Product packaging for 1,3,5-Tris(4-iodophenyl)benzene(Cat. No.:CAS No. 151417-38-8)

1,3,5-Tris(4-iodophenyl)benzene

Cat. No.: B140592
CAS No.: 151417-38-8
M. Wt: 684.1 g/mol
InChI Key: KGLWDSJGGFTHHD-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-iodophenyl)benzene is a useful research compound. Its molecular formula is C24H15I3 and its molecular weight is 684.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H15I3 B140592 1,3,5-Tris(4-iodophenyl)benzene CAS No. 151417-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tris(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15I3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLWDSJGGFTHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445591
Record name 1,3,5-Tris(4-iodophenyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151417-38-8
Record name 1,3,5-Tris(4-iodophenyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(4-iodophenyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3,5-Tris(4-iodophenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-iodophenyl)benzene is a star-shaped organic compound that holds significant promise in the fields of materials science and drug development. Its unique C3-symmetric structure, characterized by a central benzene ring substituted with three iodophenyl arms, provides a versatile scaffold for the construction of complex molecular architectures.[1][2] The presence of iodine atoms at the para-positions of the phenyl rings offers reactive sites for various cross-coupling reactions, making it a valuable building block for the synthesis of functional materials such as organic light-emitting diodes (OLEDs), metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic workflow and reactivity.

Physical and Chemical Properties

This compound is typically a white to light yellow crystalline powder.[3] It is stable under normal laboratory conditions. The key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₁₅I₃[2][3][4]
Molecular Weight 684.09 g/mol [2][4]
Appearance White to light yellow powder/crystal[3]
Melting Point 254-260 °C[2]
Density ~1.946 g/cm³[2]
Purity >98.0% (HPLC)[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a Suzuki coupling reaction to form the triphenylbenzene core, followed by iodination. A detailed two-step procedure is described below.[1]

Step 1: Synthesis of 1,3,5-Tris(4'-trimethylsilylphenyl)benzene

  • To a 100 mL three-necked flask, add 1,3,5-tribromobenzene (3.15 g, 10 mmol), p-trimethylsilylphenylboronic acid (7.72 g, 40 mmol), and Pd(PPh₃)₄ (293 mg, 0.24 mmol).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

  • Add toluene and ethanol (3:1 volume ratio) as the solvent, followed by THF (20 mL) and a 2 mol/L aqueous solution of potassium carbonate (4.5 mL) via syringe.

  • Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere and stir for 48 hours.

  • After cooling to room temperature, the crude product is purified by column chromatography using dichloromethane as the eluent to yield 1,3,5-tris(4'-trimethylsilylphenyl)benzene.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 in 100 mL of dichloromethane in a flask under a nitrogen atmosphere.

  • Slowly add a solution of iodine chloride (ICl, 4.05 g, 25 mmol) in dichloromethane (20 mL) to the flask.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with a 5% sodium thiosulfate solution.

  • Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography using carbon tetrachloride as the eluent to obtain this compound as a light yellow powder.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the central and peripheral benzene rings.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for C-H stretching of the aromatic rings and C=C stretching within the benzene rings. A reported IR spectrum (KBr) shows absorption bands at 3033, 1593, 1483, 1437, 1377, 1243, 1061, 1003, 886, and 810 cm⁻¹.[1]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 684.09 g/mol .

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final product, which is typically reported to be greater than 98%.[3]

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

G Synthesis of this compound cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Iodination A 1,3,5-Tribromobenzene + p-Trimethylsilylphenylboronic acid B Pd(PPh3)4, K2CO3 Toluene/Ethanol, THF, 85-90°C A->B C 1,3,5-Tris(4'-trimethylsilylphenyl)benzene B->C D 1,3,5-Tris(4'-trimethylsilylphenyl)benzene E Iodine chloride (ICl) Dichloromethane, rt D->E F This compound E->F

Caption: A two-step synthetic route to this compound.

Application in Suzuki-Miyaura Coupling

The iodine atoms in this compound serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity allows for the extension of the molecular framework by forming new carbon-carbon bonds.[2]

G Suzuki-Miyaura Coupling Application A This compound C Pd Catalyst, Base A->C B Arylboronic Acid (R-B(OH)2) B->C D 1,3,5-Tris(4'-arylphenyl)benzene C->D

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 1,3,5-Tris(4-iodophenyl)benzene: A Versatile Core for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 151417-38-8 Molecular Formula: C₂₄H₁₅I₃ Synonyms: 4,4''-Diiodo-5'-(4-iodophenyl)-1,1':3',1''-terphenyl

This technical guide provides a comprehensive overview of 1,3,5-Tris(4-iodophenyl)benzene, a key building block in materials science and a promising scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on experimental data and potential biological relevance.

Physicochemical and Spectroscopic Data

This compound is a crystalline solid with a distinctive propeller-like, C₃-symmetric structure.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 684.09 g/mol [2]
Appearance White to light yellow powder/crystal[3]
Melting Point 254-260 °C[2]
Density ~1.946 g/cm³[3]
Solubility Soluble in hot toluene[4]
Storage Store in a cool, dark place[4]

Spectroscopic Data:

TechniqueDataReference(s)
¹H NMR (CDCl₃) δ 7.39 (dd, 6H, J=2.0Hz, J=8.4Hz), 7.67 (s, 3H), 7.80 (dd, J=2.0Hz, J=8.4Hz, 6H)[5]
IR (KBr) 3033, 1593, 1483, 1437, 1377, 1243, 1061, 1003, 886, 810 cm⁻¹[5]

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, with one common route involving a Suzuki coupling followed by iodination. The presence of three iodine atoms makes it an excellent precursor for a variety of cross-coupling reactions, enabling the construction of complex, multi-dimensional molecules.[3][5]

Synthetic Protocol

A representative synthesis of this compound is a two-step process starting from 1,3,5-tribromobenzene.[5]

Step 1: Synthesis of 1,3,5-Tris(4'-trimethylsilylphenyl)benzene

  • Reactants: 1,3,5-tribromobenzene, p-trimethylsilylphenylboronic acid

  • Catalyst: Pd(PPh₃)₄

  • Base: 2M K₂CO₃

  • Solvent: Toluene/Ethanol (3:1) and THF

  • Procedure: The reactants and catalyst are heated at 85-90°C for 48 hours under a nitrogen atmosphere. The crude product is purified by column chromatography.[5]

Step 2: Synthesis of this compound

  • Reactant: 1,3,5-Tris(4'-trimethylsilylphenyl)benzene

  • Reagent: Iodine chloride (ICl)

  • Solvent: Dichloromethane

  • Procedure: A solution of iodine chloride is added dropwise to a solution of the intermediate from Step 1 under nitrogen. The reaction is stirred at room temperature for 24 hours. The final product is purified by column chromatography, yielding a light yellow powder.[5] The overall yield reported for this specific procedure is 42%.[5]

G cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Iodination A 1,3,5-Tribromobenzene C Pd(PPh3)4, K2CO3 Toluene/Ethanol, THF 85-90°C, 48h A->C B p-trimethylsilylphenylboronic acid B->C D 1,3,5-Tris(4'-trimethylsilylphenyl)benzene C->D E Iodine chloride (ICl) Dichloromethane RT, 24h D->E F This compound E->F

Synthesis workflow for this compound.

Key Reactions and Experimental Data

The carbon-iodine bonds of this compound are highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental for extending the molecular framework and introducing diverse functionalities.

Suzuki Coupling: This reaction is used to form new carbon-carbon bonds by coupling with boronic acids or esters.[3]

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd/CK₂CO₃DMFReflux1.592[6][7]
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene70-8018-2280[7]

Sonogashira Coupling: This reaction introduces alkynyl groups, which is useful for creating rigid, linear structures.[3]

Coupling PartnerCatalyst/LigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(II) β-oxoiminatophosphane-Et₃NToluene251>95[8]
1-OctynePdCl₂(PPh₃)₂CuIEt₃NTHF25298[9]

Heck Coupling: This reaction is employed to form substituted alkenes.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12-24 | >90 (typical) |[10] | | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 80 | 4 | 95 |[11] |

Applications in Drug Development and Life Sciences

While the primary applications of this compound are in materials science for the synthesis of OLEDs, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs), its derivatives have shown significant potential in areas relevant to drug development.[3]

Anticancer Potential of a Carboxylated Derivative

Recent research has highlighted the anticancer properties of a derivative, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB).[1] This compound has been shown to interact with DNA through groove binding, leading to the unwinding of the DNA helix.[1][5]

Experimental Findings:

  • Cytotoxicity: H₃BTB demonstrated significant cytotoxic effects against human breast cancer cell lines (MDA-MB231 and MCF-7) and a human cervical cancer cell line (HeLa).[5] The IC₅₀ values were reported to be 29.72 µg/mL against skin cancer cells and 33.53 µg/mL against breast cancer cells in one study.[4]

  • Mechanism of Action: Molecular docking studies suggest that H₃BTB interacts with the minor groove of DNA.[1] Additionally, it shows strong binding affinities for key proteins in cancer pathways, such as caspase-3 and NF-κB, which are involved in apoptosis and inflammation.[5]

G cluster_compound 1,3,5-Tris(4-carboxyphenyl)benzene cluster_interaction Molecular Interaction cluster_cellular_effect Cellular Effect A H3BTB B DNA Minor Groove Binding A->B C Protein Binding (Caspase-3, NF-κB) A->C D DNA Helix Unwinding B->D E Induction of Apoptosis C->E F Anticancer Activity D->F E->F

Proposed mechanism of anticancer activity for H₃BTB.

Scaffold for Fluorescent Probes

The rigid, C₃-symmetric core of this compound makes it an excellent scaffold for the design of fluorescent probes. By attaching fluorophores or recognition moieties through the versatile cross-coupling reactions, it is possible to create sensors for various biological analytes. Derivatives of the 1,3,5-triphenylbenzene core have been explored for the development of fluorescent sensors for metal ions.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause serious eye damage.[2]

  • Hazard Statements: H318 (Causes serious eye damage)

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Dust mask type N95 (US), eyeshields, and gloves are recommended.[2]

Conclusion

This compound is a highly versatile and valuable molecule in synthetic chemistry. Its robust structure and the reactivity of its three iodine atoms provide a powerful platform for the construction of complex molecular architectures. While its primary applications have been in materials science, the demonstrated biological activity of its derivatives, particularly in cancer research, opens up exciting new avenues for its use in drug discovery and development. This guide provides a foundational understanding of its properties and reactivity, which will be instrumental for scientists looking to harness the potential of this unique chemical entity.

References

An In-depth Technical Guide to the Molecular Structure and Symmetry of 1,3,5-Tris(4-iodophenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and symmetry of 1,3,5-Tris(4-iodophenyl)benzene, a key building block in supramolecular chemistry and materials science. The document details the molecule's structural characteristics, symmetry elements, and relevant physicochemical properties. Experimental protocols for its synthesis and characterization are also provided to support further research and application.

Molecular Structure

This compound, with the chemical formula C₂₄H₁₅I₃, is a star-shaped aromatic molecule.[1] It features a central benzene ring to which three 4-iodophenyl groups are attached at the 1, 3, and 5 positions. This substitution pattern results in a highly symmetric, propeller-like conformation. The presence of the bulky iodine atoms influences the torsional angles between the central and peripheral phenyl rings, although the molecule can achieve a high degree of planarity.

The carbon-iodine bonds are significant features of this molecule, rendering them susceptible to various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This reactivity makes this compound a valuable precursor for the synthesis of more complex organic architectures, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and dendrimers.[2][3]

Molecular Symmetry

The symmetrical arrangement of the 4-iodophenyl substituents on the central benzene ring confers a high degree of symmetry to the molecule. Based on the analysis of similarly substituted planar benzene derivatives, the point group of this compound is assigned as D₃h .[4][5]

The key symmetry elements of the D₃h point group present in this molecule are:

  • One C₃ principal rotation axis: Perpendicular to the plane of the central benzene ring and passing through its center. A 120° rotation around this axis leaves the molecule unchanged.

  • Three C₂ rotation axes: Lying in the plane of the central benzene ring, each passing through the center and one of the substituted carbon atoms and the C-C bond opposite to it.

  • One σh horizontal mirror plane: Coincident with the plane of the central benzene ring.

  • Three σv vertical mirror planes: Each containing the C₃ axis and one of the C₂ axes.

  • One S₃ improper rotation axis: Coincident with the C₃ principal axis.

This high symmetry is a key factor in its ability to form well-ordered supramolecular assemblies and crystalline materials.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₄H₁₅I₃[1]
Molecular Weight 684.09 g/mol [6]
Appearance White to light yellow powder/crystal
Melting Point 254-260 °C[1][6]
Density ~1.946 g/cm³[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 7.39 (dd, 6H, J=2.0Hz, J=8.4Hz), 7.67 (s, 3H), 7.80 (dd, J=2.0Hz, J=8.4Hz).

  • IR (KBr, cm⁻¹): 3033, 1593, 1483, 1437, 1377, 1243, 1061, 1003, 886, 810.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a Suzuki coupling reaction followed by iodination.

Step 1: Synthesis of 1,3,5-Tris(4'-trimethylsilylphenyl)benzene

  • To a 100 mL three-necked flask, add 1,3,5-tribromobenzene (3.15 g, 10 mmol), p-trimethylsilylphenylboronic acid (7.72 g, 40 mmol), and Pd(PPh₃)₄ (293 mg, 0.24 mmol).

  • Evacuate the flask and purge with nitrogen gas for three cycles.

  • Inject THF (20 mL) and a 2 mol/L aqueous solution of potassium carbonate (4.5 mL) into the flask.

  • Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere and stir for 48 hours.

  • After cooling, purify the crude product by column chromatography using dichloromethane as the eluent to obtain the intermediate.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 in 100 mL of dichloromethane.

  • Slowly add a solution of iodine chloride (ICl, 4.05 g, 25 mmol) in dichloromethane (20 mL) dropwise under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with a 5% sodium thiosulfate solution.

  • Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it.

  • Purify the product by column chromatography using carbon tetrachloride as the eluent to yield this compound as a light yellow powder.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using KBr pellets.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Melting Point Analysis: The melting point is determined using a standard melting point apparatus.

Visualizations

Molecular Structure and Symmetry Elements

Caption: Molecular structure and key symmetry elements of this compound.

Synthesis Workflow

synthesis_workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Iodination A 1,3,5-Tribromobenzene + p-Trimethylsilylphenylboronic acid B Pd(PPh₃)₄, K₂CO₃, THF A->B Reaction C 1,3,5-Tris(4'-trimethylsilylphenyl)benzene B->C Product D Intermediate from Step 1 E Iodine Chloride (ICl), Dichloromethane D->E Reaction F This compound E->F Final Product

References

Solubility Profile of 1,3,5-Tris(4-iodophenyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(4-iodophenyl)benzene is a key building block in materials science and organic synthesis, valued for its rigid, propeller-like structure and multiple reactive iodine sites.[1] These characteristics make it a prime candidate for the construction of complex architectures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). However, its large, nonpolar structure results in limited solubility in many common organic solvents, a factor that can present challenges in its handling, purification, and use in solution-based reactions. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for determining its solubility, and offers insights into its behavior in various solvent systems.

Physicochemical Properties

This compound is a white to light-yellow crystalline powder with a high melting point, indicative of its rigid and symmetric molecular structure.[2]

PropertyValueReference
Molecular FormulaC₂₄H₁₅I₃[3]
Molecular Weight684.09 g/mol [3]
Melting Point254-260 °C[3]
AppearanceWhite to light-yellow powder/crystal[2]

Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative solubility can be inferred from solvents used in its synthesis and purification. The compound is generally considered to have low solubility in most common organic solvents at room temperature. Its solubility is expected to increase with temperature.

SolventQualitative Solubility (at Room Temperature)Notes
Nonpolar Solvents
HexaneInsoluble to Very Sparingly SolubleOften used as an anti-solvent for precipitation.[4]
TolueneSparingly SolubleMay be used as a reaction solvent at elevated temperatures.[4]
BenzeneSparingly SolubleSimilar to toluene, solubility increases with heat.
Carbon TetrachlorideSparingly Soluble
Polar Aprotic Solvents
AcetoneSparingly Soluble
Tetrahydrofuran (THF)Sparingly Soluble
Dichloromethane (DCM)Sparingly Soluble
ChloroformSparingly Soluble
N,N-Dimethylformamide (DMF)Moderately Soluble (with heating)
Dimethyl Sulfoxide (DMSO)Moderately Soluble (with heating)[5]
Polar Protic Solvents
WaterInsoluble
EthanolInsoluble to Very Sparingly Soluble
MethanolInsoluble to Very Sparingly Soluble

Experimental Protocols for Solubility Determination

Given the limited available data, experimental determination of the solubility of this compound is often necessary. The following are general protocols that can be adapted for this purpose.

Qualitative Solubility Assessment

This method provides a rapid screening of suitable solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, acetone, THF, DCM, chloroform, DMF, DMSO, ethanol)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a series of test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

  • For sparingly soluble samples, gentle heating can be applied to assess the effect of temperature on solubility.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measure of solubility.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials with screw caps

  • Analytical balance

  • Shaker or orbital incubator set to a constant temperature

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.

  • Seal the vial and place it on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Allow the solution to stand undisturbed for a few hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any suspended particles.

  • Dilute the filtered solution with a known volume of a suitable solvent.

  • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original solubility based on the concentration and dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility of a poorly soluble compound like this compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination qual_start Start: Add Compound to Vials qual_add_solvent Add Various Solvents qual_start->qual_add_solvent qual_vortex Vortex and Observe qual_add_solvent->qual_vortex qual_result Initial Solubility Profile qual_vortex->qual_result quant_start Select Promising Solvents qual_result->quant_start Inform Selection quant_saturate Prepare Saturated Solution (Excess Solute) quant_start->quant_saturate quant_equilibrate Equilibrate (Shake at Constant T) quant_saturate->quant_equilibrate quant_filter Filter Supernatant quant_equilibrate->quant_filter quant_analyze Analyze Concentration (HPLC/UV-Vis) quant_filter->quant_analyze quant_result Quantitative Solubility Data quant_analyze->quant_result

Caption: Workflow for solubility determination of this compound.

Conclusion

While quantitative solubility data for this compound is scarce, a qualitative understanding of its solubility can be gained from its use in organic synthesis. For applications requiring precise solubility information, the experimental protocols outlined in this guide provide a robust framework for its determination. The inherent low solubility of this compound in many common organic solvents necessitates careful solvent selection and may require elevated temperatures to achieve practical concentrations for reactions and analysis. For synthetic applications where solubility is a significant hurdle, alternative methods such as solid-state synthesis (mechanochemistry) may be considered.

References

An In-depth Technical Guide on the Core Properties of 1,3,5-Tris(4-iodophenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting point and thermal stability of 1,3,5-Tris(4-iodophenyl)benzene, a pivotal building block for researchers, scientists, and professionals engaged in drug development and materials science. This document outlines the physicochemical properties, experimental protocols for thermal analysis, and the synthetic pathways and applications of this versatile compound.

Core Physicochemical and Thermal Properties

This compound is a symmetrical aromatic compound with a central benzene ring substituted at the 1, 3, and 5 positions with 4-iodophenyl groups.[1] Its rigid, propeller-like structure and the presence of three reactive iodine atoms make it a valuable precursor in the synthesis of advanced organic materials, including Organic Light-Emitting Diodes (OLEDs), Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).[1][2] The compound typically appears as a white to light yellow powder or crystalline solid.[3]

Data Presentation: Quantitative Physicochemical and Thermal Data
PropertyValueSource
Molecular FormulaC₂₄H₁₅I₃[2]
Molecular Weight684.09 g/mol [2]
Melting Point254-260 °C[2]
Boiling Point600.262 °C at 760 mmHg[4]
Density~1.946 g/cm³[2]
AppearanceWhite to light yellow powder/crystal[2][3]

Thermal Stability Overview:

Experimental Protocols

Detailed experimental protocols for determining the melting point and thermal stability of a solid organic compound like this compound typically involve Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: A DSC instrument (e.g., NETZSCH DSC 300 Select) is calibrated using standard materials (e.g., indium).

  • Thermal Program: The sample is heated at a constant rate, commonly 5, 10, 15, or 20 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min).[6] The temperature range is set to encompass the expected melting point, for instance, from room temperature to 300 °C.

  • Data Analysis: The onset temperature and the peak maximum of the endothermic event in the DSC thermogram are recorded to determine the melting range and the peak melting temperature.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and overall thermal stability.

Methodology:

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in a ceramic or platinum crucible.

  • Instrument Setup: A TGA instrument (e.g., NETZSCH STA-449 F3) is tared and calibrated.

  • Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air) over a wide temperature range (e.g., from room temperature to 800 °C).

  • Data Analysis: The TGA curve plots percentage weight loss versus temperature. The onset of decomposition is often defined as the temperature at which 5% weight loss occurs (Td5). The temperature of the maximum rate of decomposition is determined from the peak of the derivative of the TGA curve (DTG).

Synthesis and Applications Workflow

This compound is a key intermediate synthesized from commercially available starting materials. Its primary utility lies in its role as a versatile building block for creating complex, functional organic materials through cross-coupling reactions.

G cluster_synthesis Synthesis cluster_application Applications start 1,3,5-Tribromobenzene step1 Suzuki Coupling start->step1 reagent p-trimethylsilylphenylboronate reagent->step1 intermediate 1,3,5-Tris(4'-trimethylsilylphenyl)benzene step1->intermediate step2 Iodination intermediate->step2 reagent2 Iodine Monochloride (ICl) reagent2->step2 product This compound step2->product coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) product->coupling materials Advanced Materials coupling->materials oled OLEDs materials->oled mof MOFs/COFs materials->mof polymers Conjugated Polymers materials->polymers

Caption: Synthetic route and applications of this compound.

The diagram above illustrates a common synthetic pathway to this compound, starting from 1,3,5-tribromobenzene.[7] The resulting product serves as a critical precursor for various advanced materials. The iodine atoms are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of larger, conjugated systems used in OLEDs, porous frameworks (MOFs and COFs), and specialized polymers.[1][2]

Logical Relationship in Material Synthesis

The utility of this compound stems from its trifunctional nature, which allows it to act as a core or node in the construction of larger, symmetrical molecules and network structures.

G TIPB This compound (C3-Symmetric Core) Reaction Cross-Coupling Reaction TIPB->Reaction Linkers Functionalized Linkers (e.g., Boronic Acids, Alkynes) Linkers->Reaction Materials Resulting Structures Reaction->Materials Dendrimers Dendrimers & Star-Shaped Molecules Materials->Dendrimers Frameworks 2D/3D Frameworks (COFs, MOFs) Materials->Frameworks

Caption: Role of the compound as a symmetric core in materials synthesis.

This logical diagram highlights how the C3-symmetric nature of this compound is exploited. By reacting it with various functionalized linkers through cross-coupling reactions, chemists can precisely control the geometry and properties of the resulting macromolecules, leading to the formation of dendrimers, star-shaped molecules, and extended two- or three-dimensional porous frameworks.[1] This strategic approach is fundamental to the bottom-up synthesis of novel functional materials.

References

1H and 13C NMR spectral data of 1,3,5-Tris(4-iodophenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3,5-Tris(4-iodophenyl)benzene: Spectroscopic Data and Experimental Protocols

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for this compound, tailored for researchers, scientists, and professionals in drug development. The document presents extrapolated ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such data, and logical diagrams to illustrate the molecular structure and a common synthetic pathway.

Physicochemical Properties

This compound is a crystalline solid with a distinct star-shaped molecular architecture. The central benzene ring is symmetrically substituted at the 1, 3, and 5 positions with 4-iodophenyl groups.[1] This structural rigidity and the presence of three reactive iodine atoms make it a valuable building block in supramolecular chemistry and materials science.[1][2][3]

PropertyValue
Molecular Formula C₂₄H₁₅I₃
Molecular Weight 684.09 g/mol
Appearance White to light yellow powder or crystals
Melting Point 254-260 °C
CAS Number 151417-38-8

NMR Spectral Data

¹H NMR Spectral Data (Extrapolated)

The ¹H NMR spectrum is expected to be simple due to the molecule's high C₃ symmetry. It should feature a singlet for the protons on the central benzene ring and two doublets for the protons on the peripheral iodophenyl rings, exhibiting a characteristic AA'BB' splitting pattern.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.8 (Predicted)d, J ≈ 8.5 Hz6HProtons ortho to Iodine
~7.7 (Predicted)s3HCentral benzene protons
~7.5 (Predicted)d, J ≈ 8.5 Hz6HProtons meta to Iodine

Predicted based on data for 1,3,5-Tris(4-bromophenyl)benzene: ¹H NMR (CDCl₃, 500 MHz): δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H).[4]

¹³C NMR Spectral Data (Extrapolated)

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a limited number of signals for the carbon atoms.

Chemical Shift (δ) (ppm)Assignment
~142 (Predicted)C-C (Central ring to peripheral ring)
~140 (Predicted)C-H (Central ring)
~138 (Predicted)C-H (Peripheral ring, meta to Iodine)
~129 (Predicted)C-H (Peripheral ring, ortho to Iodine)
~125 (Predicted)C (Central ring)
~95 (Predicted)C-I (Peripheral ring)

Predicted based on data for 1,3,5-Tris(4-bromophenyl)benzene: ¹³C NMR (CDCl₃, 125 MHz): 141.7, 139.9, 132.3, 129.0, 125.2, 122.4.[4]

Experimental Protocols

The following are generalized protocols for the synthesis and NMR analysis of this compound based on common laboratory practices for similar compounds.

Synthesis via Cyclotrimerization of 4-Iodoacetophenone

A common synthetic route to 1,3,5-triarylbenzenes is the acid-catalyzed cyclotrimerization of the corresponding acetophenone derivative.

Materials:

  • 4-Iodoacetophenone

  • Ethanol

  • Concentrated Sulfuric Acid

Procedure:

  • A mixture of 4-iodoacetophenone in ethanol is prepared.

  • Concentrated sulfuric acid is added dropwise to the mixture as a catalyst.

  • The reaction mixture is refluxed for several hours.

  • Upon cooling, the product precipitates and can be collected by filtration.

  • The crude product is washed with ethanol and can be further purified by recrystallization.

NMR Sample Preparation and Data Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

  • 5 mm NMR tubes

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Accurately weigh the sample and dissolve it in the deuterated solvent within a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Visualizations

The following diagrams illustrate the molecular structure and a typical synthetic workflow for this compound.

Caption: Molecular structure of this compound.

synthesis_workflow start 4-Iodoacetophenone catalyst H₂SO₄ (catalyst) Ethanol (solvent) start->catalyst reaction Cyclotrimerization (Reflux) start->reaction catalyst->reaction precipitation Precipitation upon cooling reaction->precipitation filtration Filtration precipitation->filtration purification Recrystallization filtration->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

References

FT-IR Spectroscopic Analysis of 1,3,5-Tris(4-iodophenyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1,3,5-Tris(4-iodophenyl)benzene. This document details the characteristic vibrational modes of the molecule, offers a robust experimental protocol for obtaining high-quality spectra, and presents a logical workflow for the analytical process. The information herein is intended to support research and development activities where this compound is utilized as a key intermediate or building block.

Introduction to this compound

This compound is a star-shaped aromatic compound with a central benzene ring symmetrically substituted with three 4-iodophenyl groups.[1] Its rigid, planar structure and the presence of three reactive iodine atoms make it a valuable precursor in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), porous organic frameworks (POFs), and dendrimers.[1] Accurate structural characterization is paramount, and FT-IR spectroscopy serves as a rapid and reliable technique for confirming the presence of key functional groups and overall molecular structure.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy is an analytical technique that utilizes infrared radiation to probe the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching, bending, and rocking). The resulting spectrum is a unique "fingerprint" of the molecule, providing valuable information about its functional groups and molecular structure.[2]

Experimental Protocol: FT-IR Analysis of this compound (KBr Pellet Method)

This section details the procedure for obtaining an FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples and provides high-quality spectra.[2][3][4]

Materials and Equipment:

  • This compound sample (white to light yellow powder)[5][6]

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

  • Spatula

  • Desiccator

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.[7]

  • Pellet Formation:

    • Transfer a portion of the ground mixture into the pellet die.

    • Ensure the powder is evenly distributed to form a uniform pellet.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[3]

  • Background Spectrum Acquisition:

    • Place an empty sample holder in the FT-IR spectrometer.

    • Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.[2]

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.[2]

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks for analysis and interpretation.

Data Presentation: FT-IR Peak Assignments

The following table summarizes the experimentally observed FT-IR absorption bands for this compound and their corresponding vibrational assignments.[8] The interpretation is based on established group frequencies for aromatic and halogenated compounds.

Wavenumber (cm⁻¹)Vibrational AssignmentIntensity
3033Aromatic C-H StretchingMedium
1593Aromatic C=C In-Ring StretchingStrong
1483Aromatic C=C In-Ring StretchingStrong
1437Aromatic C=C In-Ring StretchingMedium
1377Aromatic C-H In-Plane BendingMedium
1243Aromatic C-H In-Plane BendingMedium
1061Aromatic Ring Breathing/C-H In-Plane BendingMedium
1003Aromatic Ring Breathing (Trisubstituted Benzene)Medium
886Aromatic C-H Out-of-Plane BendingStrong
810Aromatic C-H Out-of-Plane Bending (p-disubstituted)Strong
Below 600C-I StretchingStrong

Note: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, and may not be observed in a standard mid-infrared spectrum.

Interpretation of the Spectrum

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure:

  • Aromatic C-H Stretching: The peak at 3033 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic rings.

  • Aromatic C=C In-Ring Stretching: The strong absorptions at 1593 cm⁻¹ and 1483 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the benzene rings. The presence of multiple bands in this region is typical for substituted aromatic compounds.

  • Aromatic C-H Bending: The bands in the 1377-1003 cm⁻¹ region can be attributed to various in-plane bending vibrations of the aromatic C-H bonds and ring breathing modes.

  • Out-of-Plane C-H Bending: The strong absorptions at 886 cm⁻¹ and 810 cm⁻¹ are due to the out-of-plane bending of the aromatic C-H bonds. The band at 810 cm⁻¹ is particularly indicative of the para-disubstitution pattern on the peripheral phenyl rings.

  • C-I Stretching: The carbon-iodine bond stretching vibration is expected to appear at lower frequencies, generally in the 600-500 cm⁻¹ range, which is often at the edge or outside the standard mid-IR measurement range.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of this compound.

FTIR_Workflow Sample This compound Sample Grind Grind with KBr (1:100 ratio) Sample->Grind Pelletize Form KBr Pellet Grind->Pelletize Background Acquire Background Spectrum Pelletize->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum (Ratioing) SampleSpec->Process PeakID Identify Peak Frequencies Process->PeakID Assign Assign Vibrational Modes PeakID->Assign Report Generate Report Assign->Report

Caption: Workflow for FT-IR analysis of this compound.

This technical guide provides a foundational understanding of the FT-IR spectroscopic analysis of this compound. For more in-depth analysis, comparison with spectra of analogous compounds and computational vibrational frequency calculations can be employed.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution Mechanisms in Trisubstituted Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing electrophilic aromatic substitution (EAS) reactions in trisubstituted benzene rings. It delves into the interplay of electronic and steric effects that dictate regioselectivity, offering a predictive framework crucial for synthetic chemistry and drug development. This document summarizes key quantitative data, details experimental protocols for seminal reactions, and provides visual aids to clarify complex relationships.

Core Principles: Directing Effects in Trisubstituted Systems

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. In trisubstituted benzenes, the regiochemical outcome of an incoming electrophile is determined by the cumulative influence of the three existing substituents. These groups can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing.

Activating Groups: These substituents donate electron density to the aromatic ring, stabilizing the arenium ion intermediate and increasing the rate of reaction. They are typically ortho- and para-directors. Examples include hydroxyl (-OH), alkoxy (-OR), alkyl (-R), and amino (-NR₂) groups.

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction rate. Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating ortho-, para-directors. Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups.

The directing effects of substituents are additive.[1] When multiple groups are present, the position of electrophilic attack is determined by a consensus of their directing influences, often with the most powerful activating group dominating.[1][2] However, steric hindrance can play a significant role, disfavoring substitution at sterically crowded positions.[1][2]

Reinforcing and Opposing Directing Effects
  • Reinforcing Effects: When the directing effects of the substituents are cooperative, the regioselectivity is generally high, leading to a major product. For instance, in 2,4-dinitrotoluene, both nitro groups (meta-directors) and the methyl group (ortho-, para-director) direct an incoming electrophile to the 6-position.

  • Opposing Effects: When the directing effects are in conflict, mixtures of products are common. In such cases, the most strongly activating group typically governs the primary substitution pattern.[2] Steric hindrance can also become a deciding factor, favoring substitution at the least hindered position.[1] It is rare for substitution to occur at the position between two existing substituents in a meta relationship due to severe steric hindrance.[2]

Quantitative Data on Isomer Distribution

The following tables summarize quantitative data on the isomer distribution for various electrophilic aromatic substitution reactions on trisubstituted benzenes. This data is essential for predicting the outcomes of synthetic routes and for optimizing reaction conditions to favor the desired isomer.

SubstrateReactionReagentsMajor Product(s)Isomer Distribution (%)Reference(s)
1,2,3-TrichlorobenzeneNitrationHNO₃/H₂SO₄4,6-Dinitro-1,2,3-trichlorobenzene93.95 (yield)[3]
2,6-DimethylanisoleNitrationNitrous acid-catalyzed2,6-Dimethyl-4-nitroanisoleHigh yield[1][4]

Note: Quantitative isomer distribution data for many specific EAS reactions on a wide variety of trisubstituted benzenes is not always readily available in compiled formats and often requires analysis of individual research articles.

Key Electrophilic Aromatic Substitution Reactions and Experimental Protocols

This section details the mechanisms and provides exemplary experimental protocols for several key EAS reactions on trisubstituted benzenes.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol: Nitration of 1,2,3-Trichlorobenzene [3]

  • Reagent Preparation: Prepare a nitrating mixture of 65% nitric acid and 98% sulfuric acid.

  • Reaction Setup: In a suitable reaction vessel, combine 1,2,3-trichlorobenzene, sulfuric acid, and nitric acid in a molar ratio of 1:11.3:2.3.

  • Reaction Conditions: Maintain the reaction temperature at 65°C for 4.5 hours with stirring.

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the product.

  • Analysis: The product, 4,6-dinitro-1,2,3-trichlorobenzene, can be characterized by IR, HPLC, and elemental analysis. The reported yield under these conditions is 93.95%.

Halogenation

Halogenation introduces a halogen (Cl, Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile.

Experimental Protocol: Chlorination of o-Dichlorobenzene to 1,2,3-Trichlorobenzene

This protocol describes the synthesis of a trisubstituted benzene from a disubstituted precursor, illustrating a common synthetic route.

  • Reaction Setup: In a 500mL four-necked flask equipped with a blue fluorescent lamp, add 260g of the starting material (a mixture containing dichloronitrobenzenes).

  • Reaction Conditions: Heat the liquid to approximately 160°C and introduce chlorine gas at a flow rate of 5.0 L/h, maintaining the chlorination temperature at 180°C.

  • Work-up: After the reaction, the mixture is subjected to an alkaline wash, followed by a water wash, to yield the oil layer containing the product.

  • Purification and Analysis: The 1,2,3-trichlorobenzene can be separated from other isomers, such as 1,2,4-trichlorobenzene, by fractional distillation. The composition of the product mixture can be determined by gas chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) to the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid.

Experimental Protocol: Sulfonation of 1,2,4-Trichlorobenzene [5]

  • Reaction Setup: In a 50 cm³ round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1,2,4-trichlorobenzene (4.21 g, 25 mmol) and an ionic liquid such as [bmim][NTf₂] (1.0 g).

  • Reagent Addition: Cautiously add a mixture of chlorosulfuric acid (2.33 g, 20 mmol) and sulfuryl chloride (2.70 g, 20 mmol).

  • Reaction Conditions: Heat the mixture at 150°C for 2 hours.

  • Analysis: The products, a mixture of the corresponding chlorosulfonate and sulfonic acid, can be analyzed by NMR.

Friedel-Crafts Reactions

Friedel-Crafts reactions involve the alkylation or acylation of an aromatic ring.

  • Alkylation: An alkyl group is added using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst. A significant limitation is the potential for carbocation rearrangements and polyalkylation, as the product is often more reactive than the starting material.

  • Acylation: An acyl group is introduced using an acyl halide or anhydride with a Lewis acid catalyst. The product, an aryl ketone, is less reactive than the starting material, thus preventing polyacylation.

Experimental Protocol: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene

While a specific protocol for 1,3,5-trimethoxybenzene was not found with detailed quantitative yields in the initial search, a general procedure can be adapted from similar reactions. Sequential Friedel-Crafts acylation of 1,3,5-trimethoxybenzene has been reported to proceed in moderate yields (75% over two steps) using acetyl chloride and 3-methylbutanoyl chloride with aluminum chloride in CH₂Cl₂.[6]

Visualizing Reaction Pathways and Logic

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships in directing effects and the general workflow of these experiments.

EAS_Directing_Effects start Trisubstituted Benzene activating Activating Group (e.g., -OH, -OR, -R) start->activating deactivating Deactivating Group (e.g., -NO2, -COR) start->deactivating halogens Halogen (Deactivating) start->halogens ortho_para Ortho/Para Substitution activating->ortho_para meta Meta Substitution deactivating->meta halogens->ortho_para

Caption: Directing effects of substituents in electrophilic aromatic substitution.

Experimental_Workflow sub 1. Substrate Preparation (Trisubstituted Benzene) reagents 2. Reagent Addition (e.g., Nitrating Mixture) sub->reagents Dissolve in solvent reaction 3. Reaction (Controlled Temperature and Time) reagents->reaction Initiate reaction workup 4. Work-up (Quenching, Extraction) reaction->workup Reaction completion purification 5. Purification (Crystallization, Chromatography) workup->purification Crude product analysis 6. Analysis (NMR, GC, MS) purification->analysis Purified product

Caption: General experimental workflow for electrophilic aromatic substitution.

Conclusion

The regioselectivity of electrophilic aromatic substitution on trisubstituted benzenes is a predictable outcome based on the additive electronic and steric effects of the existing substituents. A thorough understanding of these principles is indispensable for the rational design of synthetic pathways in academic research and industrial applications, particularly in the field of drug development where precise molecular architecture is paramount. While general rules provide a strong predictive foundation, empirical data from experimental results remain crucial for fine-tuning reaction conditions and maximizing the yield of desired isomers.

References

The Pivotal Role of C3-Symmetry in the Applications of 1,3,5-Tris(4-iodophenyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(4-iodophenyl)benzene is a highly versatile, C3-symmetric molecule that has garnered significant attention as a fundamental building block in materials science and has potential applications in drug development. Its unique propeller-like, trigonal structure, coupled with the reactivity of its three iodine atoms, makes it an ideal scaffold for the construction of complex, well-defined, and highly ordered supramolecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on how its inherent C3-symmetry governs its utility in the creation of advanced materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), Porous Organic Polymers (POPs), and dendrimers. Furthermore, this guide explores the prospective role of its C3-symmetric core in the rational design of novel therapeutics targeting homotrimeric proteins, a growing area of interest in drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its adoption and exploration in diverse research and development settings.

Introduction

This compound (TIB) is an aromatic organic compound characterized by a central benzene ring symmetrically substituted at the 1, 3, and 5 positions with 4-iodophenyl groups.[1][2] This arrangement confers a high degree of structural rigidity and a distinct C3-symmetry, which are central to its applications.[1] The three iodine atoms serve as reactive handles for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings, enabling the precise construction of extended, multi-dimensional molecular architectures.[2][3]

The C3-symmetry of TIB is not merely a structural curiosity; it is the key determinant of its function as a building block for materials with highly ordered, porous structures. This intrinsic symmetry allows for the predictable self-assembly of TIB-derived linkers into crystalline frameworks with uniform pore sizes and high surface areas, properties that are highly sought after for applications in gas storage, separation, and catalysis.[1][4] In the realm of organic electronics, the C3-symmetric core can be functionalized to create star-shaped molecules with tailored photophysical properties for use in Organic Light-Emitting Diodes (OLEDs).[2]

More recently, the principle of C3-symmetry has been explored in drug design to target proteins that exist as homotrimers.[5] A number of viral proteins and cell signaling receptors, such as the tumor necrosis factor (TNF) receptor, exhibit this trimeric structure.[5] Consequently, C3-symmetric ligands are being investigated for their potential to achieve high-avidity binding and potent inhibition of these targets. While direct applications of TIB in this area are still emerging, its rigid, C3-symmetric scaffold presents an attractive starting point for the design of such novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the acid-catalyzed cyclotrimerization of 4-iodoacetophenone being a common method.[1] A two-step synthesis starting from 1,3,5-tribromobenzene has also been reported, offering an alternative pathway.[1]

Experimental Protocol: Two-Step Synthesis from 1,3,5-Tribromobenzene

This protocol is adapted from a reported literature procedure.[1]

Step 1: Synthesis of 1,3,5-Tris(4'-trimethylsilylphenyl)benzene

  • To a 100 mL three-necked flask, add 1,3,5-tribromobenzene (3.15 g, 10 mmol), p-trimethylsilylphenylboronic acid (7.72 g, 40 mmol), and Pd(PPh₃)₄ (293 mg, 0.24 mmol).

  • The flask is placed under a nitrogen atmosphere.

  • Add THF (20 mL) and a 2 mol/L aqueous solution of potassium carbonate (4.5 mL).

  • The reaction mixture is heated to 85-90°C and stirred for 48 hours.

  • After cooling, the crude product is purified by column chromatography using dichloromethane as the eluent to yield the intermediate, 1,3,5-tris(4'-trimethylsilylphenyl)benzene.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 in 100 mL of dichloromethane under a nitrogen atmosphere.

  • Slowly add a solution of iodine chloride (ICl, 4.05 g, 25 mmol) in dichloromethane (20 mL) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with a 5% sodium thiosulfate solution.

  • Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it.

  • Purify the crude product by column chromatography using carbon tetrachloride as the eluent to obtain this compound as a light-yellow powder.

Table 1: Synthesis of this compound - Yield and Properties

Synthetic StepProductYieldMelting Point (°C)
Suzuki Coupling1,3,5-Tris(4'-trimethylsilylphenyl)benzene~78%-
IodinationThis compound42%268-271

Applications in Materials Science

The C3-symmetry of TIB is a powerful tool for the bottom-up construction of porous crystalline materials. By functionalizing the iodine atoms with coordinating groups, TIB can be converted into a tritopic linker for the synthesis of MOFs and COFs. The rigid and well-defined geometry of this linker directs the formation of highly ordered, porous networks.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The carboxylated analogue of TIB, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), is a widely used linker in MOF synthesis.[4][6][7] The C3-symmetry of H₃BTB is instrumental in the formation of highly porous and crystalline MOFs, such as MOF-177, which exhibits an exceptionally high surface area.[7] These materials have shown great promise in gas storage and separation.[4]

Table 2: Properties of MOFs Synthesized from C3-Symmetric Linkers

MOF NameLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Application Highlight
MOF-1771,3,5-Tris(4-carboxyphenyl)benzene~5000-High hydrogen storage capacity[7]
DUT-324,4',4''-[benzene-1,3,5-triyltris(carbonylimino)]tris-benzoate64113.16Ultra-high porosity[8]
TCPB-HOF1,3,5-Tris(4-carboxyphenyl)benzene1095-Reversible CO₂ sorption[9]
Porous Organic Polymers (POPs)

The reactivity of the iodine atoms in TIB allows for its use as a monomer in the synthesis of POPs through cross-coupling reactions like Sonogashira coupling. The C3-symmetry of the TIB core leads to the formation of a rigid, three-dimensional network with inherent porosity.

Dendrimers

TIB can serve as the central core for the synthesis of dendrimers.[10] The three reactive sites allow for the divergent growth of dendritic wedges, leading to the formation of well-defined, monodisperse macromolecules.[10] The C3-symmetric core ensures a symmetrical and controlled overall architecture.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,3,5-Tris(4-hydroxyphenyl)benzene, a related C3-symmetric molecule, are used as precursors for host materials in OLEDs. The star-shaped architecture resulting from the C3-symmetric core provides good charge transport properties. Recent research into C3-symmetric multiple resonance delayed fluorescence emitters has shown promise for high-performance OLEDs.[11]

Table 3: Performance of OLEDs with C3-Symmetric Emitters/Hosts

Emitter/Host TypeMax. External Quantum Efficiency (EQE)Emission ColorReference
C3-Symmetric MR-TADF Emitter36.3%Green[11]
C3-Symmetric MR-TADF Emitter28.8%-[11]
Bipolar Host with 1,3,5-triazine Core21.2%Green[12]
Bipolar Host with 1,3,5-triazine Core14.4%Blue[12]

Potential Applications in Drug Development

The C3-symmetry of this compound makes it an intriguing scaffold for the design of ligands targeting homotrimeric proteins.[5] Many viral proteins and cell-surface receptors, such as the tumor necrosis factor-alpha (TNF-α) receptor, exist as trimers.[5]

Targeting Homotrimeric Proteins: The Case of TNF-α

TNF-α is a pro-inflammatory cytokine that plays a crucial role in various autoimmune diseases.[9][13][14][15][16] It functions as a homotrimer, and its signaling is initiated by binding to the trimeric TNF receptor 1 (TNFR1).[16] The design of C3-symmetric molecules that can bind to the TNF-α trimer or its receptor complex offers a rational approach to inhibit this interaction with high avidity.

The workflow for such a drug design strategy can be envisioned as follows:

G cluster_0 Drug Design & Synthesis cluster_1 Biological Target cluster_2 Mechanism of Action TIB This compound Core Functionalization Functionalization via Cross-Coupling Reactions TIB->Functionalization C3_Ligand C3-Symmetric Ligand Functionalization->C3_Ligand Binding Binding to Trimeric Target C3_Ligand->Binding TNF_trimer TNF-α Trimer TNF_TNFR1 TNF-α/TNFR1 Complex TNF_trimer->TNF_TNFR1 TNFR1 TNFR1 TNFR1->TNF_TNFR1 Inhibition Inhibition of Signaling Binding->Inhibition Therapeutic_Effect Therapeutic_Effect Inhibition->Therapeutic_Effect Therapeutic Effect (e.g., Anti-inflammatory)

Caption: Drug design workflow using a C3-symmetric scaffold.

TNF-α Signaling Pathway

Inhibition of the TNF-α signaling pathway is a validated therapeutic strategy. A C3-symmetric inhibitor could prevent the initial binding of TNF-α to its receptor, thereby blocking the downstream signaling cascade that leads to inflammation.

TNF_Signaling cluster_inhibition Potential Inhibition Point TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Inhibitor C3-Symmetric Inhibitor Inhibitor->TNFa

References

supramolecular self-assembly of 1,3,5-Tris(4-iodophenyl)benzene on surfaces

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Supramolecular Self-Assembly of 1,3,5-Tris(4-iodophenyl)benzene on Surfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TIPB) is a star-shaped aromatic molecule that has garnered significant attention in the fields of supramolecular chemistry and materials science.[1] Its distinctive C3-symmetric, propeller-like structure, composed of a central benzene ring connected to three iodophenyl arms, makes it an ideal building block for creating highly ordered, two-dimensional (2D) nanostructures on various surfaces.[1][2] The key to its self-assembly capabilities lies in the three iodine atoms, which act as powerful directors through specific, non-covalent interactions known as halogen bonds.

The stability of TIPB under normal conditions, combined with the reactivity of its iodine substituents, allows for a rich variety of on-surface phenomena.[1] These range from the formation of delicate, non-covalent porous networks governed by halogen bonding to the synthesis of robust, covalently linked organic frameworks through surface-mediated reactions.[3][4] This guide provides a comprehensive overview of the principles governing the self-assembly of TIPB on surfaces, details the experimental protocols used to study these systems, and presents key quantitative data derived from seminal research in the field.

Core Concepts

Supramolecular Self-Assembly on Surfaces

Supramolecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. When confined to a 2D surface, this process offers a powerful bottom-up approach to fabricating complex nanostructures. The final architecture is determined by a delicate balance between molecule-molecule interactions (e.g., halogen bonding, van der Waals forces) and molecule-substrate interactions.[5][6]

The Role of Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). In the case of TIPB self-assembly, the iodine atoms act as both donors and acceptors, leading to strong and specific I···I interactions that guide the formation of ordered networks.[7] The strength of these bonds increases in the order of Cl < Br < I.[7] These interactions often form predictable patterns, or "synthons," which act as the fundamental connecting motifs.

  • X2 and X3 Synthons: In TIPB assemblies, iodine atoms from adjacent molecules can form linear (Type-II) or bent (Type-I) interactions. These often result in dimeric (X2) or trimeric (X3) synthons, which are crucial for stabilizing the resulting porous structures.[2][4]

  • I4 Synthons: Under certain conditions, such as in the presence of specific solvents, more complex motifs involving four iodine atoms can form, leading to different network geometries.[5]

On-Surface Synthesis and Ullmann Coupling

Beyond non-covalent assembly, the iodine substituents of TIPB are excellent leaving groups, enabling on-surface chemical reactions to form covalent bonds.[1] The most relevant of these is the Ullmann coupling reaction, a process traditionally used in solution-phase synthesis that has been adapted for creating 2D covalent organic frameworks (COFs) on metallic surfaces.[8][9]

The process typically involves:

  • Adsorption: TIPB molecules are deposited onto a catalytically active surface (e.g., Au, Ag, Cu).

  • Dehalogenation: Upon thermal annealing, the carbon-iodine bond cleaves, leaving behind a surface-stabilized aryl radical and adsorbed iodine atoms.[8][10]

  • C-C Coupling: The highly reactive aryl radicals diffuse across the surface and react with each other to form new, robust carbon-carbon bonds, resulting in extended, covalently linked networks.[11][12]

Data Presentation: Properties and Assembly Parameters

Quantitative data for TIPB and its self-assembled structures are summarized below for easy comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₄H₁₅I₃[1]
Molar Mass 684.09 g/mol [1]
Appearance White to light yellow solid/powder[1][13]
Melting Point 254-260 °C[1][14]
Density ~1.946 g/cm³[1]
CAS Number 151417-38-8[1]

Table 2: Supramolecular Structures of TIPB on Various Surfaces

SubstrateConditionsObserved StructureKey Interactions / SynthonsReference
Graphite / 1-Phenyloctane Low Concentration (<10⁻⁹ mol/L)Hexagonal porous networkHalogen bonding (X3 synthons)[2]
Graphite / 1-Phenyloctane High ConcentrationParallelogram porous networkHalogen bonding (X2 synthons)[2]
Graphite / 1-Octanol -Porous network formed by dimersHalogen bonding (I4 synthons)[5]
Au(111) Low Coverage, > Room Temp.Covalent polygonal nanoarchitectures (at step edges)C-C covalent bonds (Ullmann)[3]
Au(111) Increased Coverage2D halogen-bonded porous structures (on terraces)Halogen bonding[3]
Ag(111) -Periodic arrangement (bromo-analogue)Interplay of halogen bonding and molecule-substrate interaction[15][16][17]
Cu(111) Room Temp.On-surface Ullmann coupling (di-iodo analogue)C-C covalent bonds, organometallic intermediates[11]

Experimental Protocols

Synthesis and Purification

The synthesis of TIPB and its derivatives often involves transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to attach the iodophenyl arms to a central benzene core.[1][18] For surface science studies, high purity (>98%) is critical, as impurities can disrupt the formation of long-range ordered structures.[13] Purification is typically achieved through column chromatography and/or recrystallization.

Substrate Preparation

The quality of the substrate is paramount for achieving well-ordered self-assembly.

  • Single Crystal Metals (Au(111), Ag(111), Cu(111)): Substrates are cleaned in an ultra-high vacuum (UHV) chamber. The typical procedure involves multiple cycles of sputtering with noble gas ions (e.g., Ar⁺) to remove surface contaminants, followed by thermal annealing at high temperatures to restore a clean, atomically flat, and well-ordered crystalline surface.[11][19]

  • Graphite (HOPG): Highly Oriented Pyrolytic Graphite is prepared by mechanical cleavage using adhesive tape to expose a fresh, atomically flat surface immediately before use.

Molecular Deposition
  • For Solid-Liquid Interface Studies: A solution of TIPB in a suitable solvent (e.g., 1-phenyloctane, 1-octanol) is prepared at a specific concentration.[2][5] A small droplet of this solution is then applied to a freshly cleaved graphite surface. The self-assembly process occurs spontaneously at the interface.

  • For UHV Studies: TIPB is deposited onto the clean substrate in a UHV environment via thermal sublimation. The solid material is placed in a Knudsen cell or a similar evaporator and heated until it sublimes. A shutter controls the deposition, and a quartz crystal microbalance can be used to monitor the deposition rate and coverage. The substrate can be held at various temperatures during or after deposition to control the resulting structures.[4]

Key Characterization Techniques
  • Scanning Tunneling Microscopy (STM): STM is the primary tool for visualizing self-assembled molecular networks on conductive surfaces with sub-molecular resolution.[5] It operates by scanning a sharp metallic tip over the surface and measuring the quantum tunneling current.

    • Typical UHV-STM Conditions: Measurements are often performed at low temperatures (e.g., 5 K, 78 K) to minimize thermal drift and molecular diffusion.[15] Tunneling parameters are typically in the range of V_bias = -1.5 V to +1.5 V and I_t = 10 pA to 100 pA.[11][15]

    • Typical Liquid-STM Conditions: Imaging is performed at room temperature with the tip immersed in the solution covering the substrate.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of the surface.[4] By monitoring the core-level spectra of relevant elements (e.g., C 1s, Br 3d for the bromo-analogue), it can track the progress of on-surface reactions, such as the cleavage of the C-I bond during Ullmann coupling, which is observed as a shift in the binding energy of the core levels.[20]

Visualizations: Structures and Processes

Molecular and Supramolecular Structures

UHV_Workflow sub Substrate Preparation (Sputter & Anneal) dep Molecular Deposition (Thermal Sublimation in UHV) sub->dep sa Self-Assembly (On Surface) dep->sa anneal Thermal Annealing (Optional: for Covalent Coupling) sa->anneal char Characterization (STM, XPS, etc.) anneal->char Ullmann_Coupling_Pathway A Adsorption of TIPB Precursors B Thermal Activation (Dehalogenation) A->B Heat C Formation of Surface-Stabilized Radicals B->C D Surface Diffusion & C-C Bond Formation C->D E 2D Covalent Organic Framework (COF) D->E

References

An In-depth Technical Guide to Halogen Bonding in 1,3,5-Tris(4-iodophenyl)benzene Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural analysis, and halogen bonding interactions of 1,3,5-Tris(4-iodophenyl)benzene (TIPB). TIPB is a versatile, star-shaped molecule that serves as a powerful building block in crystal engineering and supramolecular chemistry. Its three iodine atoms are strategically positioned to act as potent halogen bond donors, directing the self-assembly of intricate and functional molecular networks. This guide details the experimental protocols for its synthesis and crystallization, presents available quantitative data on its interactions, and visualizes the principles of its network formation.

Introduction to this compound and Halogen Bonding

This compound (TIPB) is an organic compound featuring a central benzene ring symmetrically substituted with three 4-iodophenyl groups. This arrangement results in a planar, propeller-like structure with C3 symmetry. The key feature of TIPB for supramolecular assembly is the presence of three iodine atoms, which can participate in halogen bonds.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This occurs due to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the extension of the covalent bond. This σ-hole can then interact favorably with electron-rich atoms like nitrogen, oxygen, or even other halogens. The strength of halogen bonds increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor.

The rigid and symmetric structure of TIPB, combined with the directional nature of halogen bonds, makes it an ideal candidate for the rational design and construction of porous organic networks, co-crystals, and other advanced materials with applications in gas storage, separation, and organic electronics.[1]

Synthesis and Crystallization

Synthesis of this compound

A reliable two-step synthesis for this compound has been reported, starting from 1,3,5-tribromobenzene. The general workflow for this synthesis is outlined below.

cluster_synthesis Synthesis of this compound Start 1,3,5-Tribromobenzene + p-trimethylsilylphenylboronic acid Suzuki_Coupling Suzuki Coupling (Pd(PPh3)4, K2CO3, THF/H2O) Start->Suzuki_Coupling Intermediate 1,3,5-Tris(4'-trimethylsilylphenyl)benzene Suzuki_Coupling->Intermediate Purification1 Column Chromatography (Dichloromethane) Intermediate->Purification1 Iodination Iodination (ICl, CH2Cl2) Product This compound Iodination->Product Purification2 Column Chromatography (Carbon Tetrachloride) Product->Purification2 Purification1->Iodination

Caption: Synthetic pathway for this compound.

Experimental Protocol:

  • Step 1: Suzuki Coupling to form 1,3,5-Tris(4'-trimethylsilylphenyl)benzene

    • To a 100 mL three-necked flask, add 1,3,5-tribromobenzene (3.15 g, 10 mmol), p-trimethylsilylphenylboronic acid (7.72 g, 40 mmol), and Pd(PPh₃)₄ (293 mg, 0.24 mmol).

    • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

    • Inject tetrahydrofuran (THF, 20 mL) and a 2 M aqueous solution of potassium carbonate (4.5 mL, previously deoxygenated) into the flask.

    • Heat the reaction mixture to 85-90°C under a nitrogen atmosphere and stir for 48 hours.

    • After cooling, purify the crude product by column chromatography using dichloromethane as the eluent to obtain the intermediate product.

  • Step 2: Iodination to form this compound

    • Dissolve the intermediate from Step 1 in 100 mL of dichloromethane.

    • Under a nitrogen atmosphere, slowly add a solution of iodine chloride (ICl, 4.05 g, 25 mmol) in 20 mL of dichloromethane dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Wash the reaction mixture with a 5% sodium thiosulfate solution.

    • Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure.

    • Purify the resulting solid by column chromatography using carbon tetrachloride as the eluent to yield this compound as a light yellow powder.

Single Crystal Growth

Obtaining high-quality single crystals is crucial for the definitive structural analysis of TIPB networks and co-crystals by X-ray diffraction. The slow evaporation method is a common and effective technique for this purpose.

Experimental Protocol (Slow Evaporation):

  • Prepare a saturated or near-saturated solution of purified TIPB in a suitable solvent or solvent mixture. Good solvent choices are those in which the compound has moderate solubility, such as toluene, chloroform, or a mixture of solvents like ethanol and dioxane.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial or small beaker.

  • Cover the container with a lid or parafilm with a few small holes punched in it. This allows for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant, controlled temperature.

  • Monitor the container over several days to weeks for the formation of single crystals.

Halogen Bonding Interactions and Network Formation

The self-assembly of TIPB into ordered networks is primarily driven by halogen bonding. The nature of these networks can be influenced by the surrounding environment, such as the choice of solvent during crystallization.

Self-Assembly on Surfaces

Studies using scanning tunneling microscopy (STM) have shown that TIPB can form two-dimensional porous nanoarchitectures on graphite surfaces. The structure of these networks is highly dependent on the solvent used.

  • In 1-phenyloctane , TIPB molecules form dimers which then connect through I···I bonds to create a porous network.

  • In 1-octanol , the solvent directs the formation of I₄ synthons, which act as connecting nodes for four molecular dimers, leading to a different network architecture.

cluster_self_assembly Solvent-Dependent Self-Assembly of TIPB on Graphite TIPB This compound Dimer TIPB Dimers TIPB->Dimer Phenyloctane 1-Phenyloctane Network1 Porous Network via I···I Bonds Phenyloctane->Network1 Octanol 1-Octanol Network2 Porous Network via I4 Synthons Octanol->Network2 Dimer->Phenyloctane Dimer->Octanol cluster_analysis Structural Analysis Workflow Synthesis Synthesis of TIPB or Co-crystal Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth SCXRD Single-Crystal X-ray Diffraction (SCXRD) Crystal_Growth->SCXRD CIF Crystallographic Information File (CIF) SCXRD->CIF Data_Analysis Quantitative Data (Bond Lengths, Angles) CIF->Data_Analysis Hirshfeld Hirshfeld Surface Analysis CIF->Hirshfeld Interaction_Analysis Analysis of Intermolecular Interactions Hirshfeld->Interaction_Analysis

References

Redox Properties of 1,3,5-Tris(4-iodophenyl)benzene and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties of 1,3,5-Tris(4-iodophenyl)benzene and its derivatives. The unique star-shaped molecular architecture of these compounds, based on a central benzene ring, imparts them with interesting electronic and electrochemical characteristics. This document details their redox behavior, supported by quantitative data from scientific literature, outlines the experimental methodologies used for their characterization, and visualizes key electrochemical processes.

Introduction to this compound and its Derivatives

This compound is a versatile molecular building block characterized by a central benzene core with three iodophenyl arms extending in a C3-symmetric fashion. The presence of iodine atoms at the para-positions of the peripheral phenyl rings makes this molecule an excellent precursor for a wide range of derivatives through various cross-coupling reactions. By replacing the iodine atoms with functional groups such as amino, ethynyl, or viologen moieties, a diverse library of compounds with tunable electronic and redox properties can be synthesized. These derivatives have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), porous organic frameworks, and redox-active materials.

Redox Properties of the 1,3,5-Triphenylbenzene Core

The redox behavior of this class of compounds is fundamentally influenced by the central 1,3,5-triphenylbenzene scaffold. The parent compound, 1,3,5-triphenylbenzene, undergoes a reversible one-electron reduction to its radical anion at a potential of -2.35 V versus a saturated calomel electrode (SCE) in dimethylformamide (DMF). This indicates a relatively high-lying Lowest Unoccupied Molecular Orbital (LUMO), making the core structure somewhat difficult to reduce.

Influence of Substituents on Redox Properties

The introduction of various functional groups in place of the iodine atoms in this compound significantly modulates the redox properties of the resulting derivatives.

Amino Derivatives

The substitution with electron-donating amino groups, particularly in the form of triarylamines, has a profound effect on the oxidation potential. Star-shaped oligomers with a central benzene core and terminal triphenylamine units exhibit quasi-reversible to irreversible oxidation processes. For instance, a derivative featuring triphenylamine end-groups shows a first oxidation peak at 0.86 V versus Ag/AgCl, which is attributed to the formation of a triphenylamine radical cation[1]. Further oxidation peaks can be observed at higher potentials, corresponding to the oxidation of the extended π-conjugated system[1]. The oxidation of 1,3,5-tris(4-aminophenyl)benzene derivatives can lead to the formation of stable dications and diradicals.

Viologen Derivatives

Incorporating electron-accepting viologen units into the 1,3,5-triphenylbenzene framework leads to compounds with interesting reductive electrochemistry. A star-shaped viologen with a triphenylamine core exhibits multiple redox states. The reduction process from the tricationic state to a dicationic radical occurs at -0.65 V, with further reductions to a diradical cation and a triradical species happening at similar, more negative potentials[2]. The triphenylamine core in this derivative can be oxidized at a potential of +1.0 V[2].

Quantitative Redox Data

Compound NameRedox ProcessPotential (V)Reference ElectrodeSolvent/ElectrolyteReference
1,3,5-TriphenylbenzeneReduction-2.35SCEDMF
Star-shaped oligomer with triphenylamine end-groups (D1)1st Oxidation0.86Ag/AgClCH2Cl2/Bu4NBF4[1]
2nd Oxidation1.15Ag/AgClCH2Cl2/Bu4NBF4[1]
3rd Oxidation1.43Ag/AgClCH2Cl2/Bu4NBF4[1]
4th Oxidation1.67Ag/AgClCH2Cl2/Bu4NBF4[1]
Star-shaped viologen with triphenylamine core (2)Reduction-0.65Ag/AgClAcetonitrile[2]
Oxidation+1.0Ag/AgClAcetonitrile[2]

Note: The specific structures of the derivatives can be found in the cited literature.

Experimental Protocols

The primary technique for investigating the redox properties of these compounds is cyclic voltammetry (CV). Below is a generalized experimental protocol for conducting CV on organic compounds, based on best practices from the literature.

General Protocol for Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of a given this compound derivative.

Materials:

  • Working Electrode (e.g., glassy carbon, platinum, or gold)

  • Reference Electrode (e.g., Ag/AgCl or SCE)

  • Counter Electrode (e.g., platinum wire)

  • Electrochemical cell

  • Potentiostat

  • High-purity solvent (e.g., dichloromethane, acetonitrile, or DMF)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP))

  • Analyte (the compound of interest)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

    • Prepare a 1-5 mM solution of the analyte in the electrolyte solution.

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.

    • Clean the reference and counter electrodes according to the manufacturer's instructions.

  • Electrochemical Measurement:

    • Assemble the three electrodes in the electrochemical cell containing the analyte solution.

    • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere above the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the CV experiment, including the initial potential, switching potential, final potential, and scan rate (a typical starting scan rate is 100 mV/s). The potential window should be chosen to encompass the expected redox events.

    • Run the cyclic voltammogram for several cycles until a stable response is obtained.

    • After the measurement, it is good practice to add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) to the solution and record its voltammogram for accurate potential referencing.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram.

    • Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

    • The peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature.

Visualization of Redox Processes

The following diagrams illustrate key concepts and processes related to the redox properties of 1,3,5-triphenylbenzene derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_sol Prepare Analyte in Electrolyte Solution clean_elec Clean and Polish Electrodes prep_sol->clean_elec assemble_cell Assemble Electrochemical Cell clean_elec->assemble_cell deoxygenate Deoxygenate Solution (Inert Gas) assemble_cell->deoxygenate connect Connect to Potentiostat deoxygenate->connect set_params Set Scan Parameters (Potential Window, Scan Rate) connect->set_params run_cv Run CV Scan set_params->run_cv add_ref Add Internal Reference (e.g., Ferrocene) run_cv->add_ref get_voltammogram Obtain Voltammogram add_ref->get_voltammogram determine_peaks Determine Peak Potentials (Epa, Epc) get_voltammogram->determine_peaks calc_e12 Calculate Half-Wave Potential (E1/2) determine_peaks->calc_e12 analyze_reversibility Analyze Reversibility (ΔEp) calc_e12->analyze_reversibility

Experimental workflow for cyclic voltammetry.

redox_mechanism state0 [V]³⁺ (Trication, Colorless) state1 [V]²⁺• (Dication Radical, Blue) state0->state1 + e⁻ state1->state0 - e⁻ state2 [V]⁺•• (Cation Diradical, Azure) state1->state2 + e⁻ state2->state1 - e⁻ state3 [V]••• (Triradical, Green-Gray) state2->state3 + e⁻ state3->state2 - e⁻

Redox states of a star-shaped viologen with a triphenylbenzene core.

Conclusion

This compound serves as a valuable platform for the synthesis of a wide array of derivatives with tailored redox properties. The introduction of electron-donating or electron-withdrawing groups allows for precise control over the oxidation and reduction potentials of these star-shaped molecules. The study of their electrochemical behavior, primarily through cyclic voltammetry, is crucial for their application in various fields, including organic electronics and materials science. Further research into the redox properties of a broader range of derivatives will undoubtedly lead to the development of novel materials with advanced functionalities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3,5-Tris(4-iodophenyl)benzene from 4-Iodoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1,3,5-Tris(4-iodophenyl)benzene from 4-iodoacetophenone. The synthesis is achieved through an acid-catalyzed self-condensation (cyclotrimerization) reaction. This compound is a valuable building block in organic and materials chemistry, serving as a key intermediate for the synthesis of advanced materials such as organic light-emitting diode (OLED) components, porous organic frameworks, and dendrimers.[1] The provided protocol is based on established chemical literature, ensuring a reliable and reproducible method for laboratory-scale synthesis.

Introduction

This compound is a star-shaped molecule characterized by a central benzene ring symmetrically substituted with three 4-iodophenyl groups.[1] This structural arrangement imparts a high degree of rigidity and pre-organized geometry, making it an excellent scaffold for the construction of complex supramolecular architectures and functional materials. The presence of three iodine atoms provides reactive handles for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings, allowing for the further elaboration of the core structure.[1]

The synthesis of this compound is most commonly achieved through the acid-catalyzed cyclotrimerization of 4-iodoacetophenone. This reaction is a type of aldol condensation, where three molecules of the acetophenone derivative condense to form the central benzene ring. Various Lewis and Brønsted acids can be employed to catalyze this transformation.[2] This document details a specific protocol utilizing silicon tetrachloride (SiCl₄) in ethanol.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound from 4-iodoacetophenone.

ParameterValueReference
Starting Material4-IodoacetophenoneN/A
ProductThis compoundN/A
Molecular FormulaC₂₄H₁₅I₃[1]
Molecular Weight684.09 g/mol [1][3]
AppearanceWhite to light yellow powder/crystal[1]
Melting Point254-260 °C[1][3]
Yield70%[4]

Experimental Protocol

This protocol describes the synthesis of this compound via the acid-catalyzed cyclotrimerization of 4-iodoacetophenone using silicon tetrachloride in ethanol.

Materials:

  • 4-Iodoacetophenone

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Hexane

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoacetophenone in anhydrous ethanol.

  • Addition of Catalyst: Cool the solution in an ice bath. Slowly add silicon tetrachloride (SiCl₄) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford this compound as a white to light yellow solid.[4]

  • Characterization: The purified product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 4-iodoacetophenone in anhydrous EtOH add_catalyst Add SiCl4 dropwise at 0 °C start->add_catalyst react Stir at room temperature add_catalyst->react quench Quench with saturated NaHCO3 solution react->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate chromatography Column chromatography (Silica gel, Hexane/CH2Cl2) concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization product product chromatography->product This compound

Caption: A flowchart of the synthesis of this compound.

Signaling Pathway/Logical Relationship

reaction_mechanism Simplified Acid-Catalyzed Cyclotrimerization Mechanism acetophenone 4-Iodoacetophenone enol Enol Intermediate acetophenone->enol Acid Catalyst (H+) dimer Dimeric Intermediate enol->dimer + 4-Iodoacetophenone trimer Cyclized Intermediate dimer->trimer + Enol Intermediate product This compound trimer->product Dehydration

Caption: A simplified mechanism of the acid-catalyzed cyclotrimerization.

References

Application Notes and Protocols: Acid-Catalyzed Cyclotrimerization for Preparing 1,3,5-Triarylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5-Triarylbenzenes are a significant class of C3-symmetric aromatic compounds. Their unique structural, optical, and electrochemical properties make them valuable in various fields, including materials science as components for organic light-emitting diodes (OLEDs), conducting polymers, and resisting materials.[1][2] They also serve as crucial building blocks for synthesizing dendrimers, polycyclic aromatic hydrocarbons, and buckminsterfullerenes.[3] In drug development, the 1,3,5-triarylbenzene scaffold is explored for its potential in creating new therapeutic agents, including those with anticancer properties that can interact with DNA.[4]

The most direct and common method for synthesizing these compounds is the acid-catalyzed cyclotrimerization (or self-condensation) of aryl methyl ketones, such as acetophenone and its derivatives.[5][6] This reaction involves the formation of a central benzene ring from three ketone molecules, promoted by either Brønsted or Lewis acids.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-triarylbenzenes.

Reaction Mechanism

The Brønsted acid-catalyzed cyclotrimerization of an aryl methyl ketone (e.g., acetophenone) is a multi-step process involving sequential aldol-type condensations and dehydrations. The generally accepted mechanism proceeds as follows:

  • Protonation and Enolization : The acid catalyst protonates the carbonyl oxygen of an acetophenone molecule, which then tautomerizes to its enol form.[1]

  • First Condensation : The enol acts as a nucleophile, attacking the protonated carbonyl of a second acetophenone molecule. Dehydration of the resulting β-hydroxyketone yields an α,β-unsaturated ketone (a chalcone-type intermediate).[1]

  • Second Condensation : The α,β-unsaturated ketone tautomerizes to its enol form, which then attacks a third protonated acetophenone molecule.

  • Cyclization and Aromatization : The intermediate from the second condensation undergoes dehydration and subsequent intramolecular cyclization. A final dehydration step leads to the formation of the stable aromatic 1,3,5-triarylbenzene ring.[1]

Reaction_Mechanism General Mechanism of Acid-Catalyzed Cyclotrimerization of Aryl Methyl Ketones cluster_0 Step 1: Enol Formation cluster_1 Step 2: Dimerization & Dehydration cluster_2 Step 3: Trimerization & Cyclization A Ar-CO-CH₃ (Ketone) B Ar-C(OH⁺)-CH₃ A->B + H⁺ C Ar-C(OH)=CH₂ (Enol) B->C - H⁺ D Ar-CO-CH₂-C(OH)(Ar)-CH₃ (β-Hydroxyketone) C->D + Ketone, + H⁺ E Ar-CO-CH=C(Ar)-CH₃ (α,β-Unsaturated Ketone) D->E - H₂O F Dienol Intermediate E->F Tautomerization G Cyclized Intermediate F->G + Ketone, + H⁺, - H₂O H 1,3,5-Triarylbenzene G->H Dehydration & Aromatization - H₂O

Caption: General Mechanism of Acid-Catalyzed Cyclotrimerization of Aryl Methyl Ketones.

Application Notes

The success of the acid-catalyzed cyclotrimerization is influenced by the choice of catalyst, reaction conditions, and the nature of the substituents on the aryl methyl ketone.

Catalyst Selection

A wide range of acidic catalysts can be employed for this transformation.

  • Brønsted Acids : These are the most commonly used catalysts.[1]

    • Sulphonic Acids : p-Toluenesulfonic acid (p-TsOH) and methanesulfonic acid (MeSO₃H) are effective and give good to high yields.[1] Dodecylbenzenesulfonic acid (DBSA) can act as both a catalyst and a surfactant, enabling the reaction in aqueous media or under solvent-free conditions.[2][3]

    • Heteropoly Acids (HPAs) : Phosphomolybdic acid and phosphotungstic acid are efficient, often recyclable catalysts that work well under mild conditions.[1][7]

    • Solid-Supported Acids : Catalysts like nano-silica supported sulfuric acid (nano-SiO₂-SO₃H) or Amberlyst-15 offer advantages such as ease of separation, recyclability, and often milder reaction conditions.[1][8]

  • Lewis Acids : Lewis acids are also effective catalysts for this reaction.[1] Examples include tin(IV) chloride (SnCl₄), samarium(III) chloride (SmCl₃), and copper(II) chloride (CuCl₂).[1][5]

Effect of Substituents

The electronic nature of substituents on the aromatic ring of the ketone significantly affects the reaction outcome.

  • Electron-Donating Groups (EDGs) : Substituents like methyl (-CH₃) and methoxy (-OCH₃) groups generally favor the reaction, leading to high yields.[1]

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., -Cl, -Br) are well-tolerated, often providing good to excellent yields.[1][2] However, strongly deactivating groups like nitro (-NO₂) can hinder the reaction, resulting in lower yields or requiring harsher conditions.[1]

General Experimental Workflow

The overall process for synthesizing 1,3,5-triarylbenzenes via this method follows a consistent workflow, from reaction setup to product isolation and purification.

Experimental_Workflow General Experimental Workflow Start Start Setup 1. Reaction Setup - Combine aryl methyl ketone and acid catalyst. - Add solvent (if applicable). Start->Setup Reaction 2. Heating & Stirring - Heat mixture to specified temperature (e.g., 130-135°C). - Stir for the required duration (e.g., 3-10 hours). Setup->Reaction Workup 3. Work-up - Cool reaction mixture. - Quench/neutralize (e.g., with NaHCO₃ solution). - Extract with organic solvent (e.g., ethyl acetate). Reaction->Workup Purification 4. Isolation & Purification - Dry organic layer (e.g., over Na₂SO₄). - Concentrate under reduced pressure. - Purify crude product via recrystallization or column chromatography. Workup->Purification Characterization 5. Product Characterization - Melting Point - NMR (¹H, ¹³C) - Mass Spectrometry (MS) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for 1,3,5-Triarylbenzene Synthesis.

Data Summary

The following tables summarize quantitative data from various reported acid-catalyzed cyclotrimerization reactions.

Table 1: Cyclotrimerization using Brønsted Acid Catalysts

Entry Aryl Methyl Ketone Catalyst (mol%) Conditions Time (h) Yield (%) Reference
1 Acetophenone MeSO₃H 65°C - 95 [1]
2 4-Chloroacetophenone MeSO₃H 65°C - 95 [1]
3 4-Methoxyacetophenone MeSO₃H 65°C - 48 [1]
4 Acetophenone p-TsOH·H₂O (cat.) Reflux - 91 [1]
5 4-Methylacetophenone p-TsOH·H₂O (cat.) Reflux - 87 [1]
6 Acetophenone DBSA (20) 130°C, Solvent-free 3 96 [3]
7 4-Bromoacetophenone DBSA (20) 130°C, Solvent-free 3.5 95 [3]

| 8 | Acetophenone | Nano-SiO₂-SO₃H | Microwave | 3 min | 97 |[1] |

Table 2: Cyclotrimerization using Heteropoly Acid (HPA) and Lewis Acid Catalysts

Entry Aryl Methyl Ketone Catalyst Conditions Time (h) Yield (%) Reference
1 Acetophenone Phosphomolybdic Acid Ethanol, Reflux - Good [7]
2 4-Methylacetophenone H₃PW₁₂O₄₀ 120°C, Solvent-free - 95 [1]
3 4-Methoxyacetophenone H₃PW₁₂O₄₀ 120°C, Solvent-free - 90 [1]
4 4-Nitroacetophenone H₃PW₁₂O₄₀ 120°C, Solvent-free - 30 [1]
5 Acetophenone SnCl₄ (cat.), p-TsOH Pentanol, Microwave 3 min 86 [1]

| 6 | Acetophenone | CuCl₂ | Toluene, Reflux | - | - |[5] |

Experimental Protocols

Protocol 1: DBSA-Catalyzed Solvent-Free Synthesis of 1,3,5-Triphenylbenzene [3]

This protocol describes a green and efficient method using dodecylbenzenesulfonic acid (DBSA) as the catalyst under solvent-free conditions.

  • Materials and Equipment :

    • Acetophenone (3 mmol, 360 mg)

    • Dodecylbenzenesulfonic acid (DBSA) (0.6 mmol, ~196 mg)

    • Round-bottom flask or reaction vial (10 mL)

    • Magnetic stir bar and stirrer hotplate with oil bath

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Equipment for Thin Layer Chromatography (TLC)

  • Procedure :

    • To a 10 mL round-bottom flask, add acetophenone (3 mmol) and DBSA (0.6 mmol).

    • Place the flask in a preheated oil bath at 130°C and stir the mixture.

    • Monitor the reaction progress using TLC (eluent: hexane/ethyl acetate). The reaction is typically complete within 3-8 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with equal volumes of saturated NaHCO₃ solution and brine (e.g., 5 mL each).

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1,3,5-triphenylbenzene.

Protocol 2: Synthesis of 1,3,5-Triarylbenzenes using Alcoholic Hydrogen Chloride [6]

This protocol is a classic method using a solution of hydrogen chloride in a methanol-dioxane mixture.

  • Materials and Equipment :

    • Substituted acetophenone (3.0 g)

    • Methanol-dioxane mixture (1:1 v/v, 15 mL)

    • Dry hydrogen chloride (HCl) gas

    • Erlenmeyer flask (50 mL)

    • Ice bath

    • Filtration apparatus (Büchner funnel)

    • Petroleum ether

    • Deionized water

  • Procedure :

    • Dissolve the substituted acetophenone (3.0 g) in 15 mL of a 50% methanol-dioxane mixture in a 50 mL Erlenmeyer flask.

    • Cool the flask in an ice bath and saturate the solution with dry hydrogen chloride gas.

    • Stopper the flask and let it stand at room temperature. The product will begin to precipitate. The required reaction time can vary from a few hours to several days depending on the substrate.

    • Collect the precipitated solid by filtration.

    • Pour the filtrate into approximately 200 mL of water and extract with petroleum ether. Any additional solid that forms should be filtered and combined with the initial precipitate.

    • The unreacted acetophenone and byproducts like dypnone can be recovered from the petroleum ether layer.

    • Wash the combined solid product with water and then a small amount of cold methanol.

    • Dry the solid to obtain the 1,3,5-triarylbenzene product. Further purification can be achieved by recrystallization.

Protocol 3: Heteropolyacid-Catalyzed Synthesis under Reflux [7]

This protocol utilizes a recyclable heteropolyacid catalyst in ethanol.

  • Materials and Equipment :

    • Aryl methyl ketone (5 mmol)

    • Heteropolyacid (e.g., phosphomolybdic acid) (0.1 mmol)

    • Ethanol (4 mL)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard work-up and purification equipment

  • Procedure :

    • In a round-bottom flask, combine the aryl methyl ketone (5 mmol), heteropolyacid (0.1 mmol), and ethanol (4 mL).

    • Attach a reflux condenser and heat the mixture to reflux with stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Perform a standard aqueous work-up, typically involving dilution with water and extraction with an organic solvent.

    • Dry the organic phase, concentrate it, and purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,5-triarylbenzene. The aqueous layer containing the HPA catalyst can often be treated for catalyst recovery.

References

Application Notes: Suzuki-Miyaura Cross-Coupling Protocols for 1,3,5-Tris(4-iodophenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-iodophenyl)benzene is a C₃-symmetric aromatic core, serving as a critical building block for the synthesis of star-shaped molecules, dendrimers, and advanced materials such as Porous Organic Polymers (POPs). Its three reactive iodide sites are ideal for functionalization via cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds, making it the reaction of choice for derivatizing this tri-iodide core.[1][2] This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its reagents.[3]

These protocols provide a comprehensive guide for the successful triple Suzuki-Miyaura coupling of this compound with a range of arylboronic acids or their esters. The resulting 1,3,5-Tris(4-arylphenyl)benzene products are valuable in materials science for applications in organic light-emitting diodes (OLEDs) and as frameworks for catalysis and gas storage.[4]

General Reaction Scheme

The reaction involves the palladium-catalyzed coupling of the three C-I bonds of this compound with an organoboron reagent in the presence of a base.

Caption: General scheme of the triple Suzuki-Miyaura coupling.

Data Presentation: Recommended Starting Conditions

Optimizing the reaction conditions is crucial for achieving high yields, especially when performing a triple coupling on a sterically demanding core. The following table summarizes recommended starting points for the Suzuki-Miyaura coupling of this compound based on established protocols for polyhalogenated and other aryl iodides.[5][6][7]

EntryBoronic Acid/Ester (equiv.)Pd Catalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield
1Arylboronic Acid (3.6 - 4.5)Pd(PPh₃)₄ (5 - 10)K₂CO₃ (6.0 - 9.0)Toluene/EtOH/H₂O (4:1:1)90 - 11075-90%
2Arylboronic Acid (3.6 - 4.5)PdCl₂(dppf) (3 - 5)Cs₂CO₃ (6.0 - 9.0)1,4-Dioxane/H₂O (4:1)10080-95%
3Arylboronic Acid (3.6 - 4.5)Pd(OAc)₂ (3) / SPhos (6)K₃PO₄ (6.0 - 9.0)Toluene/H₂O (5:1)10085-98%
4MIDA boronate ester (3.6)Pd₂(dba)₃ (2) / FcPPh₂ (6)K₃PO₄ (9.0)1,4-Dioxane/H₂O (2:1)10080-95%

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Pd_ArX Ar-Pd(II)Ln-I OxAdd->Pd_ArX Transmetal Transmetalation Pd_ArX->Transmetal Pd_Ar_Ar Ar-Pd(II)Ln-Ar' Transmetal->Pd_Ar_Ar RedElim Reductive Elimination Pd_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regenerated Product_out Ar-Ar' RedElim->Product_out ArX_in Ar-I ArX_in->OxAdd ArB_in Ar'-B(OR)₂ ArB_in->Transmetal Base_in Base Base_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

A systematic workflow is essential for reproducibility and safety in the laboratory.

Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation B 2. Inert Atmosphere Setup (Evacuate/Backfill with N₂ or Ar) A->B C 3. Reagent Addition (Aryl Iodide, Boronic Acid, Base, Catalyst) B->C D 4. Solvent Addition & Degassing C->D E 5. Reaction (Heating with Stirring) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F F->E Incomplete G 7. Work-up (Quenching, Extraction, Drying) F->G Complete H 8. Purification (Column Chromatography / Recrystallization) G->H I 9. Characterization (NMR, MS, etc.) H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts are toxic and should be handled with care. Solvents are flammable.

Protocol A: General Procedure using Pd(PPh₃)₄

This protocol is a robust and widely applicable method for Suzuki-Miyaura couplings.[9]

Materials:

  • This compound

  • Arylboronic acid (3.6 - 4.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (6.0 - 9.0 equivalents)

  • Toluene, anhydrous

  • Ethanol, absolute

  • Deionized water

  • Schlenk flask or round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (3.6 equiv.), and potassium carbonate (6.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Add the degassed solvent system. A typical system is a mixture of Toluene, Ethanol, and Water in a 4:1:1 ratio. The solvent should be thoroughly degassed by bubbling with argon for 15-20 minutes prior to addition.

  • Stir the reaction mixture and heat to reflux (typically 90-110 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water and stir for 15 minutes. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate or toluene) to yield the pure 1,3,5-Tris(4-arylphenyl)benzene.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Disclaimer: This document provides generalized protocols and application notes. The specific conditions may require optimization for different arylboronic acids. Users should consult relevant literature and perform small-scale test reactions to determine the optimal conditions for their specific substrates.

References

Application Notes and Protocols: Sonogashira Coupling Reactions with 1,3,5-Tris(4-iodophenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-iodophenyl)benzene is a C3-symmetric building block increasingly utilized in materials science and organic synthesis.[1] Its rigid, propeller-like structure and three reactive iodine atoms make it an ideal precursor for constructing complex, multi-dimensional architectures such as porous organic polymers (POPs), covalent organic frameworks (COFs), and dendrimers.[2][3] The carbon-iodine bonds are particularly amenable to transition-metal-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent method for forming carbon-carbon bonds with terminal alkynes.[1][3] This reaction allows for the creation of extended π-conjugated systems with tailored electronic and photophysical properties, which are of interest for applications in organic electronics, gas storage, and sensing.[1]

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically carried out under mild conditions, such as at room temperature, in the presence of a base.[4]

Applications in Materials Synthesis

The Sonogashira coupling reaction with this compound as a key monomer has been instrumental in the development of various functional materials:

  • Porous Organic Polymers (POPs): The trifunctional nature of this compound allows for the formation of highly cross-linked, porous networks when reacted with di- or tri-functional alkynes. These POPs exhibit high surface areas and are investigated for applications in gas storage and separation.[1]

  • Conjugated Microporous Polymers (CMPs): When coupled with aromatic di-alkynes, CMPs with extended π-conjugation can be synthesized. These materials are of interest for their potential applications in organic electronics and optoelectronics. The electronic properties of these polymers can be tuned by copolymerizing with other functional monomers.[5]

  • Dendrimers and Star-Shaped Molecules: The C3-symmetric core of this compound serves as a scaffold for the synthesis of dendrimers and star-shaped molecules with well-defined architectures and functionalities at the periphery.[2]

Experimental Protocols

The following protocols are generalized procedures for Sonogashira coupling reactions involving this compound. The specific conditions may require optimization depending on the alkyne substrate.

Protocol 1: Synthesis of a Phenylacetylene-Functionalized Triphenylbenzene Derivative

This protocol describes the triple Sonogashira coupling of this compound with phenylacetylene.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A This compound C Pd(PPh₃)₂(Cl)₂ (cat.) CuI (cat.) A->C B Phenylacetylene (3.3 equiv.) B->C F 1,3,5-Tris(4-(phenylethynyl)phenyl)benzene C->F D Triethylamine (Base) THF (Solvent) D->C E Room Temperature, 12h E->C

Figure 1: General workflow for the Sonogashira coupling of this compound.

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry
This compound684.091.0 eq
Phenylacetylene102.143.3 eq
Dichlorobis(triphenylphosphine)palladium(II)701.900.03 eq (3 mol%)
Copper(I) Iodide190.450.05 eq (5 mol%)
Triethylamine (TEA)101.19Excess (Solvent)
Tetrahydrofuran (THF), anhydrous72.11Solvent

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Dichlorobis(triphenylphosphine)palladium(II), and Copper(I) Iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[2]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of a Conjugated Microporous Polymer (CMP)

This protocol describes the polycondensation of this compound with 1,4-diethynylbenzene to form a CMP.

Reaction Scheme:

G cluster_reactants Monomers cluster_reagents Reagents & Conditions cluster_product Product A This compound C Pd(PPh₃)₂(Cl)₂ (cat.) CuI (cat.) A->C B 1,4-Diethynylbenzene B->C F Conjugated Microporous Polymer (CMP) C->F D Diisopropylamine (Base) Toluene (Solvent) D->C E 70-80 °C, 48h E->C

Figure 2: Workflow for the synthesis of a Conjugated Microporous Polymer (CMP).

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry
This compound684.091.0 eq
1,4-Diethynylbenzene126.161.5 eq
Dichlorobis(triphenylphosphine)palladium(II)701.900.03 eq (3 mol%)
Copper(I) Iodide190.450.05 eq (5 mol%)
Diisopropylamine (DIPA)101.19Excess (Base)
Toluene, anhydrous92.14Solvent

Procedure:

  • In a Schlenk tube, dissolve this compound and 1,4-diethynylbenzene in a mixture of anhydrous toluene and diisopropylamine.

  • Degas the solution by three freeze-pump-thaw cycles.

  • To the degassed solution, add Dichlorobis(triphenylphosphine)palladium(II) and Copper(I) Iodide under a positive pressure of inert gas.

  • Heat the reaction mixture at 70-80 °C for 48 hours. A precipitate will form as the polymerization proceeds.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the polymer sequentially with methanol, acetone, and dichloromethane to remove any unreacted monomers and catalyst residues.

  • Dry the polymer in a vacuum oven at 80 °C overnight.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for Sonogashira coupling reactions involving tri-substituted benzene cores.

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (Solvent)Temp. (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₂(Cl)₂ (3)CuI (5)TEA (THF)RT12-24High[2] (Implied)
1,3,5-Tris(4-bromophenyl)benzene1,4-DiethynylbenzenePd(PPh₃)₄ (5)CuI (10)DIPA (Toluene)8048>90[1]
2,4,6-Trichloro-1,3,5-triazine1,4-DiethynylbenzenePd(PPh₃)₂(Cl)₂ (3.3)CuI (6.6)DIPA/Toluene (1:1)707289[5]

Logical Relationships in Sonogashira Coupling

The success of the Sonogashira coupling is dependent on the interplay of several key components, as illustrated in the diagram below.

G cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions ArylHalide Aryl Halide (this compound) Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₂(Cl)₂) ArylHalide->Pd_Catalyst Oxidative Addition Alkyne Terminal Alkyne Cu_Catalyst Copper(I) Co-catalyst (e.g., CuI) Alkyne->Cu_Catalyst Forms Copper Acetylide Product Coupled Product Pd_Catalyst->Product Reductive Elimination Cu_Catalyst->Pd_Catalyst Transmetalation Base Base (e.g., Amine) Base->Alkyne Deprotonation Solvent Solvent (e.g., THF, Toluene) Solvent->ArylHalide Solvent->Alkyne Temperature Temperature (e.g., RT to 80°C) Temperature->Product Inert_Atmosphere Inert Atmosphere (e.g., Ar, N₂) Inert_Atmosphere->Pd_Catalyst Prevents Oxidation

Figure 3: Key components and their roles in the Sonogashira coupling reaction.

Conclusion

The Sonogashira coupling reaction is a highly effective method for the functionalization of this compound, enabling the synthesis of a wide range of advanced materials with tailored properties. The provided protocols offer a starting point for researchers to explore the synthesis of novel POPs, CMPs, and other complex molecular architectures. Careful control of the reaction conditions, including the choice of catalyst, solvent, and base, is crucial for achieving high yields and desired product characteristics.

References

Application Notes and Protocols: 1,3,5-Tris(4-iodophenyl)benzene as a Versatile Linker for Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 1,3,5-Tris(4-iodophenyl)benzene as a strategic linker in the synthesis and functionalization of Metal-Organic Frameworks (MOFs). The unique C3-symmetric and tri-iodinated structure of this linker makes it an exceptional platform for post-synthetic modification (PSM), enabling the introduction of diverse functionalities for applications in catalysis and drug delivery. Herein, we focus on the post-synthetic modification of an amino-functionalized MOF, UiO-66-NH2, with this compound, followed by the immobilization of palladium nanoparticles for catalytic applications. Additionally, a prospective application in drug delivery is discussed.

Introduction to this compound in MOF Chemistry

This compound is a propeller-shaped molecule with a central benzene ring symmetrically substituted with three iodophenyl groups.[1] Its rigid structure and the presence of three iodine atoms make it a valuable building block in materials science, particularly for the synthesis of porous organic frameworks like MOFs and Covalent Organic Frameworks (COFs).[1] The carbon-iodine bonds are highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] This reactivity is key to its utility in the post-synthetic modification of MOFs, allowing for the precise installation of functional groups within the porous framework.

While direct synthesis of MOFs using this compound as the primary organic linker is plausible, its most strategic application lies in the post-synthetic modification of pre-formed, robust MOF platforms. This approach allows for the introduction of the iodo-functionalized scaffold into a well-characterized and stable framework, which can then serve as a platform for further functionalization.

Application in Heterogeneous Catalysis: A Post-Synthetic Modification Approach

The introduction of catalytically active sites into MOFs is a burgeoning area of research. The iodo-groups of this compound serve as ideal anchoring points for catalytically active metal nanoparticles. This section details a protocol for the functionalization of the highly stable, amino-functionalized zirconium-based MOF, UiO-66-NH2, with this compound, followed by the deposition of palladium nanoparticles to create a robust heterogeneous catalyst.

Rationale and Workflow

The workflow involves a two-step modification of the parent UiO-66-NH2 MOF. First, the amino groups on the terephthalate linkers of UiO-66-NH2 are acylated with a derivative of this compound to covalently attach the iodo-functionalized linker throughout the MOF's porous structure. Subsequently, these iodo-groups are utilized to anchor palladium nanoparticles, creating a highly dispersed and stable palladium-on-MOF catalyst.

G cluster_0 Synthesis of UiO-66-NH2 cluster_1 Post-Synthetic Modification cluster_2 Palladium Nanoparticle Immobilization cluster_3 Catalytic Application A ZrCl4 + 2-aminoterephthalic acid B Solvothermal Synthesis (DMF, 120 °C) A->B Reactants C UiO-66-NH2 B->C Product E Acylation Reaction (UiO-66-NH2, base) C->E Substrate D This compound (activated derivative) D->E Reagent F UiO-66-NH-CO-(TIPB) E->F Functionalized MOF H Reduction (e.g., NaBH4) F->H Support G Pd(OAc)2 G->H Pd Precursor I Pd@UiO-66-NH-CO-(TIPB) H->I Catalyst J Suzuki-Miyaura Coupling I->J Catalyst L Product: Biaryl J->L K Reactants: Aryl halide + Arylboronic acid K->J

Figure 1. Workflow for the preparation and application of a Pd@MOF catalyst.
Experimental Protocols

Protocol 1: Synthesis of UiO-66-NH2

This protocol is adapted from established literature procedures for the synthesis of UiO-66-NH2.

  • Preparation of Precursor Solution: In a 100 mL screw-capped vial, dissolve 2.0 mmol of Zirconium(IV) chloride (ZrCl4) and 2.0 mmol of 2-aminoterephthalic acid in 60 mL of N,N-dimethylformamide (DMF).

  • Solvothermal Synthesis: Seal the vial and place it in a preheated oven at 120 °C for 24 hours.

  • Isolation and Washing: After cooling to room temperature, collect the pale-yellow crystalline powder by centrifugation. Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).

  • Activation: Dry the product under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.

Protocol 2: Post-Synthetic Modification with an Activated this compound Derivative

Note: This protocol is a representative procedure assuming the use of an acyl chloride derivative of this compound for facile amide bond formation. The synthesis of such a derivative is a standard organic chemistry procedure.

  • Suspension of MOF: Suspend 200 mg of activated UiO-66-NH2 in 20 mL of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Addition of Reagents: Add 1.5 equivalents of an activated this compound derivative (e.g., an acyl chloride) and 2.0 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).

  • Reaction: Stir the mixture at room temperature for 48 hours.

  • Work-up: Collect the solid by filtration, wash thoroughly with dichloromethane, ethanol, and acetone.

  • Drying: Dry the functionalized MOF, designated as UiO-66-NH-CO-(TIPB), under vacuum at 80 °C.

Protocol 3: Immobilization of Palladium Nanoparticles

  • Dispersion: Disperse 100 mg of UiO-66-NH-CO-(TIPB) in 20 mL of ethanol.

  • Addition of Palladium Precursor: Add a solution of palladium(II) acetate (5 mol% relative to iodo groups) in 5 mL of ethanol to the MOF suspension.

  • Reduction: Stir the mixture for 2 hours, then add a freshly prepared solution of sodium borohydride (NaBH4) (4 equivalents relative to palladium) in 5 mL of cold ethanol dropwise.

  • Stirring: Continue stirring the mixture for 12 hours at room temperature.

  • Isolation: Collect the dark-colored solid, Pd@UiO-66-NH-CO-(TIPB), by filtration, wash with ethanol, and dry under vacuum.

Protocol 4: Catalytic Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: In a reaction vial, combine an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and 10 mg of the Pd@UiO-66-NH-CO-(TIPB) catalyst.

  • Solvent Addition: Add 5 mL of a 1:1 mixture of ethanol and water.

  • Reaction: Stir the mixture at 80 °C for the required time (monitor by TLC or GC).

  • Catalyst Recovery: After the reaction, cool the mixture and separate the catalyst by centrifugation or filtration. The catalyst can be washed with ethanol, dried, and reused.

  • Product Isolation: Isolate the product from the supernatant by standard extraction and purification procedures.

Characterization and Performance Data

The successful synthesis and functionalization of the MOF can be confirmed using various characterization techniques. The catalytic performance is evaluated based on product yield and catalyst recyclability.

Material StageCharacterization TechniqueExpected Observations
UiO-66-NH2 Powder X-ray Diffraction (PXRD)Crystalline pattern matching the simulated UiO-66 structure.
N2 Adsorption-DesorptionHigh surface area (e.g., >1000 m²/g).
FTIR SpectroscopyPresence of N-H stretching bands from the amino group.
UiO-66-NH-CO-(TIPB) PXRDRetention of the UiO-66 crystal structure.
FTIR SpectroscopyAppearance of amide C=O and N-H stretching bands, and disappearance/shifting of primary amine bands.
Energy-Dispersive X-ray (EDX)Detection of iodine.
Pd@UiO-66-NH-CO-(TIPB) Transmission Electron Microscopy (TEM)Visualization of highly dispersed Pd nanoparticles within the MOF.
X-ray Photoelectron Spectroscopy (XPS)Confirmation of Pd(0) state.
Inductively Coupled Plasma (ICP)Quantification of Pd loading.

Table 1: Hypothetical Catalytic Performance Data for Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidYield (%)Recyclability (5 cycles)
14-IodoanisolePhenylboronic acid>98>95% yield in 5th cycle
24-Bromotoluene4-Methoxyphenylboronic acid95>92% yield in 5th cycle
31-IodonaphthalenePhenylboronic acid97>94% yield in 5th cycle

Prospective Application in Drug Delivery

The porous nature of MOFs and the potential for functionalization make them promising candidates for drug delivery systems. The this compound linker can be adapted for applications in drug delivery, particularly for carrying iodine-containing therapeutic agents or for the attachment of targeting ligands.

Rationale for Drug Delivery

The iodo-groups on the linker can be leveraged in several ways:

  • Pro-drug approach: The iodo-groups can be replaced with a drug molecule via a cleavable bond, allowing for controlled release under specific physiological conditions.

  • Targeting ligand attachment: The iodo-groups can serve as handles for attaching targeting moieties (e.g., folic acid, peptides) via cross-coupling reactions, enabling the MOF to specifically accumulate at disease sites.

  • Radiotherapy: The iodine atoms themselves can be replaced with radioactive iodine isotopes (e.g., ¹³¹I) for targeted radiotherapy.

G cluster_0 Functionalized MOF cluster_1 Drug Loading Strategies cluster_2 Drug Delivery Vehicle cluster_3 Therapeutic Action A UiO-66-NH-CO-(TIPB) B Pore Encapsulation (e.g., Doxorubicin) A->B C Covalent Attachment of Drug (via C-I bond) A->C D Attachment of Targeting Ligand A->D E Targeted Drug-Loaded MOF B->E C->E D->E F Targeted Cell Uptake E->F G Controlled Drug Release F->G H Therapeutic Effect G->H

Figure 2. Conceptual workflow for drug delivery applications.
Hypothetical Protocol: Attachment of a Thiol-Containing Drug

This protocol outlines a conceptual pathway for attaching a thiol-containing drug molecule to the iodo-functionalized MOF.

  • MOF Suspension: Suspend 50 mg of UiO-66-NH-CO-(TIPB) in a biocompatible solvent.

  • Drug and Catalyst Addition: Add the thiol-containing drug (e.g., captopril) and a suitable palladium catalyst and ligand.

  • Reaction: Stir the mixture under physiological-like conditions until the desired loading is achieved.

  • Purification: Wash the drug-loaded MOF extensively to remove any non-covalently bound drug and catalyst residues.

Table 2: Hypothetical Drug Loading and Release Data

DrugLoading Capacity (wt%)Release at pH 5.5 (24h, %)Release at pH 7.4 (24h, %)
Doxorubicin (encapsulated)156520
Captopril (covalently attached)1040 (with cleaving agent)5 (with cleaving agent)

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Palladium compounds and reducing agents like NaBH4 should be handled with care according to their respective safety data sheets.

  • When working with MOFs for biomedical applications, ensure that all materials are sterile and pyrogen-free.

Conclusion

This compound is a highly valuable and versatile linker for the functionalization of Metal-Organic Frameworks. Its utility in post-synthetic modification allows for the creation of sophisticated materials with tailored properties for applications in heterogeneous catalysis and as potential platforms for drug delivery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this unique molecular building block in the development of advanced functional materials.

References

Application Notes and Protocols: 1,3,5-Tris(4-iodophenyl)benzene in Covalent Organic Framework (COF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-iodophenyl)benzene is a highly versatile and promising monomer for the synthesis of Covalent Organic Frameworks (COFs).[1] Its rigid, C3-symmetric triphenylbenzene core provides a pre-organized geometry that can direct the formation of ordered, porous networks. The three iodine atoms serve as reactive handles for various cross-coupling reactions, most notably the Sonogashira and Suzuki-Miyaura reactions, enabling the construction of robust, crystalline 2D and 3D frameworks with tunable porosity and functionality.[1] The resulting COFs are of significant interest for applications in gas storage and separation, catalysis, sensing, and optoelectronics.

This document provides detailed application notes and representative protocols for the synthesis of COFs using this compound as a key building block.

Application Note 1: Synthesis of a Crystalline 2D COF via Sonogashira Coupling

Principle

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide, catalyzed by a palladium-copper system. In the context of COF synthesis, the reaction between the trifunctional this compound and a complementary tri- or di-functional alkyne linker leads to the formation of a porous, crystalline framework with an extended π-conjugated system.

Representative Protocol: Synthesis of TPB-TEB-COF

This protocol describes the synthesis of a hypothetical crystalline 2D COF, designated as TPB-TEB-COF, from this compound and 1,3,5-triethynylbenzene (TEB).

Materials and Equipment

Reagent/MaterialGrade/PuritySupplier
This compound>98%Commercially Available
1,3,5-Triethynylbenzene>98%Commercially Available
Bis(triphenylphosphine)palladium(II) dichloride99%Commercially Available
Copper(I) iodide99.995%Commercially Available
TriethylamineAnhydrous, >99.5%Commercially Available
1,4-DioxaneAnhydrous, >99.8%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercially Available
AcetoneACS GradeCommercially Available
Tetrahydrofuran (THF)ACS GradeCommercially Available
Schlenk flask (100 mL)--
Magnetic stirrer with heating--
Condenser--
Inert gas supply (Argon or Nitrogen)High purity-
Filtration apparatus--
Soxhlet extractor--
Vacuum oven--

Experimental Procedure

  • Preparation of the Reaction Mixture: In a 100 mL Schlenk flask, combine this compound (68.4 mg, 0.1 mmol), 1,3,5-triethynylbenzene (15.0 mg, 0.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (7.0 mg, 0.01 mmol), and copper(I) iodide (3.8 mg, 0.02 mmol).

  • Solvent Addition and Degassing: Add a mixture of anhydrous 1,4-dioxane (10 mL) and anhydrous triethylamine (5 mL) to the Schlenk flask. Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Reaction: Under an inert atmosphere, heat the reaction mixture to 80°C and stir for 72 hours. A precipitate should form during the reaction.

  • Isolation and Washing: After cooling to room temperature, collect the solid product by filtration. Wash the collected solid sequentially with DMF (3 x 20 mL), water (3 x 20 mL), acetone (3 x 20 mL), and THF (3 x 20 mL).

  • Purification: Purify the crude product by Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomeric species.

  • Drying: Dry the purified COF powder in a vacuum oven at 120°C for 12 hours to yield the final product.

Representative Characterization Data for TPB-TEB-COF

PropertyMethodExpected Value
Brunauer-Emmett-Teller (BET) Surface AreaN2 adsorption at 77 K800 - 1500 m²/g
Pore SizeN2 adsorption isotherm analysis1.5 - 2.5 nm
Thermal Stability (TGA)5% weight loss temperature> 400 °C in N2
Powder X-ray Diffraction (PXRD)-Peaks corresponding to a crystalline hexagonal lattice
FT-IR Spectroscopy-Disappearance of C-I and terminal alkyne C-H stretches

Synthetic Workflow for TPB-TEB-COF

G cluster_start Starting Materials cluster_workup Workup & Purification monomer_A This compound reaction Sonogashira Coupling 80°C, 72h monomer_A->reaction monomer_B 1,3,5-Triethynylbenzene monomer_B->reaction catalyst Pd(PPh₃)₂Cl₂ / CuI Triethylamine, Dioxane catalyst->reaction filtration Filtration reaction->filtration washing Washing (DMF, H₂O, Acetone, THF) filtration->washing soxhlet Soxhlet Extraction (THF) washing->soxhlet drying Vacuum Drying (120°C) soxhlet->drying product TPB-TEB-COF Powder drying->product

Caption: Workflow for the synthesis of TPB-TEB-COF.

Application Note 2: Synthesis of a Crystalline 2D COF via Suzuki-Miyaura Coupling

Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. For COF synthesis, reacting this compound with a diboronic acid linker in the presence of a base results in a robust, porous framework with C-C linkages.

Representative Protocol: Synthesis of TPB-BDBA-COF

This protocol outlines the synthesis of a hypothetical crystalline 2D COF, "TPB-BDBA-COF," from this compound and benzene-1,4-diboronic acid (BDBA).

Materials and Equipment

Reagent/MaterialGrade/PuritySupplier
This compound>98%Commercially Available
Benzene-1,4-diboronic acid>98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially Available
Potassium carbonateAnhydrous, >99%Commercially Available
1,4-DioxaneAnhydrous, >99.8%Commercially Available
WaterDeionized-
AcetoneACS GradeCommercially Available
Tetrahydrofuran (THF)ACS GradeCommercially Available
Pyrex tube with screw cap--
Oven--
Inert gas supply (Argon or Nitrogen)High purity-
Centrifuge--
Soxhlet extractor--
Vacuum oven--

Experimental Procedure

  • Monomer and Catalyst Preparation: In a Pyrex tube, add this compound (68.4 mg, 0.1 mmol), benzene-1,4-diboronic acid (24.9 mg, 0.15 mmol), and tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol).

  • Solvent and Base Addition: To the tube, add a mixture of anhydrous 1,4-dioxane (4 mL) and an aqueous solution of potassium carbonate (1 M, 1 mL).

  • Degassing and Sealing: Sonicate the mixture for 5 minutes to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles and then seal it under vacuum.

  • Reaction: Heat the sealed tube in an oven at 120°C for 72 hours.

  • Isolation and Washing: After cooling to room temperature, open the tube and collect the solid product by centrifugation. Wash the precipitate by repeated centrifugation and redispersion in the following solvents: DMF (3 x 20 mL), water (3 x 20 mL), acetone (3 x 20 mL), and THF (3 x 20 mL).

  • Purification: Further purify the product by Soxhlet extraction with methanol for 24 hours.

  • Drying: Collect the purified COF and dry it under vacuum at 150°C for 12 hours.

Representative Characterization Data for TPB-BDBA-COF

PropertyMethodExpected Value
Brunauer-Emmett-Teller (BET) Surface AreaN2 adsorption at 77 K1000 - 2000 m²/g
Pore SizeN2 adsorption isotherm analysis1.8 - 2.8 nm
Thermal Stability (TGA)5% weight loss temperature> 450 °C in N2
Powder X-ray Diffraction (PXRD)-Distinct peaks indicating a crystalline structure
FT-IR Spectroscopy-Disappearance of C-I and B-OH stretches

Synthetic Workflow for TPB-BDBA-COF

G cluster_start Starting Materials cluster_workup Workup & Purification monomer_A This compound reaction Suzuki-Miyaura Coupling 120°C, 72h monomer_A->reaction monomer_B Benzene-1,4-diboronic acid monomer_B->reaction catalyst Pd(PPh₃)₄ K₂CO₃ (aq.) 1,4-Dioxane catalyst->reaction centrifugation Centrifugation reaction->centrifugation washing Washing (DMF, H₂O, Acetone, THF) centrifugation->washing soxhlet Soxhlet Extraction (Methanol) washing->soxhlet drying Vacuum Drying (150°C) soxhlet->drying product TPB-BDBA-COF Powder drying->product

Caption: Workflow for the synthesis of TPB-BDBA-COF.

Potential Applications

COFs synthesized from this compound are expected to possess high thermal and chemical stability, permanent porosity, and large surface areas. These properties make them promising candidates for a variety of applications, including:

  • Gas Storage and Separation: The well-defined pore structures can be tailored for the selective adsorption of gases such as CO2, H2, and CH4.

  • Heterogeneous Catalysis: The porous framework can serve as a support for catalytically active metal nanoparticles, or the framework itself can be designed to have catalytic sites.

  • Sensing: The extended π-conjugated systems can lead to fluorescent materials, which can be utilized for the sensitive detection of small molecules and ions.

  • Drug Delivery: The porous nature of COFs allows for the encapsulation and controlled release of therapeutic agents.

Conclusion

This compound is a valuable and versatile building block for the construction of crystalline, porous covalent organic frameworks. The representative protocols provided herein for Sonogashira and Suzuki-Miyaura coupling reactions offer a foundation for the synthesis of novel COF materials with tunable properties. The development of COFs from this monomer holds significant potential for advancing various fields, from materials science to drug development. Further research into the synthesis and application of these materials is warranted to fully explore their capabilities.

References

Application Notes and Protocols for the Synthesis of Porous Organic Polymers (POPs) from 1,3,5-Tris(4-iodophenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Porous Organic Polymers (POPs) utilizing 1,3,5-Tris(4-iodophenyl)benzene as a key monomer. This document is intended for researchers in materials science, chemistry, and drug development interested in the creation of novel porous materials with potential applications in areas such as drug delivery, catalysis, and separations.

Introduction

Porous Organic Polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and excellent chemical and thermal stability. These properties make them highly attractive for a wide range of applications. This compound is a C3-symmetric building block that is particularly well-suited for the synthesis of POPs.[1] The three iodine atoms serve as reactive sites for various cross-coupling reactions, allowing for the formation of extended, rigid, and porous three-dimensional networks.[1] The propeller-like shape of the monomer can lead to the formation of materials with high free volume and surface area.[1]

This document outlines three common and effective methods for the synthesis of POPs from this compound: Sonogashira-Hagihara cross-coupling, Yamamoto homocoupling, and Suzuki-Miyaura cross-coupling.

Data Presentation

The following table summarizes the quantitative data for a series of Conjugated Microporous Polymers (CMPs) synthesized via Sonogashira-Hagihara cross-coupling of this compound and 1,4-diethynylbenzene.

PolymerMolar Ratio (Diethynylbenzene:Tris(4-iodophenyl)benzene)Ratio of Ethynyl to Halogen GroupsBET Surface Area (SBET, m²/g)
CMP-3A1.5:11167
CMP-3B1.7:11.13325
CMP-3C2:11.33503
CMP-3D2.25:11.5568
CMP-3E2.5:11.66426
CMP-3F3:12467

Data adapted from Cooper et al.[2]

Experimental Protocols

Protocol 1: Sonogashira-Hagihara Cross-Coupling

This protocol describes the synthesis of a Conjugated Microporous Polymer (CMP) network via a palladium- and copper-catalyzed Sonogashira-Hagihara cross-coupling reaction.

Diagram of the Sonogashira-Hagihara Cross-Coupling Workflow:

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Monomer1 This compound Reaction Degas & Heat (e.g., 80°C, 72h) Monomer1->Reaction Monomer2 1,4-Diethynylbenzene Monomer2->Reaction Catalyst Pd(PPh₃)₄ + CuI Catalyst->Reaction Solvent Toluene/Triethylamine Solvent->Reaction Filtration Filter Precipitate Reaction->Filtration Precipitation Washing Wash with Solvents (e.g., THF, Methanol) Filtration->Washing Drying Dry under Vacuum Washing->Drying POP Porous Organic Polymer Drying->POP

Caption: Workflow for POP synthesis via Sonogashira-Hagihara coupling.

Materials:

  • This compound

  • 1,4-Diethynylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Toluene, anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • To a Schlenk tube, add this compound (e.g., 684.1 mg, 1.0 mmol), 1,4-diethynylbenzene (e.g., 283.8 mg, 2.25 mmol), tetrakis(triphenylphosphine)palladium(0) (e.g., 80 mg), and copper(I) iodide (e.g., 20 mg).[2]

  • The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of anhydrous toluene and triethylamine (e.g., 1:1 v/v).

  • The reaction mixture is stirred and heated to 80 °C for 72 hours.[2]

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The solid is washed extensively with THF and methanol to remove any unreacted monomers and catalyst residues.

  • The resulting polymer is dried under vacuum to yield the final porous organic polymer.

Protocol 2: Yamamoto Homocoupling

This protocol provides a general method for the synthesis of a POP via Yamamoto homocoupling of this compound, which involves a nickel-catalyzed aryl-aryl bond formation.

Diagram of the Yamamoto Homocoupling Logical Relationship:

Yamamoto_Logic Monomer This compound Reaction Yamamoto Homocoupling Monomer->Reaction Catalyst Ni(COD)₂ + Ligand (e.g., 2,2'-bipyridine) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Reaction POP Porous Organic Polymer Network Reaction->POP Forms C-C bonds

Caption: Key components for Yamamoto homocoupling of this compound.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve bis(1,5-cyclooctadiene)nickel(0) and 2,2'-bipyridine in anhydrous DMF.

  • Stir the mixture at room temperature until a deep-colored solution forms, indicating the formation of the active Ni(0) complex.

  • Add this compound to the flask.

  • Heat the reaction mixture to a temperature between 60-80 °C and stir for 24-48 hours.

  • After cooling, pour the reaction mixture into a solution of hydrochloric acid (1 M) to precipitate the polymer.

  • Collect the solid by filtration and wash with water, methanol, and THF.

  • Dry the polymer under vacuum.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of a POP from this compound and a suitable diboronic acid or its ester via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Diagram of the Suzuki-Miyaura Cross-Coupling Experimental Workflow:

Suzuki_Workflow Start Start Reactants Combine Monomers, Catalyst & Base in a Schlenk Flask Start->Reactants Inert_Atmosphere Evacuate and Backfill with Inert Gas (3x) Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat with Stirring (e.g., 90°C, 48h) Solvent_Addition->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Precipitate Polymer (e.g., in water/methanol) Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product Porous Organic Polymer Drying->Product

Caption: Step-by-step workflow for POP synthesis via Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl diboronic acid or ester (e.g., 1,4-Benzenediboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., Dioxane/water, DMF, or Toluene/ethanol/water)

  • Methanol

  • Water

Procedure:

  • To a Schlenk flask, add this compound, the aryl diboronic acid (typically 1.5 equivalents per iodine atom), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents per boron).

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the mixture to a temperature between 80-110 °C and stir for 24-72 hours.

  • After cooling to room temperature, pour the reaction mixture into water or methanol to precipitate the polymer.

  • Collect the solid by filtration and wash thoroughly with water, methanol, and other organic solvents to remove impurities.

  • Dry the resulting POP under vacuum.

Applications in Drug Development

Porous organic polymers are emerging as promising platforms for biomedical applications, particularly in drug delivery.[3][4][5] The inherent properties of POPs synthesized from this compound, such as high surface area, tunable pore sizes, and robust frameworks, make them excellent candidates for hosting and delivering therapeutic agents.

The hierarchical pore structures of these materials can be tailored to encapsulate a variety of drug molecules, from small molecules to larger biologics.[1][4] The tunable surface chemistry of POPs allows for the introduction of specific functional groups to enhance drug loading capacity and control release kinetics. Furthermore, the development of stimuli-responsive POPs, which can release their payload in response to specific triggers such as pH, temperature, or light, offers the potential for targeted drug delivery to specific sites within the body, minimizing off-target effects and improving therapeutic efficacy.[1] While specific studies on POPs derived from this compound for drug delivery are still emerging, the principles established for other POP systems provide a strong rationale for their investigation in this area.

References

Application Notes and Protocols: 1,3,5-Tris(4-iodophenyl)benzene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-Tris(4-iodophenyl)benzene as a foundational building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). Detailed protocols for the synthesis of derivative materials and the fabrication of OLED devices are also presented.

Introduction

This compound is a key intermediate in the development of materials for high-performance OLEDs.[1][2] Its unique C3 symmetric, propeller-like, and rigid molecular structure makes it an ideal core for creating star-shaped molecules and dendrimers.[1][3] This non-planar architecture is crucial for preventing intermolecular aggregation and crystallization in the solid state, which are common issues that can diminish the efficiency and lifespan of OLED devices.[3]

The three iodine atoms on the peripheral phenyl rings are highly reactive and serve as versatile handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][2][3] This allows for the straightforward synthesis of a wide array of functional molecules with tailored electronic properties for different layers within an OLED device, including host materials, charge transport layers, and emissive components.[1][2]

Key Applications in OLEDs

The primary application of this compound in the context of OLEDs is as a structural core for the synthesis of:

  • Host Materials: Its derivatives can be designed to have high triplet energies, making them suitable hosts for phosphorescent emitters, which can theoretically achieve 100% internal quantum efficiency.

  • Hole Transport Layer (HTL) Materials: By attaching hole-transporting moieties, such as triarylamines, to the this compound core, materials with excellent hole mobility and thermal stability can be synthesized.

  • Electron Transport Layer (ETL) Materials: Similarly, the attachment of electron-withdrawing groups can lead to the formation of efficient electron-transporting materials.

  • Dendrimers: The trifunctional nature of this molecule makes it an excellent core for the synthesis of dendrimers, which offer advantages in solution processability and film-forming properties.[4]

Experimental Protocols

The following protocols describe the synthesis of a representative hole-transporting material derived from this compound and the subsequent fabrication of a multilayer OLED device.

3.1. Synthesis of a Star-Shaped Hole Transport Material (HTM-1)

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction to synthesize a star-shaped hole transport material.

Diagram of Synthetic Workflow:

A This compound + N,N-diphenyl-4-aminophenylboronic acid B Suzuki-Miyaura Cross-Coupling A->B Pd catalyst, base, solvent C Reaction Mixture B->C D Purification (Column Chromatography) C->D E HTM-1 (Final Product) D->E

Caption: Synthetic workflow for HTM-1.

Materials:

  • This compound

  • N,N-diphenyl-4-aminophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • In a three-necked flask, dissolve this compound (1.0 mmol) and N,N-diphenyl-4-aminophenylboronic acid (3.3 mmol) in a mixture of toluene (40 mL) and ethanol (10 mL).

  • Add an aqueous solution of K₂CO₃ (2 M, 10 mL).

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture under an argon atmosphere.

  • Heat the mixture to reflux (approximately 90 °C) and stir for 24 hours under argon.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with toluene (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to yield the final product (HTM-1).

3.2. Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a standard OLED device using the synthesized HTM-1 as the hole transport layer.

Diagram of OLED Fabrication Workflow:

cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition cluster_2 Cathode Deposition A ITO-coated glass B Cleaning (Deionized water, acetone, isopropanol) A->B C UV-Ozone Treatment B->C D HTM-1 (HTL) C->D E Emissive Layer (EML) (e.g., Alq3:C545T) D->E F Electron Transport Layer (ETL) (e.g., Alq3) E->F G LiF F->G H Aluminum (Al) G->H I Finished OLED Device H->I Encapsulation

Caption: OLED fabrication workflow.

Device Structure: ITO / HTM-1 (40 nm) / Alq₃:C545T (10 wt%, 20 nm) / Alq₃ (30 nm) / LiF (1 nm) / Al (100 nm)

Procedure:

  • Substrate Cleaning:

    • Patterned indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • The cleaned ITO substrate is transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • A 40 nm thick layer of HTM-1 is deposited as the hole transport layer.

    • A 20 nm thick emissive layer is co-deposited using tris(8-hydroxyquinolinato)aluminum (Alq₃) as the host and 10-(2-benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one (C545T) as the dopant (10 wt%).

    • A 30 nm thick layer of Alq₃ is then deposited as the electron transport layer.

  • Cathode Deposition:

    • A 1 nm thick layer of lithium fluoride (LiF) is deposited as an electron injection layer.

    • Finally, a 100 nm thick layer of aluminum (Al) is deposited as the cathode.

  • Encapsulation:

    • The completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Data Presentation

The performance of OLEDs is characterized by several key metrics. The following table summarizes hypothetical performance data for an OLED device using HTM-1, derived from this compound, in comparison to a standard device using a common hole transport material like NPB.

MaterialTurn-on Voltage (V)Maximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)External Quantum Efficiency (%)
HTM-1 3.225,00015.512.15.8
NPB (Standard) 3.522,00013.810.55.1

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual performance may vary depending on the specific device architecture and fabrication conditions.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced organic materials for OLED applications. Its rigid, non-planar structure and trifunctional nature allow for the creation of materials with improved thermal stability, morphological stability, and charge-transporting properties. The synthetic accessibility through well-established cross-coupling reactions makes it an attractive platform for the continued development of next-generation OLEDs with enhanced efficiency and longevity.

References

Application Notes and Protocols for Fluorescent Probes Derived from 1,3,5-Tris(4-iodophenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and utilization of fluorescent probes based on the 1,3,5-Tris(4-iodophenyl)benzene (TIBP) scaffold. The unique C3-symmetric and rigid structure of TIBP makes it an excellent building block for creating highly sensitive and selective fluorescent sensors for a variety of analytes, with significant applications in environmental monitoring, chemical biology, and diagnostics.

Introduction

This compound is a versatile precursor molecule for the synthesis of star-shaped, π-conjugated systems. The three iodine atoms serve as reactive handles for various cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, allowing for the straightforward introduction of diverse functional moieties. This enables the rational design of fluorescent probes with tailored photophysical properties and specific analyte recognition capabilities. Probes derived from this scaffold have demonstrated exceptional performance in detecting nitroaromatic explosives and fluoride ions.

Data Presentation

The photophysical and sensing properties of representative fluorescent probes derived from this compound are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of 1,3,5-Triphenylbenzene-Based Fluorescent Probes

ProbeSolventExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)
Probe 1 (Tris-amine) Acetonitrile290405115-
Probe 2 (Tris-salicylaldimine) DMSO375515140-

Table 2: Sensing Performance of 1,3,5-Triphenylbenzene-Based Fluorescent Probes for Picric Acid (PA)

ProbeAnalyteDetection LimitQuenching MechanismStern-Volmer Constant (Ksv, M⁻¹)Reference
1,3,5-tris(4'-aminophenyl)benzene Picric Acid-Static Quenching1.2 x 10⁵[1]
[NHMe]₃TAPB Picric Acid2.25 ppmStatic Quenching-[2]
azo-COP Picric Acid~13 ppmProton Transfer1.1 x 10⁴[3]

Table 3: Sensing Performance of a 1,3,5-Triphenylbenzene-Based Fluorescent Probe for Fluoride Ions (F⁻)

ProbeAnalyteResponse TypeMechanism
Tris-salicylaldimine Schiff base Fluoride (F⁻)Fluorescence "Turn-on"Inhibition of PET and ESIPT

Experimental Protocols

Detailed methodologies for the synthesis and application of key fluorescent probes are provided below.

Protocol 1: Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (Probe 1 Precursor)

This protocol describes a common method for the synthesis of the key intermediate, 1,3,5-Tris(4-aminophenyl)benzene, from which many fluorescent probes are derived.

Materials:

  • 1,3,5-Tris(4-bromophenyl)benzene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium azide

  • Reducing agent (e.g., LiAlH₄ or H₂/Pd-C)

  • Anhydrous solvents (e.g., DMF, THF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Azidation: In a round-bottom flask under an inert atmosphere, dissolve 1,3,5-Tris(4-bromophenyl)benzene in anhydrous DMF. Add a palladium catalyst and sodium azide. Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction: Dissolve the crude tris-azide product in anhydrous THF under an inert atmosphere. Carefully add a reducing agent (e.g., LiAlH₄) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous NaOH solution. Filter the resulting suspension and extract the filtrate with an organic solvent.

  • Purification: Purify the crude 1,3,5-Tris(4-aminophenyl)benzene by column chromatography on silica gel to obtain the pure product.

Protocol 2: Synthesis of a Tris-salicylaldimine Schiff Base Fluorescent Probe for Fluoride Detection (Probe 2)

This protocol details the synthesis of a "turn-on" fluorescent probe for fluoride ions.[4]

Materials:

  • 1,3,5-Tris(4-aminophenyl)benzene

  • Substituted salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)

  • Methanol or ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Condensation: Dissolve 1,3,5-Tris(4-aminophenyl)benzene in methanol or ethanol in a round-bottom flask.

  • Add a stoichiometric amount (3 equivalents) of the desired salicylaldehyde to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete, as monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold methanol or ethanol, and dry under vacuum.

Protocol 3: Fluorescence-Based Detection of Picric Acid

This protocol outlines the general procedure for detecting picric acid using a fluorescence quenching assay.[3]

Materials:

  • Triphenylbenzene-based fluorescent probe (e.g., 1,3,5-tris(4'-aminophenyl)benzene)

  • Acetonitrile (spectroscopic grade)

  • Picric acid stock solution of known concentration

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Probe Solution Preparation: Prepare a stock solution of the fluorescent probe in acetonitrile at a concentration of 1.0 mM.

  • Titration: In a quartz cuvette, place a known volume and concentration of the probe solution in acetonitrile.

  • Record the initial fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (e.g., 290 nm).

  • Analyte Addition: Incrementally add small aliquots of the picric acid stock solution to the cuvette.

  • After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of picric acid to observe the quenching effect.

  • To determine the quenching efficiency, construct a Stern-Volmer plot of (I₀/I) versus the concentration of picric acid, where I₀ is the initial fluorescence intensity and I is the fluorescence intensity at each picric acid concentration.

Protocol 4: General Protocol for Live Cell Imaging

This protocol provides a general guideline for utilizing a 1,3,5-triphenylbenzene-derived fluorescent probe for cellular imaging. Specific parameters such as probe concentration and incubation time should be optimized for each cell line and probe.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • 1,3,5-triphenylbenzene-derived fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Seed the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in pre-warmed cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and wash them once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the fluorescent probe for a predetermined time (e.g., 15-60 minutes) in an incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and immediately image them using a fluorescence microscope. Use the appropriate excitation and emission wavelengths for the specific probe.

Mandatory Visualization

Synthesis of Fluorescent Probes

G cluster_0 Synthesis Pathway TIBP This compound Amino_Intermediate 1,3,5-Tris(4-aminophenyl)benzene TIBP->Amino_Intermediate Cross-coupling/ Reduction Probe_PA Probe for Picric Acid (e.g., N-alkylation) Amino_Intermediate->Probe_PA Further Functionalization Probe_F Probe for Fluoride (Schiff Base Formation) Amino_Intermediate->Probe_F Salicylaldehyde Salicylaldehyde Derivative Salicylaldehyde->Probe_F

Caption: Synthetic routes to fluorescent probes from TIBP.

Fluorescence Quenching Mechanism for Picric Acid Detection

G cluster_1 Detection of Picric Acid Probe Fluorescent Probe (e.g., Tris-amine derivative) Complex Ground-State Complex (Probe-H⁺---PA⁻) Probe->Complex Proton Transfer + H-bonding Fluorescence Fluorescence Probe->Fluorescence Excitation PA Picric Acid (PA) PA->Complex Quenching Fluorescence Quenching Complex->Quenching No Emission

Caption: Mechanism of fluorescence quenching by picric acid.

Fluorescence "Turn-on" Mechanism for Fluoride Detection

G cluster_2 Detection of Fluoride Probe_Off Probe (Low Fluorescence) (Tris-salicylaldimine) Probe_On Probe-F⁻ Complex (High Fluorescence) Probe_Off->Probe_On Binding PET PET / ESIPT Probe_Off->PET Quenching Mechanism Fluoride Fluoride Ion (F⁻) Fluoride->Probe_On Fluorescence_On Fluorescence 'Turned On' Probe_On->Fluorescence_On Inhibition of Quenching

Caption: "Turn-on" fluorescence mechanism for fluoride detection.

Experimental Workflow for Fluorescence Sensing

G cluster_3 Fluorescence Sensing Workflow Prepare_Probe Prepare Probe Solution Initial_Fluorescence Measure Initial Fluorescence (I₀) Prepare_Probe->Initial_Fluorescence Add_Analyte Add Analyte (e.g., Picric Acid) Initial_Fluorescence->Add_Analyte Measure_Fluorescence Measure Fluorescence (I) Add_Analyte->Measure_Fluorescence Analyze_Data Analyze Data (e.g., Stern-Volmer Plot) Measure_Fluorescence->Analyze_Data Determine_Concentration Determine Analyte Concentration Analyze_Data->Determine_Concentration

Caption: General workflow for fluorescence-based analyte detection.

References

Application Notes and Protocols for the Synthesis of Nano-sized Molecular Propellers from Polyphenylene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of nano-sized molecular propellers derived from polyphenylene precursors. The methodologies outlined herein are critical for the development of novel nanomaterials with potential applications in targeted drug delivery, molecular electronics, and catalysis.

Introduction

Nano-sized molecular propellers are a class of macromolecules characterized by a central core and multiple, blade-like polycyclic aromatic hydrocarbon (PAH) units. Their unique three-dimensional, propeller-like structure arises from the steric hindrance between the blades, preventing a planar conformation. This structural feature imparts interesting photophysical and chiroptical properties, making them attractive targets for materials science and nanomedicine. The synthesis of these complex structures typically involves a multi-step process, beginning with the construction of polyphenylene precursors, followed by a planarization step through cyclodehydrogenation. Two primary strategies are employed for their synthesis: a solution-phase approach involving the synthesis of polyphenylene dendrimers and their subsequent cyclodehydrogenation, and an on-surface synthesis approach where the final propeller structure is formed on a metallic substrate.

Solution-Phase Synthesis of Molecular Propellers

The solution-phase synthesis of nano-sized molecular propellers is a versatile approach that allows for the production of these molecules in tangible quantities. The general strategy involves the synthesis of highly branched polyphenylene dendrimers, which serve as the precursors to the final propeller structures. These dendrimers are then subjected to an oxidative cyclodehydrogenation reaction to form the planar, blade-like PAH units.

Protocol 1: Synthesis of Polyphenylene Dendrimer Precursors via Diels-Alder Reaction

This protocol describes a divergent approach to synthesize polyphenylene dendrimers, which are key precursors for molecular propellers. The synthesis involves a repetitive sequence of Diels-Alder cycloaddition reactions.[1][2]

Materials:

  • Core molecule (e.g., 1,3,5-triethynylbenzene)

  • Diene (e.g., 5,5′-(1,4-phenylene)bis(2H-pyran-2-one))

  • Dienophile (e.g., tetrakis(4-ethynylphenyl)methane)

  • Solvent: Diphenyl ether or 1,2,4-trichlorobenzene

  • Argon or Nitrogen gas for inert atmosphere

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the core molecule and the diene in the chosen solvent under an inert atmosphere.

  • Diels-Alder Reaction: Heat the reaction mixture to a high temperature (typically 165-300°C) to initiate the Diels-Alder cycloaddition.[3][4] The reaction time can vary from several hours to days, depending on the specific reactants and desired generation of the dendrimer.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is typically precipitated by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: The precipitated dendrimer is collected by filtration and purified by column chromatography. The choice of stationary and mobile phases will depend on the polarity of the dendrimer. Reverse Phase HPLC (RP-HPLC) is often an effective method for purifying dendrimers.[5]

Table 1: Representative Reaction Conditions for Diels-Alder Polycondensation [6]

Monomer SystemTotal Monomer Concentration (mol L⁻¹)Reaction Time (h)Apparent Molecular Weight (Mw)
A3 + B20.012412,500
A4 + B20.052415,800

A3: 1,3,5-triethynylbenzene; A4: tetrakis(4-ethynylphenyl)methane; B2: Phenyl substituted bis(cyclopentadienone)

Protocol 2: Oxidative Cyclodehydrogenation of Polyphenylene Dendrimers

This protocol details the conversion of the polyphenylene dendrimer precursors into nano-sized molecular propellers through an intramolecular oxidative cyclodehydrogenation, often referred to as a Scholl reaction.[7]

Materials:

  • Polyphenylene dendrimer precursor

  • Oxidizing agent (e.g., Iron(III) chloride (FeCl₃))

  • Solvent: Dichloromethane (DCM)

  • Co-solvent/catalyst: Nitromethane

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the polyphenylene dendrimer precursor in dichloromethane in a round-bottom flask.

  • Addition of Oxidant: In a separate flask, prepare a solution of FeCl₃ in nitromethane. Add this solution dropwise to the dendrimer solution at room temperature with vigorous stirring. An excess of the oxidizing agent is typically required.[7]

  • Reaction: Allow the reaction to proceed at room temperature for several hours. The reaction mixture will typically change color, indicating the formation of the extended PAH systems.

  • Quenching: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite, or by pouring the reaction mixture into methanol.

  • Extraction and Purification: The product is then extracted into an organic solvent, washed with water, and dried. Final purification is achieved through column chromatography or recrystallization to yield the desired nano-sized molecular propeller.

On-Surface Synthesis of Molecular Propellers

On-surface synthesis provides a powerful bottom-up approach to construct atomically precise nano-sized molecular propellers directly on a substrate, typically a single-crystal metal surface under ultra-high vacuum (UHV) conditions.[8][9] This method allows for the direct visualization of the synthesized structures using techniques like Scanning Tunneling Microscopy (STM).

Protocol 3: UHV On-Surface Synthesis of Molecular Propellers

This protocol outlines the general steps for the on-surface synthesis of molecular propellers from polyphenylene precursors.

Materials and Equipment:

  • Polyphenylene precursor (e.g., 1,4-diiodobenzene for polyphenylene chains that can subsequently form more complex structures)[10]

  • Single-crystal metal substrate (e.g., Cu(110), Au(111))

  • Ultra-high vacuum (UHV) chamber equipped with:

    • Molecular evaporator (Knudsen cell or similar)

    • Substrate holder with heating and cooling capabilities

    • Scanning Tunneling Microscope (STM) for in-situ characterization

    • X-ray Photoelectron Spectroscopy (XPS) for chemical analysis (optional)

Procedure:

  • Substrate Preparation: The metal single-crystal substrate is cleaned in the UHV chamber by cycles of sputtering with Ar⁺ ions and subsequent annealing to high temperatures to obtain a clean, well-ordered surface.

  • Precursor Deposition: The polyphenylene precursor is sublimated from a molecular evaporator onto the clean metal substrate held at a specific temperature. The deposition rate and substrate temperature are critical parameters that control the initial self-assembly of the precursor molecules.

  • Thermal Annealing for Polymerization (if applicable): For precursors like diiodobenzene, an initial annealing step is performed to induce a dehalogenation reaction and form organometallic intermediates or directly polymerize into polyphenylene chains via Ullmann coupling.[10]

  • Thermal Annealing for Cyclodehydrogenation: The substrate is then annealed to a higher temperature to induce the intramolecular cyclodehydrogenation of the polyphenylene precursors or chains. This step leads to the formation of the planar PAH "blades" of the molecular propellers.[11] The specific annealing temperatures are crucial for controlling the reaction pathway and avoiding unwanted side reactions.

  • In-situ Characterization: The formation of the molecular propellers is monitored at each stage using STM. High-resolution STM images can reveal the atomic structure of the final products. XPS can be used to confirm the chemical changes, such as the cleavage of C-I bonds.[10]

Characterization of Nano-sized Molecular Propellers

A combination of spectroscopic and microscopic techniques is essential for the comprehensive characterization of the synthesized molecular propellers.

Table 2: Key Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations
MALDI-TOF Mass Spectrometry Determination of molecular weight and confirmation of the cyclodehydrogenation reaction.A single, intense peak corresponding to the calculated mass of the molecular propeller. The mass difference before and after cyclodehydrogenation corresponds to the loss of hydrogen atoms.
UV-vis Spectroscopy Investigation of the electronic properties and the extent of π-conjugation.A significant red-shift in the absorption maxima after cyclodehydrogenation, indicating an increase in the size of the conjugated π-system.
Fluorescence Spectroscopy Study of the photoluminescent properties.Often, an increase in fluorescence quantum yield and a shift in the emission wavelength upon formation of the rigid, planar PAH blades.
Scanning Tunneling Microscopy (STM) Direct visualization of the molecular structure and arrangement on a surface.High-resolution images revealing the propeller-like shape and dimensions of the individual molecules.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of nano-sized molecular propellers.

solution_synthesis_workflow cluster_precursor Precursor Synthesis cluster_propeller Propeller Formation Core Core Molecule DielsAlder Diels-Alder Reaction Core->DielsAlder Diene Diene Diene->DielsAlder Dendrimer Polyphenylene Dendrimer DielsAlder->Dendrimer Purification1 Purification (Chromatography) Dendrimer->Purification1 Cyclodehydrogenation Oxidative Cyclodehydrogenation Purification1->Cyclodehydrogenation Purified Precursor Oxidant FeCl3 Oxidant->Cyclodehydrogenation Propeller Nano-sized Molecular Propeller Cyclodehydrogenation->Propeller Purification2 Purification Propeller->Purification2

Caption: Workflow for the solution-phase synthesis of molecular propellers.

onsurface_synthesis_workflow cluster_uhv On-Surface Synthesis in UHV Substrate Clean Metal Substrate Deposition Precursor Deposition Substrate->Deposition Annealing1 Thermal Annealing (Polymerization) Deposition->Annealing1 Annealing2 Thermal Annealing (Cyclodehydrogenation) Annealing1->Annealing2 Propeller_Surface Molecular Propellers on Surface Annealing2->Propeller_Surface STM_Characterization STM Characterization Propeller_Surface->STM_Characterization

Caption: Workflow for the on-surface synthesis of molecular propellers.

Applications in Drug Development

The unique structural and chemical properties of nano-sized molecular propellers make them promising candidates for applications in drug development. Their rigid, shape-persistent structure can be functionalized with specific targeting ligands or therapeutic agents. The potential for these molecules to act as nanocarriers for targeted drug delivery is an active area of research. Furthermore, their photophysical properties may be harnessed for applications in photodynamic therapy or bioimaging. The development of efficient and scalable synthetic routes, as detailed in these protocols, is a critical step towards realizing the full potential of these fascinating nanomaterials in medicine.

References

Application Notes and Protocols for the Heck Coupling Reaction of 1,3,5-Tris(4-iodophenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck coupling reaction of 1,3,5-Tris(4-iodophenyl)benzene with terminal alkenes. This reaction is a powerful tool for the synthesis of star-shaped molecules with extended conjugation, which are of significant interest in materials science and medicinal chemistry.

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the carbon-carbon bond formation between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base. For a substrate such as this compound, a threefold Heck coupling is required to achieve the fully substituted product. The reactivity of aryl halides in the Heck reaction generally follows the trend I > Br > Cl, making the iodo-substituted starting material highly suitable for this transformation.

Data Presentation: Typical Reaction Conditions for Heck Coupling of Aryl Iodides

The following table summarizes typical conditions for the Heck coupling reaction of aryl iodides with terminal alkenes, based on established literature. These parameters can serve as a starting point for the optimization of the threefold coupling on this compound.

ParameterTypical Range/ValueNotes
Palladium Precatalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and effective precatalyst.
Catalyst Loading 0.5 - 5 mol% per C-I bondLower catalyst loadings are desirable for cost-effectiveness.
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, NHCsPhosphine ligands are commonly used to stabilize the Pd(0) catalyst.
Ligand Loading 1 - 2 equivalents per PdThe ratio of ligand to palladium can influence catalytic activity.
Base Triethylamine (Et₃N), K₂CO₃, NaOAcAn organic base like Et₃N is frequently employed.
Base Stoichiometry 1.1 - 2.0 equivalents per C-I bondA slight excess of base is used to neutralize the generated HX.
Alkene Stoichiometry 1.1 - 1.5 equivalents per C-I bondA slight excess of the alkene is often used to drive the reaction to completion.
Solvent DMF, DMAc, NMP, TolueneHigh-boiling polar aprotic solvents are typically used.
Temperature 80 - 140 °CThe reaction temperature is dependent on the reactivity of the substrates.
Reaction Time 12 - 48 hoursReaction progress should be monitored by TLC or GC-MS.

Experimental Protocols: Threefold Heck Coupling of this compound with Styrene

This protocol describes a representative procedure for the synthesis of 1,3,5-Tris(4-styrylphenyl)benzene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., dichloromethane, hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), Palladium(II) acetate (3-5 mol%), and Tri(o-tolyl)phosphine (6-10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous and degassed DMF via a syringe. Stir the mixture to dissolve the solids.

  • Addition of Alkene and Base: Add styrene (3.3 - 4.5 eq) and triethylamine (3.3 - 6.0 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1,3,5-Tris(4-styrylphenyl)benzene.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization: Experimental Workflow

Heck_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification A 1. Add solid reagents to Schlenk flask (Aryl Halide, Pd Catalyst, Ligand) B 2. Establish inert atmosphere (Evacuate and backfill with Ar/N2) A->B C 3. Add anhydrous, degassed solvent B->C D 4. Add alkene and base C->D E 5. Heat reaction mixture (e.g., 100-120 °C) D->E F 6. Monitor reaction progress (TLC, GC-MS) E->F G 7. Quench with water and extract F->G Reaction Complete H 8. Dry and concentrate organic phase G->H I 9. Purify by column chromatography H->I J 10. Characterize the final product I->J

Caption: Experimental workflow for the threefold Heck coupling reaction.

Disclaimer: This protocol is a representative example and may require optimization for specific substrates and desired outcomes. Researchers should always adhere to standard laboratory safety practices.

Application Notes and Protocols for Single Crystal Growth of 1,3,5-Tris(4-iodophenyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for growing high-quality single crystals of 1,3,5-Tris(4-iodophenyl)benzene and its derivatives, suitable for X-ray diffraction analysis. The successful growth of single crystals is a critical step in determining the three-dimensional molecular structure, which is invaluable for understanding structure-property relationships in materials science and for rational drug design.

Introduction

This compound is a star-shaped aromatic molecule with a rigid core and reactive iodine atoms at its periphery.[1] This structure makes it a valuable building block for the synthesis of advanced materials such as porous organic frameworks (POFs), dendrimers, and materials for organic light-emitting diodes (OLEDs).[1] For drug development professionals, understanding the precise solid-state conformation and intermolecular interactions of derivatives is crucial for designing molecules with specific binding properties.

The key to obtaining high-quality single crystals lies in controlling the rate of crystallization. This is typically achieved by slowly changing the supersaturation of a solution of the compound. The choice of solvent or solvent system is paramount and often requires empirical screening.[2] The general principle is that the compound should be soluble in the chosen solvent but not excessively so.

General Considerations for Crystal Growth

  • Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. It is recommended to purify the compound by recrystallization or chromatography before attempting single crystal growth.

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound to a moderate extent. Highly volatile solvents may evaporate too quickly, leading to the formation of small or poor-quality crystals.[2] For this compound and its derivatives, aromatic solvents like toluene have been shown to be effective for the parent compound, 1,3,5-triphenylbenzene.[3] Chlorinated solvents and ethers are also good candidates to explore.

  • Cleanliness of Glassware: All glassware should be meticulously cleaned to avoid introducing nucleation sites that can lead to the formation of multiple small crystals.

  • Vibration-Free Environment: Crystallization setups should be placed in a location free from vibrations and temperature fluctuations to allow for slow, undisturbed crystal growth.

Recommended Single Crystal Growth Techniques

The following are the most common and effective techniques for growing single crystals of organic molecules.

  • Slow Evaporation

  • Vapor Diffusion

  • Slow Cooling

  • Solvent Layering

Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for growing single crystals.

Materials:

  • This compound derivative (5-20 mg)

  • High-purity solvent (e.g., toluene, chloroform, dichloromethane, tetrahydrofuran)

  • Small, clean vial (e.g., 1-dram vial)

  • Parafilm or a cap with a small hole

Procedure:

  • Dissolve 5-20 mg of the purified compound in a suitable solvent in a small, clean vial. Start with a small amount of solvent and add more dropwise until the compound is fully dissolved at room temperature.

  • If any solid impurities remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean vial.

  • Cover the vial with parafilm and pierce it with a needle to create one or two small holes. Alternatively, use a screw cap and do not tighten it completely. This allows for slow evaporation of the solvent.

  • Place the vial in a quiet, undisturbed location at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of crystals. The rate of evaporation can be controlled by the size of the holes in the parafilm or the tightness of the cap.

Troubleshooting:

  • No crystals form: The compound may be too soluble in the chosen solvent, or the rate of evaporation is too slow. Try a different solvent or increase the rate of evaporation slightly.

  • Formation of powder or microcrystals: The rate of evaporation is likely too fast. Use a cap with a smaller hole or tighten the cap more. Alternatively, try a less volatile solvent.

  • Formation of an oil: The compound may be "oiling out" of solution. This can sometimes be rectified by using a different solvent or a solvent mixture.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available and is highly effective for growing high-quality crystals.[4]

Materials:

  • This compound derivative (1-5 mg)

  • A "good" solvent in which the compound is soluble (e.g., chloroform, dichloromethane, toluene).

  • A "poor" or "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent and more volatile (e.g., pentane, hexane, diethyl ether).[2]

  • A small inner vial (e.g., 0.5-dram vial)

  • A larger outer vial or jar with a tight-fitting lid.

Procedure:

  • Dissolve 1-5 mg of the compound in a minimal amount of the "good" solvent in the small inner vial.

  • Place the inner vial inside the larger outer vial.

  • Add a larger volume of the "poor" solvent to the outer vial, ensuring the level of the poor solvent is below the top of the inner vial.

  • Seal the outer vial tightly.

  • The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Place the setup in an undisturbed location and monitor for crystal growth over several days to weeks.

Troubleshooting:

  • Precipitation occurs immediately: The difference in polarity between the two solvents may be too great. Try a different solvent/anti-solvent combination.

  • No crystals form: The compound may be too soluble in the "good" solvent, or the vapor pressure of the "poor" solvent is not high enough. Try a different solvent system or a more volatile anti-solvent.

Data Presentation

The following table summarizes potential solvent systems for growing single crystals of this compound derivatives based on general principles of crystallization for aromatic compounds.

Technique"Good" Solvent (for dissolving the compound)"Poor" Solvent / Anti-Solvent (for inducing precipitation)Expected Outcome
Slow Evaporation TolueneN/ASlow evaporation should lead to the formation of crystals over days to weeks.
ChloroformN/AA more volatile solvent, may require slower evaporation rates (smaller holes).
Tetrahydrofuran (THF)N/AGood for compounds with moderate polarity.
Vapor Diffusion ToluenePentane or HexaneGradual diffusion of the non-polar anti-solvent will decrease solubility.
DichloromethaneDiethyl EtherA common and often successful combination.
Chloroformn-HeptaneAnother effective pairing for decreasing solubility.
Solvent Layering Dichloromethane or ChloroformPentane, Hexane, or EthanolThe less dense anti-solvent is carefully layered on top of the solution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining single crystals for X-ray diffraction.

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis A Synthesize and Purify This compound Derivative B Select Crystal Growth Technique A->B C Choose Solvent System B->C D Prepare Saturated or Near-Saturated Solution C->D E Set up Crystallization (e.g., Slow Evaporation, Vapor Diffusion) D->E F Incubate in a Stable, Vibration-Free Environment E->F G Monitor for Crystal Growth F->G H Harvest Suitable Single Crystals G->H I Perform X-ray Diffraction Analysis H->I

Caption: General workflow for single crystal growth and analysis.

The logical relationship for selecting a crystallization method is often hierarchical, starting with the simplest method.

G Start Start with Purified Compound SlowEvap Try Slow Evaporation (Simplest Method) Start->SlowEvap VaporDiff Try Vapor Diffusion (Good for small amounts) SlowEvap->VaporDiff Failure/Poor Quality Success High-Quality Single Crystals SlowEvap->Success Success SlowCool Try Slow Cooling (If soluble at high temp) VaporDiff->SlowCool Failure/Poor Quality VaporDiff->Success Success Layering Try Solvent Layering SlowCool->Layering Failure/Poor Quality SlowCool->Success Success Layering->Success Success

Caption: Decision tree for selecting a crystal growth method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Column Chromatography for 1,3,5-Tris(4-iodophenyl)benzene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,3,5-Tris(4-iodophenyl)benzene via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general appearance and key properties of this compound?

This compound is typically a white to light yellow powder or crystalline solid. It has a reported melting point in the range of 254-260 °C.[1][2] Due to its extended aromatic system, it is expected to be UV-active, facilitating its visualization on TLC plates under a UV lamp.

Q2: What are the common impurities encountered during the synthesis of this compound?

The synthesis of this compound often involves a Suzuki-Miyaura cross-coupling reaction. Common impurities arising from this synthesis can include:

  • Homocoupling byproducts: These are dimers of the boronic acid or aryl halide starting materials.

  • Partially reacted intermediates: Molecules where only one or two of the three reaction sites have coupled.

  • Residual starting materials: Unreacted 1,3,5-tribromobenzene (or a similar precursor) and 4-iodophenylboronic acid.

  • Dehalogenated byproducts: Compounds where an iodine atom has been replaced by hydrogen.

  • Catalyst residues: Palladium catalyst and ligands used in the coupling reaction.

Q3: What are the recommended starting solvent systems for TLC analysis of this compound?

Given the non-polar nature of this compound, initial TLC analysis should be performed with non-polar solvent systems. Good starting points include:

  • Hexane/Dichloromethane mixtures

  • Hexane/Toluene mixtures

  • Pure Dichloromethane

  • Carbon Tetrachloride (Note: Use with caution due to toxicity)

The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4 for optimal separation in column chromatography.

Q4: How can I visualize this compound and its impurities on a TLC plate?

This compound and many of its likely aromatic impurities are UV-active. Therefore, the primary method for visualization is using a UV lamp (254 nm), where the compounds will appear as dark spots on a fluorescent TLC plate. For non-UV-active impurities, staining with iodine vapor or a potassium permanganate solution can be effective.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The product does not move from the baseline on the TLC plate. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For a hexane/dichloromethane system, incrementally increase the proportion of dichloromethane.
All spots, including the product and impurities, run at the solvent front (high Rf). The solvent system is too polar.Decrease the polarity of the eluent. For a hexane/dichloromethane system, increase the proportion of hexane.
The product and a key impurity have very similar Rf values (poor separation). The selectivity of the solvent system is insufficient.1. Try a different solvent system: Toluene can sometimes offer different selectivity for aromatic compounds compared to dichloromethane due to pi-pi interactions. 2. Employ a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the column chromatography. This can help to resolve closely eluting compounds.
The product elutes as a broad, tailing band from the column. 1. Poor solubility in the eluent: The compound may be precipitating and redissolving on the column. 2. Strong interaction with the stationary phase. 3. Column overloading. 1. Use a slightly more polar eluent to improve solubility, but not so polar that it compromises separation. 2. Consider "dry loading": Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can improve band sharpness for compounds with limited solubility. 3. Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-crude-product ratio of 50:1 to 100:1 by weight for difficult separations.
The purified product is still contaminated with a less polar impurity. The initial solvent system was too polar, causing the impurity to co-elute with the product.Start the elution with a less polar solvent system to ensure all less polar impurities are washed off the column before the product begins to elute.
The purified product is still contaminated with a more polar impurity. The elution was stopped too early, or the polarity was increased too quickly, causing the more polar impurity to co-elute.Ensure the product has completely eluted from the column before significantly increasing the solvent polarity or stopping the chromatography. Monitor fractions carefully by TLC.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or toluene.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., start with 9:1 hexane:dichloromethane). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for the product spot. Adjust the solvent system polarity to achieve an Rf value between 0.2 and 0.4 for the product, with good separation from any visible impurities.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Select an appropriately sized column. For 1 gram of crude material, a column with a diameter of 2-4 cm is a reasonable starting point.

    • Secure the column vertically and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Isocratic Elution: Use the optimized solvent system from your TLC analysis to elute the entire column.

    • Gradient Elution: Start with a less polar solvent system (e.g., pure hexane or a high hexane ratio mixture) to elute non-polar impurities. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of dichloromethane) to elute the desired product.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Optimization Column_Prep Column Packing (Silica Gel) TLC->Column_Prep Optimized Eluent Crude Crude Product Crude->TLC Loading Sample Loading Crude->Loading Column_Prep->Loading Elution Elution (Isocratic or Gradient) Loading->Elution Collection Fraction Collection Elution->Collection Fraction_TLC TLC Analysis of Fractions Collection->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

References

minimizing side products in the cyclotrimerization of 4-iodoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the cyclotrimerization of 4-iodoacetophenone. The primary focus is on the metal-catalyzed [2+2+2] cycloaddition of 4-ethynyl-1-iodobenzene, the alkyne derivative of 4-iodoacetophenone, to form 1,3,5-tris(4-iodophenyl)benzene.

Troubleshooting Guide

Low yield of the desired this compound and the formation of side products are common challenges in the cyclotrimerization of 4-ethynyl-1-iodobenzene. This guide provides a structured approach to identify and resolve these issues.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst.- Ensure the catalyst is properly activated and handled under an inert atmosphere. - Use a freshly opened or properly stored catalyst. - Consider a different catalyst system (e.g., Co, Rh, Pd).
2. Insufficient reaction temperature.- Gradually increase the reaction temperature in increments of 10 °C. - Monitor the reaction by TLC or GC-MS to determine the optimal temperature.
3. Presence of inhibitors.- Purify the 4-ethynyl-1-iodobenzene substrate to remove any impurities. - Ensure the solvent is anhydrous and degassed.
Formation of a Mixture of Regioisomers (1,3,5- and 1,2,4-isomers) 1. Catalyst and ligand choice.- Employ catalyst systems known for high 1,3,5-regioselectivity, such as polymer-supported cobalt(II) catalysts.[1][2] - The choice of ligands can significantly influence regioselectivity.[3]
2. Steric and electronic effects of the substrate.- While the substrate is fixed, understanding its electronic properties can guide catalyst selection.
Formation of Linear Oligomers/Polymers 1. High concentration of the alkyne.- Perform the reaction at a lower concentration. - Use a slow-addition technique for the alkyne substrate.
2. Inappropriate catalyst or reaction conditions.- Screen different catalysts and solvents. Some catalysts are more prone to polymerization.
Formation of Enyne Side Products 1. Catalyst-specific side reaction.- Rhodium catalysts, in particular, can sometimes promote the formation of enyne side products. Consider switching to a different metal catalyst like cobalt or palladium.
Difficulty in Product Purification 1. Similar polarity of isomers.- Utilize column chromatography with a shallow solvent gradient for better separation. - Recrystallization from a suitable solvent system can be effective for purifying the desired 1,3,5-isomer.
2. Presence of catalyst residues.- Pass the crude reaction mixture through a short plug of silica gel or activated carbon to remove metal residues before further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the cyclotrimerization of 4-ethynyl-1-iodobenzene?

A1: The most common side product is the regioisomeric 1,2,4-tris(4-iodophenyl)benzene. The formation of this isomer is often competitive with the desired 1,3,5-isomer and is highly dependent on the catalyst system used.[1][2]

Q2: How can I increase the regioselectivity towards the 1,3,5-isomer?

A2: The choice of catalyst is crucial for controlling regioselectivity. For the formation of 1,3,5-triarylbenzenes, cobalt-based catalysts have shown high selectivity.[1][2] Specifically, a convoluted poly(4-vinylpyridine) cobalt(II) (P4VP-CoCl2) system has been reported to exclusively yield the 1,3,5-isomer.[1][2]

Q3: My reaction is producing a significant amount of polymer. How can I minimize this?

A3: Polymer formation is often a result of high substrate concentration. Try running the reaction under more dilute conditions. Alternatively, a slow addition of the 4-ethynyl-1-iodobenzene to the reaction mixture containing the catalyst can help to maintain a low instantaneous concentration of the alkyne, thus favoring the intramolecular cyclization over intermolecular polymerization.

Q4: I am observing the formation of dimers. What causes this and how can it be prevented?

A4: Dimerization, particularly oxidative homocoupling (Glaser coupling), can occur as a side reaction, especially if the reaction is not performed under strictly anaerobic conditions. Ensure all solvents and reagents are thoroughly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

Q5: What is a suitable method for the synthesis of the starting material, 4-ethynyl-1-iodobenzene, from 4-iodoacetophenone?

A5: While several methods exist for the conversion of a methyl ketone to a terminal alkyne, a common and effective approach is the Corey-Fuchs reaction. This two-step procedure involves the conversion of the ketone to a dibromo-olefin using triphenylphosphine and carbon tetrabromide, followed by treatment with a strong base like n-butyllithium to effect elimination and form the terminal alkyne.

Experimental Protocols

Protocol 1: Synthesis of 4-ethynyl-1-iodobenzene from 4-Iodoacetophenone (Corey-Fuchs Reaction)

Materials:

  • 4-Iodoacetophenone

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (DCM), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dibromo-olefination: To a solution of triphenylphosphine (2.2 eq) in anhydrous DCM at 0 °C, add carbon tetrabromide (1.1 eq) portion-wise. Stir the resulting mixture for 15 minutes. Add a solution of 4-iodoacetophenone (1.0 eq) in DCM and stir at 0 °C for 1 hour, then at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with DCM. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the dibromo-olefin intermediate.

  • Alkyne Formation: Dissolve the dibromo-olefin intermediate in anhydrous THF and cool to -78 °C. Add n-butyllithium (2.2 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate. Purify the crude product by column chromatography to yield 4-ethynyl-1-iodobenzene.

Protocol 2: Cobalt-Catalyzed Cyclotrimerization of 4-ethynyl-1-iodobenzene

This protocol is adapted from a procedure using a polymer-supported cobalt catalyst known for high 1,3,5-regioselectivity.[1][2]

Materials:

  • 4-ethynyl-1-iodobenzene

  • Poly(4-vinylpyridine)-CoCl2 catalyst (P4VP-CoCl2)

  • Toluene, anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add 4-ethynyl-1-iodobenzene (1.0 eq) and the P4VP-CoCl2 catalyst (e.g., 0.033 mol %).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the heterogeneous catalyst. The catalyst can often be washed and reused.[1][2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

Catalyst System Product(s) Regioselectivity (1,3,5- : 1,2,4-) Yield (%) Reference
P4VP-CoCl2This compound>99:1High[1][2]
[Rh(COD)2]BF4 / BIPHEP1,3,5- and 1,2,4-isomersVaries with substrate, often favors 1,2,4-isomerModerate to high[4]
Palladium complexes1,3,5- and 1,2,4-isomersDependent on ligands and conditionsVaries[5]

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_cyclotrimerization Cyclotrimerization 4-Iodoacetophenone 4-Iodoacetophenone 4-ethynyl-1-iodobenzene 4-ethynyl-1-iodobenzene 4-Iodoacetophenone->4-ethynyl-1-iodobenzene Corey-Fuchs Reaction Desired Product This compound 4-ethynyl-1-iodobenzene->Desired Product [Co], Δ (High Selectivity) Side Product 1,2,4-tris(4-iodophenyl)benzene 4-ethynyl-1-iodobenzene->Side Product [Rh] or [Pd], Δ (Lower Selectivity) Other Side Products Oligomers/Polymers 4-ethynyl-1-iodobenzene->Other Side Products Sub-optimal conditions Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckConversion Is starting material consumed? Start->CheckConversion CheckRegioselectivity Is a mixture of isomers formed? CheckConversion->CheckRegioselectivity Yes InactiveCatalyst Optimize Catalyst: - Check activity - Change catalyst type CheckConversion->InactiveCatalyst No WrongConditions Optimize Conditions: - Increase temperature - Check solvent purity CheckConversion->WrongConditions No CheckPolymer Is polymer formation observed? CheckRegioselectivity->CheckPolymer No ChangeCatalystSystem Change Catalyst System: - Use Co-catalyst for 1,3,5-selectivity CheckRegioselectivity->ChangeCatalystSystem Yes ChangeConcentration Optimize Concentration: - Use lower concentration - Slow addition of alkyne CheckPolymer->ChangeConcentration Yes PurifyProduct Optimize Purification: - Fine-tune chromatography - Recrystallization CheckPolymer->PurifyProduct No End Problem Solved InactiveCatalyst->End WrongConditions->End ChangeCatalystSystem->End ChangeConcentration->End PurifyProduct->End

References

Technical Support Center: Suzuki Coupling of Polyhalogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving polyhalogenated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a polychlorinated aromatic substrate is giving low to no yield. What are the common causes?

Low yields in Suzuki couplings with polychlorinated aromatics are a frequent issue. Several factors could be at play:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the corresponding ligand is critical. Sterically hindered and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃), are often necessary to facilitate the oxidative addition of the palladium to the C-Cl bond, which is typically the rate-limiting step.[1][2][3] Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[4][5]

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.[6][7] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for less reactive aryl chlorides.[4][8]

  • Solvent System: The solvent plays a key role in solubilizing the reactants and the base, and can influence the catalytic activity.[6][9][10] Aprotic polar solvents like dioxane, THF, or toluene, often in combination with water to dissolve the inorganic base, are commonly used.[4][5][6][11]

  • Reaction Temperature: Higher reaction temperatures are often required to overcome the activation energy for the C-Cl bond cleavage.[4][11][12] However, excessively high temperatures can lead to catalyst decomposition or side reactions.[12]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction by TLC or GC/LC-MS is essential to determine the optimal reaction time.[5]

Q2: I am observing significant amounts of homocoupling of my boronic acid/ester. How can I minimize this side reaction?

Homocoupling is a common side reaction that consumes the boronic acid/ester and reduces the yield of the desired cross-coupled product. Here are some strategies to mitigate it:

  • Oxygen Exclusion: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[13]

  • Stoichiometry: Using a slight excess of the boronic acid/ester (e.g., 1.1-1.5 equivalents) can sometimes help to drive the cross-coupling reaction to completion and minimize the relative amount of homocoupling product. However, a large excess should be avoided as it can lead to purification challenges.

  • Purity of Reagents: Ensure the purity of the boronic acid/ester, as impurities can sometimes catalyze homocoupling.

  • Reaction Conditions: In some cases, adjusting the base or solvent can influence the rate of homocoupling versus cross-coupling.

Q3: How can I achieve selective mono-coupling on a polyhalogenated aromatic compound?

Achieving selective mono-arylation can be challenging but is often desirable. The selectivity is influenced by both steric and electronic factors.[4][14][15]

  • Electronic Effects: The most electron-deficient C-X bond will typically undergo oxidative addition first.[14] For example, in a di- or trichlorinated pyridine, the chlorine atom at the most electron-poor position will react preferentially.

  • Steric Hindrance: A sterically hindered halogen will be less reactive towards oxidative addition. This can be exploited to achieve selective coupling at a less hindered position.

  • Ligand Control: The choice of ligand can influence selectivity. Bulky ligands can enhance selectivity by differentiating between sterically distinct halogen atoms.[16]

  • Reaction Time and Stoichiometry: Using a stoichiometric amount or a slight deficiency of the boronic acid and carefully monitoring the reaction time can help to stop the reaction after the first coupling has occurred.

Q4: My reaction is producing a mixture of mono-, di-, and sometimes tri-substituted products. How can I favor exhaustive coupling?

To achieve exhaustive (per-substitution) coupling, you need to ensure that all halogen atoms react.

  • Excess Boronic Reagent: A significant excess of the boronic acid or ester (e.g., 1.5-2.0 equivalents per halogen atom) is typically required.[11]

  • Forcing Reaction Conditions: Higher temperatures, longer reaction times, and a higher catalyst loading may be necessary to drive the reaction to completion, especially for the substitution of the last, often more sterically hindered or less reactive, halogen atoms.[11]

  • Catalyst System: A highly active and robust catalyst system that can withstand prolonged reaction times at elevated temperatures is crucial.

Troubleshooting Guide

If you are encountering issues with your Suzuki coupling reaction, follow this troubleshooting workflow.

Problem: Low or No Product Formation

Troubleshooting workflow for low reaction yields.

Problem: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)

Troubleshooting workflow for side product formation.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Suzuki coupling of various polyhalogenated aromatic compounds.

Table 1: Selective Mono-alkylation of Dichloropyridines

EntryAryl HalideAlkyl Boronic EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,6-DichloropyridineHeptyl pinacol boronic esterPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O (2:1)1001885
22,6-DichloropyridineCyclohexylmethyl pinacol boronic esterPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O (2:1)1001878

Data synthesized from Roizen et al. (2016).[4]

Table 2: Exhaustive Di-alkylation of Dichloropyridine

EntryAryl HalideAlkyl Boronic EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,6-DichloropyridineHeptyl pinacol boronic esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)1002494
22,6-DichloropyridineCyclopentyl pinacol boronic esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)1002485

Data synthesized from Laulhé et al.[11]

Table 3: Coupling of Polychlorinated Biphenyls (PCBs)

EntryAryl BromideAryl Boronic AcidCatalystBaseSolventYield (%)
12-Bromo-3',4',5'-trichlorobiphenylPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O85-95
24-Bromo-2',3',5',6'-tetrachlorobiphenyl4-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80-90

Yields are generalized from studies on PCB synthesis.[13][17]

Experimental Protocols

General Procedure for Selective Mono-alkylation of 2,6-Dichloropyridine:

To an oven-dried reaction vessel is added 2,6-dichloropyridine (1.0 equiv), the alkyl pinacol boronic ester (1.5 equiv), and K₃PO₄ (3.0 equiv). The vessel is sealed and purged with argon. Dioxane and water (2:1 ratio, to make a 0.13 M solution with respect to the aryl halide) are added, followed by Pd₂(dba)₃ (1 mol %) and FcPPh₂ (6 mol %). The reaction mixture is heated to 100 °C for 18 hours. After cooling to room temperature, the reaction is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

General Procedure for Exhaustive Di-alkylation of 2,6-Dichloropyridine:

In a reaction tube, 2,6-dichloropyridine (1.0 equiv), the alkyl pinacol boronic ester (2.3 equiv), and LiOᵗBu (6.0 equiv) are combined. The tube is evacuated and backfilled with argon. A solution of Pd(OAc)₂ (1 mol %) and Ad₂PⁿBu (3 mol %) in a 4:1 mixture of dioxane and water is added (to achieve a final concentration of 0.105 M of the aryl chloride). The reaction is stirred at 100 °C for 24 hours. After cooling, the mixture is worked up by partitioning between an organic solvent and water, followed by extraction of the aqueous layer. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[11]

Signaling Pathway and Workflow Diagrams

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)(X)L_n OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_Rprime R-Pd(II)(R')L_n Transmetal->PdII_R_Rprime ReductElim Reductive Elimination PdII_R_Rprime->ReductElim ReductElim->Pd0 Product R-R' ReductElim->Product ArX Ar-X ArX->OxAdd Boronic R'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

addressing solubility challenges during the workup of 1,3,5-Tris(4-iodophenyl)benzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during the workup of reactions involving 1,3,5-Tris(4-iodophenyl)benzene. This resource is intended for researchers, scientists, and professionals in drug development and materials science.

Troubleshooting Guide

Question: My this compound product has precipitated out of the reaction mixture upon cooling and is now a solid mass that is difficult to handle. How can I proceed with the workup?

Answer:

This is a common issue due to the high molecular weight and symmetrical structure of this compound, which often leads to poor solubility in common organic solvents, especially at room temperature. Here is a systematic approach to address this:

  • Solvent Screening: The first step is to identify a suitable solvent or solvent system that can dissolve your product. It is recommended to perform small-scale solubility tests with a sample of the crude product.

  • Elevated Temperatures: Try dissolving the solid mass in a high-boiling point solvent with gentle heating. Solvents such as toluene, xylenes, or dimethylformamide (DMF) may be effective.

  • Solvent Mixture: If a single solvent is not effective, a solvent mixture can be employed. For instance, a mixture of a good solvent (like DMF or toluene) with a co-solvent might enhance solubility.

  • Direct Filtration and Washing: If the product has precipitated cleanly, you can filter the solid directly from the reaction mixture. Subsequently, wash the solid with appropriate solvents to remove impurities. A sequence of washes with a solvent that dissolves the impurities but not the product, followed by a non-polar solvent to aid drying, is recommended.

Question: I am struggling with the purification of this compound. It seems to be insoluble in most common chromatography solvents, and I am observing streaking or no elution from the column.

Answer:

Purification of this compound by column chromatography can be challenging due to its limited solubility. Here are some troubleshooting steps:

  • Solvent System Selection: For silica gel chromatography, a solvent system with a more polar component might be necessary to increase the solubility of the compound on the column. While non-polar eluents like hexane are often used for similar compounds, you may need to add a small amount of a more polar solvent like ethyl acetate or dichloromethane. A detailed protocol for selecting a solvent system is provided in the Experimental Protocols section.

  • Dry Loading: Instead of dissolving the crude product in a minimal amount of solvent and loading it onto the column, consider dry loading. This involves adsorbing the crude product onto a small amount of silica gel and then loading the dried silica onto the column. This technique can prevent precipitation at the top of the column.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase, such as alumina, which may have different selectivity and solubility characteristics for your compound and its impurities.

  • Recrystallization: If chromatography is not feasible, recrystallization from a high-boiling point solvent can be an effective purification method.[1] A detailed protocol for recrystallization is provided below.

Question: After aqueous workup, my product seems to be trapped in the emulsion or as a solid at the interface of the organic and aqueous layers. How can I recover my product?

Answer:

Emulsion formation or precipitation at the interface is often a sign of poor solubility in the chosen extraction solvent.

  • Solvent Addition: Try adding a different organic solvent with higher solubility for your product to the separatory funnel. For example, if you are using diethyl ether, adding some toluene or dichloromethane might help to dissolve the product and break the emulsion.

  • Brine Wash: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: If a significant amount of solid is present at the interface, you may need to separate the layers as best as possible and then filter the entire mixture to collect the solid. The solid can then be washed and dissolved in a more suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of this compound?

A1: this compound is typically a white to light yellow powder or crystalline solid.[2] Its reported melting point is in the range of 254-260 °C.[3]

Q2: What are the most common methods for synthesizing this compound?

A2: This compound is often synthesized via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] Another common method is the trimerization of 4-iodoacetophenone.

Q3: In which solvents is this compound expected to be soluble?

A3: Due to its non-polar, aromatic structure, it is expected to have better solubility in non-polar aromatic solvents, especially at elevated temperatures. A summary of its solubility in various organic solvents is presented in the table below.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, it is classified as a substance that can cause serious eye damage. It is recommended to wear appropriate personal protective equipment (PPE), including eye protection, and to wash hands thoroughly after handling.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarityTemperature (°C)Solubility ( g/100 mL)Notes
TolueneC₇H₈Non-polar25LowSolubility increases significantly with heating.
ChloroformCHCl₃Moderately Polar25ModerateA common solvent for NMR analysis of similar compounds.[1]
DichloromethaneCH₂Cl₂Moderately Polar25Low to ModerateOften used in chromatography.
Tetrahydrofuran (THF)C₄H₈OPolar aprotic25LowMay be a suitable reaction solvent.
Dimethylformamide (DMF)C₃H₇NOPolar aprotic25Moderate to HighGood solvent for dissolving the compound at higher temperatures.
HexaneC₆H₁₄Non-polar25Very LowCan be used as an anti-solvent for precipitation or washing.
EthanolC₂H₅OHPolar protic25Very LowCan be used for washing to remove polar impurities.[4]

Note: The solubility data presented is qualitative and based on general principles and literature on analogous compounds. It is strongly recommended to perform experimental solubility tests for precise quantitative values.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

  • Place approximately 10-20 mg of the crude this compound into a small test tube.

  • Add a small amount of the chosen solvent (e.g., 0.5 mL) at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture while stirring and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

  • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed column.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or chloroform).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

TroubleshootingWorkflow start Solubility Issue During Workup precipitate Product Precipitated in Reaction Mixture start->precipitate emulsion Emulsion / Solid at Interface During Extraction start->emulsion purification Difficulty in Purification (Chromatography/Recrystallization) start->purification solvent_screen_precip Perform Small-Scale Solvent Screening precipitate->solvent_screen_precip If solid is difficult to redissolve heat Use High-Boiling Point Solvent with Heating (e.g., Toluene, DMF) precipitate->heat To redissolve for workup filter_wash Direct Filtration and Washing of the Solid precipitate->filter_wash If product precipitates cleanly add_solvent Add a Better Solvent (e.g., Toluene, DCM) emulsion->add_solvent brine Wash with Brine emulsion->brine filter_interface Filter the Mixture to Collect Solid emulsion->filter_interface If significant solid is present solvent_system Optimize Chromatography Solvent System (e.g., add more polar solvent) purification->solvent_system For column chromatography dry_load Use Dry Loading Technique for Chromatography purification->dry_load If precipitation occurs on column recrystallize Attempt Recrystallization from a High-Boiling Solvent purification->recrystallize If chromatography is ineffective

Caption: Troubleshooting workflow for solubility issues.

References

preventing premature precipitation during the synthesis of Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to premature precipitation during the synthesis of Covalent Organic Frameworks (COFs).

Frequently Asked Questions (FAQs)

Q1: What is premature precipitation in COF synthesis and why is it a problem?

A1: Premature precipitation refers to the rapid and uncontrolled formation of an amorphous or poorly crystalline solid during the early stages of COF synthesis. This is problematic because the goal of COF synthesis is to produce a highly ordered, crystalline, and porous material. Premature precipitation leads to materials with low crystallinity, small domain sizes, and poor porosity, which significantly hinders their performance in applications such as gas storage, separation, and catalysis.[1][2][3]

Q2: What are the main causes of premature precipitation?

A2: The primary cause of premature precipitation is a reaction rate that is too fast, leading to rapid nucleation and the formation of kinetically trapped, disordered structures.[1][3] Several factors can contribute to this, including:

  • High monomer concentration: Leads to a high rate of polymerization.

  • Inappropriate solvent system: A solvent that does not adequately dissolve the monomers or growing oligomers can lead to their premature aggregation and precipitation.[4][5]

  • Suboptimal temperature: High temperatures can accelerate reaction kinetics, favoring rapid precipitation over slow, controlled crystallization.[4][5]

  • Incorrect catalyst concentration: The amount of catalyst can significantly influence the rate of the reversible bond formation, impacting the balance between amorphous precipitation and crystalline growth.[1]

Q3: How does a modulator help in preventing premature precipitation?

A3: A modulator is a monofunctional molecule that competes with the multifunctional building blocks (monomers) in the COF-forming reaction.[1][6][7] By reversibly binding to the reactive sites of the monomers, modulators slow down the overall reaction rate. This controlled reaction environment disfavors rapid, uncontrolled nucleation and allows for "error-correction" during the growth process, leading to a more crystalline and less defective COF material.[1][8] Common modulators include monofunctional aldehydes like benzaldehyde or monofunctional amines like aniline for imine-linked COFs.[1][8]

Q4: What is the role of water in imine-linked COF synthesis?

A4: In the synthesis of imine-linked COFs, which is a reversible condensation reaction, water is a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium towards the reactants (monomers), effectively slowing down the net rate of the forward polymerization reaction.[4][5] This slowing of the reaction kinetics helps to prevent the rapid formation of amorphous precipitates and promotes the growth of more crystalline COF structures.[4][5] However, an excessive amount of water can inhibit COF formation altogether.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your COF synthesis experiments.

Problem Potential Cause Troubleshooting Steps
Immediate formation of a cloudy solution or amorphous precipitate upon mixing monomers. Reaction is too fast, leading to rapid nucleation.1. Decrease Monomer Concentration: Lower the initial concentration of your monomers to slow down the polymerization rate. 2. Modify Mixing Procedure: Dissolve each monomer in a separate vial and then mix the solutions. This can prevent localized high concentrations that lead to rapid precipitation.[4][5] 3. Introduce a Modulator: Add a monofunctional modulator (e.g., benzaldehyde for imine COFs) to the reaction mixture to slow down the reaction kinetics and promote error correction.[1][8]
The final product is a poorly crystalline powder. Insufficient time or conditions for error correction and crystalline growth.1. Optimize Solvent System: Use a solvent that provides good solubility for the monomers and growing oligomers, such as dimethylacetamide (DMAc).[4][5] Consider adding a co-solvent like water to slow the reaction.[4][5] 2. Adjust Catalyst Concentration: Systematically vary the concentration of the acid catalyst (e.g., acetic acid). A lower concentration might slow down the reaction sufficiently to allow for better crystal growth.[1] 3. Modify Temperature Profile: Instead of a constant high temperature, try a temperature-controlled process. For example, heating to a specific temperature to form a stable nanoparticle suspension, followed by slow cooling to induce gelation and crystallization.[4][5]
Formation of a gel instead of a crystalline powder. Rapid formation of a 3D network of nanoparticles.1. Control Cooling Rate: If the synthesis involves a cooling step, a slower cooling rate can promote the formation of larger, more ordered crystals instead of a gel. 2. Optimize Water Content: The presence of water can influence gel formation. Experiment with varying the amount of water in the reaction mixture.[4][5] 3. Change the Solvent: The choice of solvent can significantly impact whether a gel or a crystalline powder is formed.
No precipitate or very low yield of product. Reaction conditions are too mild or inhibited.1. Increase Reaction Time: The reaction may be too slow under the current conditions. Extend the reaction time to allow for product formation. 2. Increase Temperature: A moderate increase in temperature can help to overcome the activation energy barrier for the reaction. 3. Check Catalyst Activity: Ensure that the catalyst is active and present in a sufficient concentration to promote the reaction. 4. Reduce Water Content: While some water can be beneficial, too much can overly inhibit the forward reaction, leading to low yields.[1]

Experimental Protocols

General Protocol for Suppressing Premature Precipitation in Imine-Linked COF Synthesis

This protocol is a modified solvothermal method designed to slow down the reaction kinetics and promote the formation of a crystalline COF.

  • Preparation of Monomer Solutions:

    • In separate vials, dissolve the amine monomer and the aldehyde monomer in dimethylacetamide (DMAc).

  • Addition of Water and Catalyst:

    • To the amine solution, add a specific volume of water and the acid catalyst (e.g., acetic acid). The amount of water and catalyst should be optimized for the specific COF system.

  • Mixing and Reaction:

    • Heat both monomer solutions to the desired reaction temperature (e.g., 80-120 °C).

    • Slowly add the aldehyde solution to the amine solution with stirring.

    • Maintain the reaction mixture at the set temperature for the desired reaction time (e.g., 24-72 hours).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitated solid by filtration or centrifugation.

    • Wash the solid sequentially with an appropriate solvent (e.g., acetone, THF) to remove any unreacted monomers and catalyst.

    • Dry the final product under vacuum.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_growth 3. Crystal Growth cluster_isolation 4. Isolation & Purification MonomerA Amine Monomer in DMAc Additives Add Water & Catalyst to Amine Solution MonomerA->Additives MonomerB Aldehyde Monomer in DMAc Heating Heat Solutions Separately MonomerB->Heating Additives->Heating Mixing Slowly Mix Solutions Heating->Mixing Reaction Maintain Temperature (e.g., 120°C, 72h) Mixing->Reaction Cooling Cool to Room Temp. Reaction->Cooling Filtration Filter/Centrifuge Cooling->Filtration Washing Wash with Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying

Caption: Modified experimental workflow for COF synthesis to prevent premature precipitation.

Troubleshooting_Guide Start Problem: Premature Precipitation Check_Rate Is the reaction too fast? Start->Check_Rate Solution_Fast Action: - Decrease monomer concentration - Use a modulator - Modify mixing procedure Check_Rate->Solution_Fast Yes Check_Solvent Is the solvent system optimal? Check_Rate->Check_Solvent No End Outcome: Improved Crystallinity Solution_Fast->End Solution_Solvent Action: - Use a better solvent (e.g., DMAc) - Add water to slow the reaction Check_Solvent->Solution_Solvent No Check_Temp Is the temperature too high? Check_Solvent->Check_Temp Yes Solution_Solvent->End Solution_Temp Action: - Lower the reaction temperature - Implement a temperature gradient Check_Temp->Solution_Temp Yes Check_Temp->End No Solution_Temp->End

Caption: Troubleshooting decision tree for addressing premature precipitation in COF synthesis.

References

influence of solvent choice on the crystallization and self-assembly of triarylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization and self-assembly of triarylbenzenes. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when crystallizing triarylbenzenes?

Researchers often face several challenges during the crystallization of triarylbenzenes, which can include:

  • Poor Solubility: Triarylbenzenes, particularly unsubstituted or symmetrically substituted ones, can have low solubility in many common organic solvents, making it difficult to prepare a saturated solution for crystallization.

  • "Oiling Out": Instead of forming crystals, the compound may separate from the solution as an oil or amorphous solid. This can occur if the solution is too concentrated or if the cooling rate is too fast.[1]

  • Formation of Microcrystals: The product may precipitate as a fine powder composed of very small crystals that are unsuitable for single-crystal X-ray diffraction. This is often a result of rapid nucleation.

  • Polymorphism: Triarylbenzenes can sometimes crystallize in different crystal forms (polymorphs) depending on the solvent and crystallization conditions. Controlling the desired polymorph can be a significant challenge.

  • Slow or No Crystal Growth: After preparing a supersaturated solution, crystal nucleation and growth may be very slow or fail to occur altogether.

Q2: How do I select an appropriate solvent for crystallizing my triarylbenzene derivative?

The principle of "like dissolves like" is a good starting point. Since triarylbenzenes are generally nonpolar, nonpolar or moderately polar solvents are often the best choice. A good crystallization solvent is one in which the triarylbenzene is sparingly soluble at room temperature but readily soluble at an elevated temperature.

Solvent Screening Strategy:

  • Initial Solubility Tests: Test the solubility of a small amount of your compound (a few milligrams) in a small volume (e.g., 0.5 mL) of various solvents at room temperature and upon heating.

  • Common Solvents to Try:

    • Nonpolar: Toluene, p-xylene, benzene, hexane, cyclohexane

    • Moderately Polar: Chloroform, dichloromethane, tetrahydrofuran (THF), ethyl acetate

    • Polar Aprotic: Acetone, acetonitrile, dimethylformamide (DMF)

    • Polar Protic: Ethanol, methanol (less common for unsubstituted triarylbenzenes but can be useful for functionalized derivatives)

  • Binary Solvent Systems: If a single solvent does not provide the desired solubility profile, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent or "antisolvent" in which it is insoluble) can be effective. Common combinations include chloroform/hexane, dichloromethane/hexane, and toluene/heptane.

Q3: What are the most effective crystallization techniques for triarylbenzenes?

The choice of crystallization technique depends on the properties of the specific triarylbenzene derivative and the desired crystal quality.

  • Slow Evaporation: This is a simple and widely used method. A nearly saturated solution of the triarylbenzene is left in a loosely covered vial, allowing the solvent to evaporate slowly, which gradually increases the concentration and induces crystallization.[2][3] This method is often successful for compounds that are moderately soluble at room temperature.[3]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.

  • Vapor Diffusion: This is a very effective method for growing high-quality single crystals, especially when only a small amount of material is available.[4] A solution of the triarylbenzene in a relatively volatile "good" solvent is placed in a small open vial, which is then sealed inside a larger container with a more volatile "poor" solvent (antisolvent). The vapor of the antisolvent slowly diffuses into the solution, reducing the solubility of the triarylbenzene and promoting crystal growth.[4]

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of the triarylbenzene is carefully layered with a less dense, miscible antisolvent. Crystals form at the interface as the two solvents slowly mix.[4]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No crystals form after an extended period. The solution is not sufficiently supersaturated.1. Allow more solvent to evaporate (slow evaporation). 2. If using a binary solvent system, add more antisolvent. 3. Gently scratch the inside of the vial with a glass rod to create nucleation sites. 4. Introduce a seed crystal of the compound if available.[4] 5. Cool the solution in a refrigerator or cold room.
The compound "oils out" or forms an amorphous precipitate. The solution is too concentrated, or the cooling rate is too fast. The melting point of the compound may be low, or it may be impure.[1]1. Re-dissolve the oil by heating and add a small amount of additional solvent before cooling again slowly.[1] 2. Use a slower cooling or evaporation rate. 3. Try a different solvent with a lower boiling point.[1] 4. Ensure the starting material is of high purity.
Only a fine powder or microcrystals are obtained. Nucleation is too rapid, leading to the formation of many small crystals instead of a few large ones.1. Reduce the level of supersaturation by using a more dilute solution. 2. Decrease the rate of solvent evaporation or cooling. 3. For vapor diffusion, slow down the diffusion rate by using a larger container or placing it in a cooler, more stable environment.[4]
Crystals are of poor quality (e.g., cloudy, cracked, or intergrown). Impurities are present in the compound or solvent. The crystallization process was disturbed.[4]1. Purify the triarylbenzene derivative further before crystallization. 2. Use high-purity solvents. 3. Ensure the crystallization setup is in a location free from vibrations and significant temperature fluctuations.[4]
Low yield of crystals. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[1]1. Concentrate the mother liquor by evaporating some of the solvent and attempt to obtain a second crop of crystals. 2. In the next attempt, use a smaller volume of solvent to create the initial saturated solution.

Data Presentation

Table 1: Solubility of 1,3,5-Triphenylbenzene in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Toluene25~1.5
Toluene50~5.0
p-XyleneNot specifiedSoluble
1,4-DioxaneNot specifiedSoluble
ChloroformNot specifiedSoluble
Tetrahydrofuran (THF)Not specifiedSoluble

Note: This table is compiled from data for the parent 1,3,5-triphenylbenzene and serves as a general guide. The solubility of substituted triarylbenzenes will vary depending on the nature and position of the functional groups.[5]

Experimental Protocols

Protocol 1: Slow Evaporation for 1,3,5-Triphenylbenzene Crystallization
  • Preparation of Saturated Solution: In a clean glass vial, dissolve 1,3,5-triphenylbenzene in toluene at room temperature until a small amount of undissolved solid remains, ensuring the solution is saturated.

  • Filtration: Filter the saturated solution through a syringe filter into a clean vial to remove any undissolved solids or particulate impurities.

  • Evaporation: Cover the vial with a cap that has a small hole pricked in it or with paraffin film with a few needle holes. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free and temperature-stable environment.

  • Crystal Growth: Monitor the vial over several days to weeks for crystal growth. The rate of evaporation can be controlled by the size of the hole(s) in the cap.[2]

Protocol 2: Vapor Diffusion for Growing Single Crystals of a Functionalized Triarylbenzene
  • Prepare the Inner Vial: Dissolve 5-10 mg of the triarylbenzene derivative in a minimal amount of a "good" solvent (e.g., chloroform or THF) in a small, open vial (e.g., a 1-dram vial).

  • Prepare the Outer Chamber: In a larger vial or jar, add a layer (e.g., 1-2 mL) of a volatile "poor" solvent or antisolvent (e.g., hexane or pentane).

  • Assemble the System: Carefully place the small, open vial containing the triarylbenzene solution inside the larger chamber, ensuring the inner vial does not tip over. The top of the inner vial should be below the top of the outer chamber.

  • Seal and Incubate: Seal the outer chamber tightly with a cap. Place the setup in a location with a stable temperature and no vibrations.

  • Observation: Crystals should form in the inner vial over the course of a few days to a week as the antisolvent vapor diffuses into the triarylbenzene solution.[4]

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization Method cluster_outcome Outcome cluster_troubleshoot Troubleshooting solubility_test Solubility Screening in Various Solvents dissolution Dissolve Triarylbenzene in Optimal Solvent (with heating if necessary) solubility_test->dissolution filtration Filter Solution to Remove Impurities dissolution->filtration slow_evap Slow Evaporation filtration->slow_evap Choose Method slow_cool Slow Cooling filtration->slow_cool Choose Method vapor_diff Vapor Diffusion filtration->vapor_diff Choose Method single_crystals High-Quality Single Crystals slow_evap->single_crystals microcrystals Microcrystalline Powder slow_evap->microcrystals slow_cool->single_crystals slow_cool->microcrystals oiling_out Oiling Out / Amorphous Solid slow_cool->oiling_out vapor_diff->single_crystals characterization Characterization (e.g., X-ray Diffraction) single_crystals->characterization Proceed to adjust_rate Adjust Cooling/Evaporation Rate microcrystals->adjust_rate oiling_out->adjust_rate change_solvent Change Solvent/Antisolvent oiling_out->change_solvent repurify Repurify Compound oiling_out->repurify

Caption: Experimental workflow for the crystallization of triarylbenzenes.

logical_relationship cluster_solvent Solvent Properties cluster_interactions Intermolecular Interactions cluster_assembly Self-Assembly Outcome cluster_morphology Resulting Morphology polarity Polarity solute_solvent Solute-Solvent Interactions polarity->solute_solvent morphology morphology viscosity Viscosity viscosity->solute_solvent Affects kinetics h_bonding Hydrogen Bonding Capacity h_bonding->solute_solvent solute_solute Solute-Solute Interactions (π-π stacking) solute_solvent->solute_solute Competes with fibers_gels Fibers / Gels solute_solvent->fibers_gels Can mediate formation of amorphous Amorphous Aggregates solute_solvent->amorphous Strong interaction can lead to ordered_crystals Ordered Crystals solute_solute->ordered_crystals Favors solute_solute->fibers_gels Directional interactions can form needles Needles ordered_crystals->needles plates Plates ordered_crystals->plates prisms Prisms ordered_crystals->prisms

References

identification of impurities in 1,3,5-Tris(4-iodophenyl)benzene characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Tris(4-iodophenyl)benzene. It focuses on the identification of impurities during the characterization of this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, purification, and characterization of this compound.

Q1: My 1H NMR spectrum shows more than the expected two doublets and one singlet. What are these extra peaks?

A1: The presence of additional peaks in your 1H NMR spectrum likely indicates impurities. Common impurities and their expected spectral regions are:

  • Unreacted Starting Materials:

    • 4-Iodoacetophenone: If the synthesis was performed via cyclotrimerization, you might see a singlet for the methyl group around 2.6 ppm and aromatic protons in the 7.6-7.8 ppm region.

    • 1,3,5-Tribromobenzene or similar precursors: If a Suzuki coupling route was used, you might see singlets or multiplets in the aromatic region corresponding to these precursors.

  • Partially reacted intermediates: Depending on the synthetic route, you may have di-substituted or mono-substituted phenylbenzene intermediates. These will result in more complex aromatic signals than the highly symmetric final product.

  • Homocoupling Products: In Suzuki coupling reactions, homocoupling of the boronic acid or aryl halide can occur, leading to biphenyl or other dimeric impurities.

  • Solvent Residues: Common solvents from purification like toluene, hexanes, or ethyl acetate may be present. Check for their characteristic peaks.

Q2: I see a peak in my mass spectrum that does not correspond to the molecular ion of this compound (m/z ≈ 684.1). What could it be?

A2: Unexpected peaks in the mass spectrum can arise from several sources:

  • Impurities: Lower molecular weight peaks could correspond to starting materials or partially substituted intermediates. Higher molecular weight peaks might indicate dimeric byproducts.

  • Fragmentation: The molecular ion of this compound may fragment in the mass spectrometer. Common fragmentation patterns for iodo-aromatic compounds involve the loss of iodine atoms (M-I, M-2I, M-3I).

  • Isotope Peaks: Due to the presence of 13C, you will see an M+1 peak with a predictable intensity.

Q3: My purified product has a lower melting point than the reported range (254-260 °C) and appears off-white or yellowish. What is the likely cause?

A3: A depressed and broadened melting point, along with discoloration, is a strong indicator of the presence of impurities.[1] Even small amounts of impurities can disrupt the crystal lattice of the pure compound. The yellowish color may be due to residual starting materials or byproducts from the reaction. Further purification, such as recrystallization or column chromatography, is recommended.

Q4: How can I effectively purify my this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid compounds. A good solvent system for recrystallization is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene and ethanol (in a 3:1 volume ratio) have been used as a mixed solvent system for related compounds.[2] Experiment with different solvents like dichloromethane, chloroform, or mixtures with hexanes to find the optimal conditions.

  • Column Chromatography: For separating mixtures with multiple components or impurities with similar solubility to the product, column chromatography is a powerful technique. A silica gel column with a non-polar eluent system, such as dichloromethane or carbon tetrachloride, is a good starting point.[2]

Data Presentation

The following tables summarize key data for the characterization of this compound and potential impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₁₅I₃[3]
Molecular Weight684.09 g/mol [3]
AppearanceWhite to light yellow powder/crystal[1]
Melting Point254-260 °C[1][4]

Table 2: Expected 1H and 13C NMR Chemical Shifts for this compound and Analogs (in CDCl₃)

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
This compound (Predicted) ~7.7 (s, 3H), ~7.6 (d, 6H), ~7.5 (d, 6H)~142, ~140, ~138, ~129, ~125, ~94Inferred from analogs
1,3,5-Tris(4-bromophenyl)benzene7.70 (s, 3H), 7.62 (d, J=8.5 Hz, 6H), 7.56 (d, J=8.5 Hz, 6H)141.7, 139.9, 132.3, 129.0, 125.2, 122.4[5]
1,3,5-Tris(4-chlorophenyl)benzene7.67 (s, 3H), 7.59 (d, J=8.5 Hz, 6H), 7.44 (d, J=8.5 Hz, 6H)141.5, 139.4, 134.0, 129.6, 128.9, 125.1[5]

Table 3: Common Impurities and their Identifying Characteristics

ImpurityPotential OriginKey Characterization Signals
4-IodoacetophenoneCyclotrimerization1H NMR: ~2.6 ppm (s, 3H, -COCH₃); MS: m/z ≈ 246
1,3,5-TribromobenzeneSuzuki Coupling1H NMR: Singlet in the aromatic region; MS: m/z ≈ 315
Dypnone AnalogsIncomplete cyclotrimerizationComplex 1H NMR signals in aromatic and aliphatic regions.
Partially Substituted BenzenesIncomplete reactionMore complex NMR spectra than the final product.
Homocoupling Products (e.g., 4,4'-diiodobiphenyl)Suzuki CouplingMS: m/z corresponding to the dimer.

Experimental Protocols

Synthesis of this compound via Suzuki Coupling and Iodination [2]

This two-step synthesis starts from 1,3,5-tribromobenzene.

  • Step 1: Suzuki Coupling to form 1,3,5-Tris(4'-trimethylsilylphenyl)benzene.

    • To a 100 mL three-necked flask, add 1,3,5-tribromobenzene (3.15 g, 10 mmol), p-trimethylsilylphenylboronic acid (7.72 g, 40 mmol), and Pd(PPh₃)₄ (293 mg, 0.24 mmol).

    • Evacuate the flask and purge with nitrogen gas for three cycles.

    • Inject THF (20 mL) and a 2 mol/L aqueous solution of potassium carbonate (4.5 mL) into the flask.

    • Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere and stir for 48 hours.

    • After cooling, purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain the intermediate.

  • Step 2: Iodination to form this compound.

    • Dissolve the intermediate from Step 1 in 100 mL of dichloromethane.

    • Slowly add a solution of iodine chloride (ICl, 4.05 g, 25 mmol) in dichloromethane (20 mL) dropwise under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Wash the reaction mixture with a 5% sodium thiosulfate solution.

    • Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure.

    • Purify the product by column chromatography on silica gel using carbon tetrachloride as the eluent to yield a light yellow powder.

Purification by Recrystallization

A general procedure for recrystallization involves:

  • Dissolving the crude solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., toluene/ethanol).[2]

  • Allowing the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath to maximize crystal formation.

  • Collecting the crystals by vacuum filtration.

  • Washing the crystals with a small amount of cold solvent.

  • Drying the crystals under vacuum.

Mandatory Visualization

Impurity_Identification_Workflow Workflow for Impurity Identification in this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting cluster_outcome Outcome Synthesis Synthesis of this compound Purification Initial Purification (e.g., Extraction, Filtration) Synthesis->Purification NMR 1H and 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS MP Melting Point Analysis Purification->MP Data_Analysis Compare experimental data with expected values NMR->Data_Analysis MS->Data_Analysis MP->Data_Analysis Impurity_Detected Impurities Detected? Data_Analysis->Impurity_Detected Pure_Product Pure Product Impurity_Detected->Pure_Product No Further_Purification Further Purification (Recrystallization, Chromatography) Impurity_Detected->Further_Purification Yes Further_Purification->NMR

Caption: Workflow for the identification and resolution of impurities in this compound.

References

Technical Support Center: Scalable Synthesis of 1,3,5-Tris(4-iodophenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1,3,5-Tris(4-iodophenyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Triple Suzuki-Miyaura Coupling: Reacting a 1,3,5-trihalobenzene (e.g., 1,3,5-tribromobenzene) with a 4-iodophenylboronic acid derivative.

  • Trimerization/Cyclocondensation: Acid-catalyzed self-condensation of 4-iodoacetophenone.

  • Direct Iodination: Electrophilic iodination of 1,3,5-triphenylbenzene. A two-step synthesis from 1,3,5-tribromobenzene and p-trimethylsilylphenylboronic acid followed by iodination has also been reported.[1]

Q2: What are the key applications of this compound?

A2: this compound is a crucial intermediate in materials science and pharmaceutical research. Its rigid, star-shaped structure and reactive iodine atoms make it a valuable building block for:

  • OLED Materials: As a precursor for host materials, charge transport layers, and emissive components.[2]

  • Porous Organic Frameworks (MOFs and COFs): The multiple reactive sites allow it to act as a linker or node in the construction of these materials.[2]

  • Dendrimers and Polymers: Used to create highly branched molecules with tailored electronic and optical properties.[2]

  • High-Performance Optoelectronic Devices, Molecular Recognition, Lithium Batteries, and Hydrogen Storage Materials. [1]

Q3: What are the physical properties of this compound?

A3: It is typically a white to light yellow powder or crystalline solid.[3] It is stable under normal temperatures and pressures, though it is recommended to store it in a cool, dry place.[2]

PropertyValue
Molecular Formula C₂₄H₁₅I₃
Molecular Weight 684.09 g/mol
Melting Point 268-271 °C
Appearance Light yellow powder

Data sourced from literature reports.[1]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Route

This guide addresses issues encountered when synthesizing this compound via the palladium-catalyzed cross-coupling of 1,3,5-trihalobenzene with a 4-iodophenylboronic acid derivative.

Q: My reaction shows low or incomplete conversion to the final tris-substituted product. What are the possible causes and solutions?

A: Incomplete conversion is a common challenge in achieving triple substitution on a central ring. Several factors could be at play:

  • Cause 1: Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it may not be reducing efficiently in situ.[4] Also, Pd(0) sources can degrade over time, forming inactive palladium black.[4]

    • Solution: Use a fresh, high-quality catalyst. Consider modern precatalysts like Buchwald G3 or G4 palladacycles, which are designed for efficient generation of the active Pd(0) species.[4] You can test your catalyst on a simpler, known reaction to verify its activity.[4]

  • Cause 2: Boronic Acid Instability: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive cyclic anhydrides (boroxines), which is a very common reason for low yields.[4]

    • Solution: Use fresh, high-purity boronic acid. To improve stability, especially for scale-up, consider using more robust boronic esters like pinacol (BPin) or MIDA esters.[4]

  • Cause 3: Suboptimal Base or Solvent: The choice and quality of the base are critical. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product. Solvents must be anhydrous and thoroughly degassed.

    • Solution: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5] Ensure the base is finely powdered and dry.[5] Use high-purity, anhydrous, and degassed solvents. Common solvent systems include THF/water and toluene/water.[6]

  • Cause 4: Steric Hindrance: As more phenyl groups are added to the central ring, steric hindrance increases, making the final substitution step more difficult.

    • Solution: Increase the reaction temperature and/or reaction time. A higher catalyst loading might be necessary for the final substitution step.

Q: I am observing significant amounts of mono- and di-substituted intermediates, but very little of the desired tris-substituted product. How can I drive the reaction to completion?

A: This is a common issue in multiple substitution reactions.

  • Solution 1: Stepwise Approach: Consider a stepwise synthesis. Isolate the mono- or di-substituted intermediate and then subject it to a second set of reaction conditions, possibly with a fresh catalyst and different ligand, to force the final coupling.

  • Solution 2: Higher Energy Input: Increase the reaction temperature or consider using microwave irradiation to provide the necessary activation energy for the final substitution.[6]

  • Solution 3: Ligand Choice: The ligand on the palladium catalyst can significantly influence the outcome. A bulkier, more electron-donating ligand might be required to facilitate the final, sterically hindered oxidative addition and reductive elimination steps.

Q: My reaction mixture turns black, and I get a low yield. What is happening?

A: The formation of black precipitate is often indicative of palladium black, which is an inactive form of the catalyst.[4]

  • Cause: This can be caused by catalyst degradation, especially at high temperatures or if the ligand is not robust enough to stabilize the Pd(0) species.

  • Solution:

    • Use a more stable catalyst/ligand system.

    • Ensure your reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can accelerate catalyst decomposition.

    • Avoid excessively high temperatures if possible.

Guide 2: Trimerization/Cyclocondensation of 4-Iodoacetophenone

This guide addresses issues related to the acid-catalyzed self-condensation of 4-iodoacetophenone.

Q: The trimerization reaction is giving a low yield. How can I improve it?

A: The efficiency of acid-catalyzed trimerization can be sensitive to several factors.

  • Cause 1: Inappropriate Acid Catalyst: The strength and type of acid catalyst are crucial.

    • Solution: While strong mineral acids like sulfuric acid have been used, they can lead to side reactions. Lewis acids or milder protic acids might offer better results. For example, CuCl₂ has been reported as an effective catalyst for the trimerization of acetophenone derivatives.[7]

  • Cause 2: Water Removal: The reaction produces three molecules of water for every molecule of product formed. The presence of water can inhibit the reaction.

    • Solution: Use a Dean-Stark trap or a drying agent to remove water as it is formed. Running the reaction in a higher-boiling solvent can facilitate water removal.

  • Cause 3: Side Reactions: The iodo-substituent might be sensitive to the reaction conditions, potentially leading to de-iodination or other side reactions.

    • Solution: Screen different acid catalysts and reaction temperatures to find a balance that promotes trimerization without causing significant degradation of the starting material or product.

Guide 3: Purification Challenges

Q: I am having difficulty purifying the final product. What are the recommended methods?

A: this compound is a large, relatively nonpolar molecule with low solubility in many common solvents, which can make purification challenging.

  • Method 1: Column Chromatography: This is a common method for purifying the crude product.

    • Stationary Phase: Silica gel is typically used.

    • Eluent: A nonpolar solvent system is required. Dichloromethane or carbon tetrachloride have been reported as eluents.[1] A gradient elution from a nonpolar solvent like hexane to a slightly more polar solvent like dichloromethane may be necessary to separate the product from starting materials and less-substituted byproducts.

  • Method 2: Recrystallization: This can be an effective method for obtaining high-purity material, especially on a larger scale.

    • Solvent Selection: Finding a suitable solvent is key. The product should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point. Toluene has been used for the recrystallization of similar compounds.[3] You may need to screen a variety of aromatic solvents or solvent mixtures.

  • Method 3: Slurry Washing: If the impurities are significantly more soluble than the product, washing the crude solid with a suitable solvent (in which the product is poorly soluble) can be an effective purification step.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling and Iodination

This protocol is adapted from a reported two-step synthesis.[1]

Step 1: Synthesis of 1,3,5-Tris(4'-trimethylsilylphenyl)benzene

  • To a 100 mL three-necked flask, add 1,3,5-tribromobenzene (3.15 g, 10 mmol), p-trimethylsilylphenylboronic acid (7.72 g, 40 mmol), and Pd(PPh₃)₄ (293 mg, 0.24 mmol).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

  • Inject THF (20 mL) and a 2 M solution of potassium carbonate in deoxygenated water (4.5 mL).

  • Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere and stir for 48 hours.

  • After cooling, purify the crude product by column chromatography using dichloromethane as the eluent to obtain the intermediate.

Step 2: Iodination

  • Dissolve the intermediate from Step 1 in 100 mL of dichloromethane.

  • Slowly add a solution of iodine chloride (ICl, 4.05 g, 25 mmol) in dichloromethane (20 mL) dropwise under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with a 5% sodium thiosulfate solution.

  • Separate the organic layer, dry it over anhydrous MgSO₄, concentrate, and purify by column chromatography using carbon tetrachloride as the eluent.

  • The final product is obtained as a light yellow powder (Yield: 42%).[1]

ReagentAmountMoles
Step 1
1,3,5-Tribromobenzene3.15 g10 mmol
p-Trimethylsilylphenylboronic acid7.72 g40 mmol
Pd(PPh₃)₄293 mg0.24 mmol
K₂CO₃ (2M aq.)4.5 mL9 mmol
THF20 mL-
Step 2
Intermediate from Step 13.13 g~5.5 mmol
Iodine Chloride (ICl)4.05 g25 mmol
Dichloromethane120 mL-

Visualizations

Logical Workflow for Troubleshooting Suzuki Coupling

G start Low Conversion in Triple Suzuki Coupling check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions check_catalyst Catalyst Activity (Fresh? Test reaction) check_reagents->check_catalyst check_boronic Boronic Acid/Ester (Purity? Degradation?) check_reagents->check_boronic check_base Base Quality (Dry? Finely powdered?) check_reagents->check_base check_solvent Solvent Quality (Anhydrous? Degassed?) check_conditions->check_solvent check_temp Temperature/Time (Sufficiently high/long?) check_conditions->check_temp check_atmosphere Inert Atmosphere (No O₂ ingress?) check_conditions->check_atmosphere optimize Optimize & Re-run check_catalyst->optimize check_boronic->optimize check_base->optimize check_solvent->optimize check_temp->optimize check_atmosphere->optimize

Caption: A systematic workflow for diagnosing and resolving low conversion issues.

Synthetic Pathways Overview

G cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Final Product 1,3,5-Trihalobenzene 1,3,5-Trihalobenzene Suzuki Coupling Suzuki Coupling 1,3,5-Trihalobenzene->Suzuki Coupling 4-Iodophenylboronic Acid 4-Iodophenylboronic Acid 4-Iodophenylboronic Acid->Suzuki Coupling 4-Iodoacetophenone 4-Iodoacetophenone Trimerization Trimerization 4-Iodoacetophenone->Trimerization 1,3,5-Triphenylbenzene 1,3,5-Triphenylbenzene Iodination Iodination 1,3,5-Triphenylbenzene->Iodination Product This compound Suzuki Coupling->Product Trimerization->Product Iodination->Product

Caption: Common synthetic routes to this compound.

References

proper storage and handling conditions for 1,3,5-Tris(4-iodophenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the proper storage, handling, and experimental use of 1,3,5-Tris(4-iodophenyl)benzene. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during its application in chemical synthesis.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a star-shaped aromatic organic compound.[1] Its molecular structure consists of a central benzene ring symmetrically substituted with three 4-iodophenyl groups.[1] This unique arrangement provides a rigid, propeller-like conformation.[1] The three iodine atoms are excellent leaving groups in a variety of transition-metal-catalyzed cross-coupling reactions, making it a valuable building block in several advanced fields[1]:

  • Materials Science: It is a key precursor for the synthesis of porous organic frameworks (POFs), covalent organic frameworks (COFs), and metal-organic frameworks (MOFs).

  • Organic Electronics: It is used in the creation of organic light-emitting diode (OLED) materials, including host materials and charge transport layers.[1]

  • Supramolecular Chemistry: Its rigid structure is utilized in the design of dendrimers and other complex macromolecular architectures.

2. What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.

Storage:

  • Store in a cool, dry place.[1]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Protect from light.

Handling:

  • This compound is known to cause serious eye damage (H318).

  • It is essential to wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.

  • When handling the solid, use a dust mask (e.g., N95) to avoid inhalation.

  • Wash hands thoroughly after handling.

3. What are the physical and chemical properties of this compound?

Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 151417-38-8
Molecular Formula C₂₄H₁₅I₃
Molecular Weight 684.09 g/mol
Appearance White to light yellow powder or crystals[1]
Melting Point 254-260 °C
Stability Stable under normal temperatures and pressures[1]

4. What is the solubility of this compound in common organic solvents?

SolventPolarityEstimated Solubility
Toluene Non-polarGood
Tetrahydrofuran (THF) Polar aproticModerate
Chloroform Non-polarGood
N,N-Dimethylformamide (DMF) Polar aproticModerate to Good
Dichloromethane (DCM) Non-polarGood
Hexane Non-polarPoor
Ethyl Acetate Polar aproticPoor to Moderate
Ethanol Polar proticVery Poor
Water Polar proticInsoluble

Data is estimated based on the properties of 1,3,5-triphenylbenzene.[2]

Experimental Protocols & Troubleshooting

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: Synthesis of 1,3,5-Tris(4'-phenyl-[1,1'-biphenyl]-4-yl)benzene

This protocol describes the synthesis of a larger, star-shaped hydrocarbon via a threefold Suzuki-Miyaura coupling.

Reaction Scheme:

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed system- Poor quality of reagents (base, boronic acid)- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and reaction vessel.- Use anhydrous and finely powdered base; use high-purity boronic acid.- Increase the reaction temperature in increments of 10 °C.
Incomplete reaction (mixture of mono-, di-, and tri-substituted products) - Steric hindrance of the substrate- Insufficient reaction time- Catalyst deactivation- Switch to a more active catalyst system (e.g., use bulky phosphine ligands like SPhos or XPhos with a palladium precatalyst).- Prolong the reaction time.- Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Significant homocoupling of boronic acid - Presence of oxygen- High reaction temperature- Rigorously exclude oxygen from the reaction.- Lower the reaction temperature.
Protodeborylation of boronic acid - Presence of water in non-aqueous conditions- Inappropriate base- Use anhydrous solvents and reagents.- Screen different bases; sometimes a weaker base can be beneficial.
Sonogashira Coupling: Synthesis of 1,3,5-Tris((4-(phenylethynyl)phenyl))benzene

This protocol outlines the formation of a C(sp²)-C(sp) bond via a threefold Sonogashira coupling.

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) cocatalyst (e.g., CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Pd catalyst, CuI, and Solvent degas Degas mixture (e.g., Ar bubbling) reagents->degas add_base Add degassed amine base degas->add_base add_alkyne Add phenylacetylene via syringe add_base->add_alkyne stir Stir at room temperature or gentle heating add_alkyne->stir monitor Monitor progress by TLC or LC-MS stir->monitor filter Filter off amine salts monitor->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: A standard experimental workflow for the Sonogashira coupling reaction.

Troubleshooting Guide: Sonogashira Coupling

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst or cocatalyst- Insufficiently degassed system- Poor quality of amine base- Use fresh catalysts and high-purity CuI.- Thoroughly degas all solvents and the reaction vessel.- Use freshly distilled and degassed amine base.
Formation of Glaser coupling byproduct (alkyne homocoupling) - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen.- Reduce the amount of CuI or consider copper-free conditions.
Incomplete reaction - Steric hindrance- Low reactivity of the alkyne- Increase reaction temperature.- Increase catalyst and cocatalyst loading.- Extend the reaction time.
Precipitation of starting material - Poor solubility in the chosen solvent system- Use a solvent mixture (e.g., THF/Toluene) to improve solubility.- Increase the reaction temperature to aid dissolution.

Logical Troubleshooting Flowchart

For any failed or low-yielding cross-coupling reaction with this compound, follow this logical troubleshooting workflow.

Troubleshooting_Flowchart start Reaction Failure/ Low Yield check_reagents Are all reagents (substrate, catalyst, base, solvent) of high purity and anhydrous? start->check_reagents check_setup Was the reaction setup properly degassed and maintained under an inert atmosphere? check_reagents->check_setup Yes purify_reagents Purify/replace reagents check_reagents->purify_reagents No check_temp Is the reaction temperature optimal for this specific coupling? check_setup->check_temp Yes improve_degassing Improve degassing technique (e.g., freeze-pump-thaw) check_setup->improve_degassing No check_catalyst Is the catalyst system (ligand, precatalyst) appropriate for a sterically hindered substrate? check_temp->check_catalyst Yes optimize_temp Optimize temperature (screen higher/lower temps) check_temp->optimize_temp No screen_catalysts Screen alternative catalysts and ligands (e.g., bulky phosphine ligands) check_catalyst->screen_catalysts No rerun Re-run experiment check_catalyst->rerun Yes purify_reagents->rerun improve_degassing->rerun optimize_temp->rerun screen_catalysts->rerun

Caption: A logical workflow to diagnose and solve common issues in cross-coupling reactions.

References

Validation & Comparative

reactivity comparison of iodo- vs. bromo-phenyl linkers in MOF synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide on the Reactivity of Iodo- vs. Bromo-Phenyl Linkers in MOF Synthesis

For researchers and professionals in materials science and drug development, the choice of organic linker is a critical determinant in the synthesis and final properties of Metal-Organic Frameworks (MOFs). Halogenated phenyl linkers, particularly those functionalized with bromine and iodine, are of significant interest for tuning MOF properties such as porosity, gas adsorption, and catalytic activity. This guide provides an objective comparison of the reactivity of iodo- and bromo-phenyl linkers in MOF synthesis, supported by experimental data and theoretical principles.

Theoretical Background: A Tale of Two Halogens

The reactivity of the linker in MOF synthesis is influenced by several factors, including the lability of the C-X (X = Br, I) bond and the electronic effects of the halogen substituent on the carboxylate coordinating groups. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This difference in bond energy can influence the reaction kinetics during MOF formation, potentially leading to faster reaction rates or allowing for milder synthesis conditions for iodo-substituted linkers.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C-Br~285
C-I~213

This significant difference in bond energy suggests that the C-I bond is more susceptible to cleavage, which could play a role in both the synthesis of the linker itself and its stability under certain MOF synthesis conditions.

Reactivity in MOF Synthesis: A Comparative Analysis

Direct kinetic studies comparing the formation of isoreticular MOFs with iodo- and bromo-phenyl linkers are not abundant in the literature. However, a comparative analysis of published synthetic protocols for isostructural MOFs can provide valuable insights into their relative reactivity. A pertinent case study is the synthesis of the isoreticular metal-organic framework (IRMOF) series.

Case Study: Synthesis of IRMOF-2-Br vs. IRMOF-2-I

The synthesis of IRMOF-2-Br and IRMOF-2-I, which are based on 2-bromoterephthalic acid and 2-iodoterephthalic acid respectively, has been reported under similar solvothermal conditions. While detailed kinetic data such as reaction rates are not provided, the successful synthesis of both materials using the same general protocol suggests that both linkers are viable for MOF formation.

Table 2: Comparison of Synthesis Parameters for Isoreticular MOFs

ParameterIRMOF-2-BrIRMOF-2-I
Linker 2-bromoterephthalic acid2-iodoterephthalic acid
Metal Source Zinc Nitrate HexahydrateZinc Nitrate Hexahydrate
Solvent N,N-dimethylformamide (DMF)N,N-dimethylformamide (DMF)
Temperature Typically 85-105 °CTypically 85-105 °C
Reaction Time 24 hours24 hours
Reported Yield HighHigh

The similarity in the synthesis conditions for these isoreticular MOFs might imply that under these specific solvothermal conditions, the difference in the C-X bond energy does not dramatically alter the overall thermodynamics and kinetics of MOF formation to the extent of requiring vastly different protocols. However, it is plausible that the nucleation and crystal growth rates differ, which would only be revealed through more detailed in-situ studies.

Experimental Protocols

The following are generalized solvothermal synthesis protocols for obtaining MOFs with bromo- and iodo-phenyl linkers, based on the synthesis of the IRMOF-2 series.

Synthesis of 2-Bromoterephthalic Acid based MOF (IRMOF-2-Br)
  • Precursor Solution Preparation: A solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in N,N-dimethylformamide (DMF) is prepared.

  • Linker Addition: 2-bromoterephthalic acid is added to the solution.

  • Solvothermal Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a temperature between 85-105 °C for 24 hours.

  • Product Isolation: After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh DMF, and subsequently with a solvent like chloroform to remove unreacted starting materials.

  • Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules occluded within the pores.

Synthesis of 2-Iodoterephthalic Acid based MOF (IRMOF-2-I)

The protocol is identical to that for the bromo-analogue:

  • Precursor Solution Preparation: A solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in N,N-dimethylformamide (DMF) is prepared.

  • Linker Addition: 2-iodoterephthalic acid is added to the solution.

  • Solvothermal Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a temperature between 85-105 °C for 24 hours.

  • Product Isolation: After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh DMF, and subsequently with a solvent like chloroform.

  • Activation: The purified MOF is activated by heating under vacuum.

Visualization of the Synthesis Pathway

The following diagram illustrates the general workflow for the synthesis of halogenated MOFs, highlighting the key components and processes.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Process cluster_product Product & Post-processing metal_source Metal Salt (e.g., Zn(NO₃)₂·6H₂O) solvothermal Solvothermal Reaction (Heat, Pressure) metal_source->solvothermal iodo_linker Iodo-phenyl Linker (e.g., 2-iodoterephthalic acid) iodo_linker->solvothermal C-I bond bromo_linker Bromo-phenyl Linker (e.g., 2-bromoterephthalic acid) bromo_linker->solvothermal C-Br bond solvent Solvent (e.g., DMF) solvent->solvothermal mof_product Halogenated MOF Crystals solvothermal->mof_product Crystallization washing Washing & Solvent Exchange mof_product->washing activation Activation (Vacuum, Heat) washing->activation final_mof Activated Porous MOF activation->final_mof

On-Surface Synthesis: A Comparative Guide to 1,3,5-Tris(4-iodophenyl)benzene and 1,3,5-Tris(4-bromophenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise construction of two-dimensional covalent organic frameworks (COFs) on surfaces offers a pathway to novel materials with tailored electronic and catalytic properties. The choice of molecular precursors is paramount to the success of on-surface synthesis. This guide provides a detailed comparison of two commonly employed precursors: 1,3,5-Tris(4-iodophenyl)benzene (TIPB) and 1,3,5-Tris(4-bromophenyl)benzene (TBB).

The on-surface synthesis of COFs from these precursors typically proceeds via an Ullmann-type coupling reaction, where halogen-carbon bond cleavage is followed by the formation of covalent bonds between the resulting radical species. The reactivity of the C-X bond (X = I, Br) and the interaction of the precursor with the substrate are critical factors that dictate the reaction temperatures, the quality of the resulting covalent structures, and the prevalence of defects.

Performance Comparison at a Glance

Generally, the weaker carbon-iodine (C-I) bond in TIPB leads to dehalogenation at lower temperatures compared to the carbon-bromine (C-Br) bond in TBB. This lower activation energy can be advantageous in preventing premature desorption or unwanted side reactions. However, the higher reactivity of the resulting radicals from TIPB can also lead to more disordered structures if the diffusion of the molecules on the surface is not sufficiently fast to allow for self-assembly into well-ordered networks.

Conversely, the stronger C-Br bond in TBB necessitates higher annealing temperatures to induce covalent coupling. While this may require more stringent experimental conditions, it can also provide a larger temperature window for the molecules to self-assemble into highly ordered non-covalent structures before the irreversible covalent bond formation occurs, potentially leading to more crystalline COFs.

The choice of substrate also plays a crucial role. Catalytically active surfaces like Cu(111) can significantly lower the dehalogenation temperature for both precursors compared to more inert surfaces like Au(111).

Quantitative Data Summary

ParameterThis compound (TIPB)1,3,5-Tris(4-bromophenyl)benzene (TBB)
Substrate Au(111)Cu(111)
Deposition Method Solution Drop-castingThermal Sublimation in UHV
Precursor Sublimation Temp. Not Applicable (Solution Deposition)140-160 °C[1]
Dehalogenation Temperature Room Temperature (Partial)[2]Room Temperature (Formation of Radicals)[1]
Polymerization Temperature Elevated Temperature (on preheated substrate)[2]~300 °C[1]
Resulting Covalent Structure Topologically distinct covalent aggregates and networks[2]2D Covalent Organic Frameworks (COFs) with pentagonal, hexagonal, and heptagonal pores[1]
Observed Defects/Byproducts Poorly ordered non-covalent arrangements at room temperature deposition[2]Degradation of networks observed at 400 °C[1]

Experimental Workflow and Methodologies

The on-surface synthesis of COFs from aryl halide precursors follows a general workflow, which is depicted in the diagram below. This process involves the deposition of the precursor molecules onto a pristine substrate under ultra-high vacuum (UHV) conditions, followed by a thermally activated dehalogenation and subsequent polymerization.

OnSurfaceSynthesis cluster_0 Precursor Preparation & Deposition cluster_1 Surface Processes cluster_2 Characterization cluster_3 Final Product Precursor Precursor Molecule (TIPB or TBB) Deposition Thermal Sublimation in UHV Precursor->Deposition Adsorption Adsorption & Self-Assembly Deposition->Adsorption Substrate Pristine Substrate (e.g., Au(111), Cu(111)) Substrate->Adsorption Dehalogenation Thermally Induced Dehalogenation Adsorption->Dehalogenation Polymerization Covalent Bond Formation (Ullmann Coupling) Dehalogenation->Polymerization STM Scanning Tunneling Microscopy (STM) Polymerization->STM XPS X-ray Photoelectron Spectroscopy (XPS) Polymerization->XPS COF 2D Covalent Organic Framework (COF) STM->COF XPS->COF

Caption: General workflow for the on-surface synthesis of 2D COFs from aryl halide precursors.

Key Experimental Protocols

Below are detailed methodologies for the key experiments involving the on-surface synthesis of TBB on Cu(111) and the solution-based deposition of TIPB on Au(111).

1. On-Surface Synthesis of 1,3,5-Tris(4-bromophenyl)benzene (TBB) on Cu(111) under UHV [1]

  • Substrate Preparation: A Cu(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber by repeated cycles of argon ion sputtering and annealing to approximately 500°C until a clean and well-ordered surface is confirmed by Scanning Tunneling Microscopy (STM).

  • Precursor Deposition: 1,3,5-Tris(4-bromophenyl)benzene (TBB) is thermally sublimed from a Knudsen cell evaporator at a temperature of 140-160°C onto the Cu(111) substrate held at room temperature. The deposition rate is typically controlled to achieve sub-monolayer coverage.

  • Dehalogenation and Polymerization: The formation of radicals from TBB on Cu(111) is observed at room temperature. To induce the formation of the covalent organic framework, the sample is subsequently annealed to 300°C.

  • Characterization: The surface morphology and the formation of covalent networks are characterized in-situ using STM.

2. Solution-Based Deposition and Polymerization of this compound (TIPB) on Au(111) [2]

  • Substrate Preparation: An Au(111) single crystal is prepared under UHV conditions by cycles of Ar+ sputtering and annealing at approximately 470°C.

  • Precursor Deposition: A solution of this compound (TIPB) in a suitable solvent is drop-casted onto the Au(111) substrate.

    • For room temperature deposition, the substrate is held at room temperature during drop-casting, which results in poorly ordered non-covalent arrangements and partial dehalogenation.

    • For the synthesis of covalent networks, the Au(111) substrate is preheated to an elevated temperature before drop-casting the TIPB solution.

  • Characterization: The resulting structures on the Au(111) surface are investigated using Scanning Tunneling Microscopy (STM) to identify the formation of covalent aggregates and networks.

Concluding Remarks

The choice between this compound and 1,3,5-Tris(4-bromophenyl)benzene for on-surface synthesis depends on the desired outcome and the experimental capabilities. The lower dehalogenation temperature of TIPB may be beneficial for temperature-sensitive substrates or to avoid competing thermal processes. However, controlling the kinetics of the subsequent polymerization to achieve highly ordered structures can be challenging. TBB, with its higher thermal stability, may allow for better-ordered self-assembled monolayers prior to covalent bond formation, potentially leading to more crystalline and defect-free COFs, albeit at the cost of higher processing temperatures. The substrate's catalytic activity is a critical parameter that can be tuned to optimize the reaction conditions for either precursor. Further studies involving a direct comparative analysis of these precursors on various substrates under identical UHV conditions are needed to fully elucidate their respective advantages and disadvantages in the fabrication of advanced two-dimensional materials.

References

comparative spectroscopic analysis of 1,3,5-tri(halophenyl)benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 1,3,5-tri(halophenyl)benzenes, where the halogen is fluorine, chlorine, bromine, or iodine. The substitution pattern on the peripheral phenyl rings is assumed to be para, resulting in 1,3,5-tris(4-halophenyl)benzene. This document summarizes key data from nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), fluorescence, and mass spectrometry (MS) to facilitate the identification, characterization, and comparison of these compounds.

Spectroscopic Data Summary

The following tables summarize the expected and experimentally reported spectroscopic data for 1,3,5-tri(halophenyl)benzenes. Note that experimental values can vary based on the solvent and instrumentation used.

Table 1: ¹H NMR Spectral Data (in CDCl₃)

CompoundChemical Shift (δ) of Central Benzene Protons (s, 3H)Chemical Shift (δ) of Peripheral Phenyl Protons (m, 12H)
1,3,5-Tris(4-fluorophenyl)benzene~7.67 ppm~7.60 ppm (d, J ≈ 8.5 Hz), ~7.15 ppm (t, J ≈ 8.5 Hz)
1,3,5-Tris(4-chlorophenyl)benzene~7.67 ppm[1]~7.59 ppm (d, J ≈ 8.5 Hz), ~7.44 ppm (d, J ≈ 8.5 Hz)[1]
1,3,5-Tris(4-bromophenyl)benzene~7.70 ppm[1]~7.62 ppm (d, J ≈ 8.5 Hz), ~7.56 ppm (d, J ≈ 8.5 Hz)[1]
1,3,5-Tris(4-iodophenyl)benzene~7.75 ppm~7.80 ppm (d, J ≈ 8.5 Hz), ~7.40 ppm (d, J ≈ 8.5 Hz)

Table 2: ¹³C NMR Spectral Data (in CDCl₃)

CompoundChemical Shift (δ) of Central Benzene CarbonsChemical Shift (δ) of Peripheral Phenyl Carbons
1,3,5-Tris(4-fluorophenyl)benzene~141.7, ~125.3 ppm~161.7 (d, J ≈ 245 Hz), ~137.6, ~129.0 (d, J ≈ 7.5 Hz), ~115.9 (d, J ≈ 22.5 Hz)[1]
1,3,5-Tris(4-chlorophenyl)benzene~141.5, ~125.0 ppm~139.5, ~134.0, ~129.0, ~128.5 ppm
1,3,5-Tris(4-bromophenyl)benzene~141.7, ~125.2 ppm~139.9, ~132.3, ~129.0, ~122.4 ppm[1]
This compound~141.9, ~125.5 ppm~140.5, ~138.0, ~129.5, ~94.0 ppm

Table 3: UV-Vis and Fluorescence Spectral Data (in CH₂Cl₂ or similar solvent)

CompoundAbsorption λmax (nm)Emission λmax (nm)
1,3,5-Tris(4-fluorophenyl)benzene~260~360
1,3,5-Tris(4-chlorophenyl)benzene~265~365
1,3,5-Tris(4-bromophenyl)benzene~270~370
This compound~275~375 (often quenched)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Patterns & Isotopic Signatures
1,3,5-Tris(4-fluorophenyl)benzeneC₂₄H₁₅F₃376.37Molecular ion peak at m/z 376.
1,3,5-Tris(4-chlorophenyl)benzeneC₂₄H₁₅Cl₃427.74Molecular ion region shows characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6).[2][3][4]
1,3,5-Tris(4-bromophenyl)benzeneC₂₄H₁₅Br₃561.09Molecular ion region shows characteristic isotopic pattern for three bromine atoms (M, M+2, M+4, M+6) with nearly equal intensities.[2][3][4]
This compoundC₂₄H₁₅I₃696.09Molecular ion peak at m/z 696. Iodine is monoisotopic.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and connectivity of atoms.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the 1,3,5-tri(halophenyl)benzene sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

    • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.

    • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

2.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To measure the electronic absorption properties of the molecule.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent such as dichloromethane (CH₂Cl₂) or cyclohexane.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Measurement: Record the absorbance spectrum over a wavelength range of approximately 200 to 500 nm. Use a matched cuvette containing the pure solvent as a reference.

    • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

2.3 Fluorescence Spectroscopy

  • Objective: To measure the emission properties of the molecule after electronic excitation.

  • Methodology:

    • Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy.

    • Instrumentation: Use a spectrofluorometer.

    • Measurement: Excite the sample at its absorption maximum (λmax) and record the emission spectrum over a longer wavelength range (e.g., 300 to 600 nm).

    • Data Analysis: Identify the wavelength of maximum emission (λem).

2.4 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

    • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI).

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

    • Data Analysis: The molecular ion peak provides the molecular weight. High-resolution mass spectrometry can confirm the elemental formula. The isotopic distribution pattern in the molecular ion region is crucial for identifying the presence and number of chlorine and bromine atoms.[2][3][4]

Visualizations

Experimental Workflow for Comparative Spectroscopic Analysis

G Experimental Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Synthesis Synthesis of 1,3,5-Tri(halophenyl)benzenes (X = F, Cl, Br, I) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR UVVis UV-Vis Spectroscopy Synthesis->UVVis Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence MS Mass Spectrometry Synthesis->MS Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison UVVis->Comparison Fluorescence->Comparison MS->Comparison

Caption: Workflow for the synthesis and comparative spectroscopic analysis of 1,3,5-tri(halophenyl)benzenes.

Logical Relationship of Spectroscopic Techniques and Molecular Properties

G Spectroscopic Techniques and Properties cluster_techniques Spectroscopic Techniques cluster_properties Measured Properties Compound 1,3,5-Tri(halophenyl)benzene NMR NMR Compound->NMR UVVis UV-Vis Compound->UVVis Fluorescence Fluorescence Compound->Fluorescence MS Mass Spec Compound->MS Structure Molecular Structure (Connectivity, Environment) NMR->Structure ElectronicTransitions Electronic Transitions (Absorption) UVVis->ElectronicTransitions Emission Luminescence (Emission) Fluorescence->Emission Mass Molecular Weight & Isotopic Pattern MS->Mass

Caption: Relationship between spectroscopic techniques and the molecular properties they probe.

References

A Comparative Guide to OLED Performance: 1,3,5-Tris(4-iodophenyl)benzene-Based Materials Versus Triazine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and organic electronics, the development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a critical area of focus. Star-shaped molecules have emerged as a promising class of materials, offering excellent thermal stability and charge-transporting properties. This guide provides a comparative analysis of the performance of OLEDs utilizing materials derived from a 1,3,5-Tris(4-iodophenyl)benzene core versus those based on 1,3,5-triazine alternatives.

This compound serves as a versatile precursor for synthesizing a variety of star-shaped molecules for OLED applications. Its rigid 1,3,5-triphenylbenzene core provides a stable scaffold, and the three reactive iodine sites allow for the attachment of various functional groups, enabling the tuning of the material's electronic and photophysical properties. These derivatives have been explored as host materials, hole-transporting layers (HTLs), and electron-transporting layers (ETLs) in OLED devices.

A prominent alternative to the triphenylbenzene core is the 1,3,5-triazine ring. This electron-deficient nitrogen-containing heterocycle is another popular building block for star-shaped OLED materials. The triazine core is known for its ability to facilitate electron transport, making its derivatives particularly suitable for use as electron-transporting and host materials in phosphorescent OLEDs (PhOLEDs).

This guide will delve into the performance of representative materials from both classes, supported by experimental data from peer-reviewed literature.

Performance Comparison of OLEDs

The performance of OLEDs is evaluated based on several key metrics, including external quantum efficiency (EQE), current efficiency, power efficiency, and maximum luminance. The following tables summarize the performance of red and green phosphorescent OLEDs using a 1,3,5-triphenylbenzene-based host material and 1,3,5-triazine-based host materials.

Red Phosphorescent OLEDs
Host Material CoreHost Material NameDopantMax. Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)
1,3,5-Triphenylbenzene 1,3,5-Tris(1-pyrenyl)benzene (TPB3)DCJTB (2%)70,6004.382.12
Alternative Tris(8-hydroxyquinoline)aluminum (Alq₃)DCJTB (2%)~17,650--

Table 1: Performance of red fluorescent OLEDs using a 1,3,5-triphenylbenzene-based host (TPB3) versus a conventional host (Alq₃). The TPB3-based device demonstrates significantly higher maximum luminance.[1]

Green and Blue Phosphorescent OLEDs
Host Material CoreHost Material NameDopantMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)
1,3,5-Triazine 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)(PPy)₂Ir(acac)17.5-59.0
1,3,5-Triazine 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T)(PPy)₂Ir(acac)14.4-50.6
1,3,5-Triazine 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz)FIrpic (Blue)14.4--
1,3,5-Triazine 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz)Ir(ppy)₃ (Green)21.2--

Table 2: Performance of green and blue phosphorescent OLEDs using various 1,3,5-triazine-based host materials. These materials demonstrate high external quantum efficiencies and power efficiencies.[2][3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of OLED research. Below are generalized protocols for the synthesis of a 1,3,5-triphenylbenzene derivative and the fabrication of a multilayer OLED device.

Synthesis of 1,3,5-Tris(1-pyrenyl)benzene (TPB3)

A common method for synthesizing derivatives from this compound is the Suzuki-Miyaura cross-coupling reaction. A similar principle applies to the synthesis of TPB3 from a 1,3,5-trihalobenzene precursor.

  • Reaction Setup : A mixture of 1,3,5-tribromobenzene, pyrene-1-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is prepared in a solvent mixture (e.g., toluene/water).

  • Reaction Conditions : The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Purification : After cooling, the organic layer is separated, washed, and dried. The crude product is then purified by column chromatography and further purified by sublimation to achieve the high purity required for OLED applications.

OLED Fabrication by Thermal Evaporation

A typical multilayer OLED is fabricated in a high-vacuum thermal evaporation system.

  • Substrate Cleaning : Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO.

  • Layer Deposition : The organic layers and the metal cathode are deposited sequentially onto the ITO substrate. The deposition rates and thicknesses of each layer are carefully controlled. A typical device structure is as follows:

    • Hole Injection Layer (HIL) : e.g., MoO₃

    • Hole Transporting Layer (HTL) : e.g., N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB)

    • Emissive Layer (EML) : The host material (e.g., TPB3 or a triazine derivative) is co-evaporated with a phosphorescent dopant.

    • Electron Transporting Layer (ETL) : e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)

    • Electron Injection Layer (EIL) : e.g., Lithium Fluoride (LiF)

    • Cathode : Aluminum (Al)

  • Encapsulation : The fabricated device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

Visualizing Molecular Structures and Processes

Diagrams created using Graphviz (DOT language) help to visualize the molecular structures and the workflow of OLED fabrication.

cluster_precursor Precursor cluster_synthesis Suzuki Coupling cluster_product OLED Material This compound This compound Star-shaped Molecule (e.g., TPB3) Star-shaped Molecule (e.g., TPB3) This compound->Star-shaped Molecule (e.g., TPB3) Synthesis Functional Group (e.g., Pyreneboronic acid) Functional Group (e.g., Pyreneboronic acid) Functional Group (e.g., Pyreneboronic acid)->Star-shaped Molecule (e.g., TPB3) Catalyst (Pd) Catalyst (Pd) Catalyst (Pd)->Star-shaped Molecule (e.g., TPB3) cluster_device OLED Device Structure cluster_charge_flow Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EIL->Cathode ETL Electron Transport Layer ETL->EIL EML Emissive Layer (Host:Dopant) EML->ETL light Light Emission EML->light HTL Hole Transport Layer HTL->EML HIL Hole Injection Layer HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode e Electrons e->EML h Holes h->EML

References

A Comparative Guide to 1,3,5-Tris(4-iodophenyl)benzene for High-Surface-Area Porous Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-surface-area porous organic polymers (POPs) is a rapidly advancing field, with significant implications for applications ranging from gas storage and catalysis to drug delivery. The choice of monomeric building blocks is critical in determining the final properties of these materials. This guide provides a comprehensive comparison of 1,3,5-Tris(4-iodophenyl)benzene (TIPB) and its alternatives, focusing on its advantages in creating porous polymers with superior surface areas. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in making informed decisions for their material design and synthesis.

Superior Performance of this compound in Porous Polymer Synthesis

This compound stands out as a premier building block for the synthesis of POPs with exceptionally high surface areas. Its primary advantage lies in the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds in analogous precursors. This enhanced reactivity in cross-coupling reactions, such as the Sonogashira-Hagihara coupling, leads to more efficient and complete polymerization, resulting in polymers with higher Brunauer-Emmett-Teller (BET) surface areas.

Polymers synthesized using iodinated monomers, such as 1,4-diiodobenzene, have been shown to exhibit higher surface areas compared to their brominated counterparts.[1] This trend is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the oxidative addition step in the catalytic cycle of cross-coupling reactions.

Comparative Analysis of Building Blocks

Below is a comparison of this compound with its commonly used bromo-analogue, 1,3,5-Tris(4-bromophenyl)benzene (TBPB).

FeatureThis compound (TIPB)1,3,5-Tris(4-bromophenyl)benzene (TBPB)
Molar Mass 684.09 g/mol 543.09 g/mol
Reactivity in Cross-Coupling HigherLower
Typical Coupling Reactions Sonogashira-Hagihara, Suzuki-MiyauraYamamoto, Suzuki-Miyaura
Resulting Polymer Surface Area Generally HigherGenerally Lower

Performance Data of Porous Polymers

The choice of monomer directly impacts the key properties of the resulting porous polymers. The following table summarizes representative performance data for POPs synthesized from TIPB and TBPB.

Polymer NameMonomer(s)Synthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)
CMP-3D This compound, 1,4-diethynylbenzeneSonogashira-Hagihara Coupling568Not Reported
PAF-5 1,3,5-Tris(4-bromophenyl)benzeneYamamoto Coupling1503[2]Not Reported
COP-2 1,3,5-Tris(4-bromophenyl)benzeneYamamoto Coupling~2000[1]Not Reported

Note: The surface area and pore volume can vary significantly based on the co-monomer and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of porous polymers.

Synthesis of Conjugated Microporous Polymer (CMP) via Sonogashira-Hagihara Coupling

This protocol describes a typical synthesis of a conjugated microporous polymer using this compound and a diethynyl co-monomer.

Materials:

  • This compound (1.0 mmol, 684.1 mg)

  • 1,4-Diethynylbenzene (2.25 mmol, 283.8 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (80 mg)

  • Copper(I) iodide (20 mg)

  • Toluene (anhydrous)

  • Triethylamine (anhydrous)

Procedure:

  • In a dried Schlenk tube, dissolve this compound, 1,4-diethynylbenzene, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide in a mixture of toluene and triethylamine.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product sequentially with chloroform, methanol, and acetone to remove any unreacted monomers and catalyst residues.

  • Dry the polymer in a vacuum oven at 80 °C overnight.

Characterization of Porous Polymers: BET Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of porous materials.

Procedure:

  • Degas the polymer sample under vacuum at a temperature between 80-150 °C for several hours to remove any adsorbed moisture and volatile impurities.

  • Perform nitrogen adsorption-desorption measurements at 77 K (liquid nitrogen temperature) using a surface area and porosimetry analyzer.

  • Calculate the specific surface area from the nitrogen adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.

Drug Loading and In Vitro Release Study: Ibuprofen

This protocol outlines a general procedure for loading a model drug, ibuprofen, into a porous polymer and studying its release profile.

Ibuprofen Loading:

  • Suspend a known mass of the porous polymer in a solution of ibuprofen in a suitable solvent (e.g., ethanol or hexane).

  • Stir the suspension at room temperature for 24-48 hours to allow for drug adsorption.

  • Collect the drug-loaded polymer by filtration or centrifugation.

  • Wash the loaded polymer with a small amount of fresh solvent to remove surface-adsorbed drug.

  • Dry the drug-loaded polymer under vacuum.

  • Determine the amount of loaded ibuprofen by techniques such as thermogravimetric analysis (TGA) or by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy.

In Vitro Release:

  • Disperse a known amount of the ibuprofen-loaded polymer in a release medium (e.g., phosphate-buffered saline, pH 7.4) to simulate physiological conditions.

  • Maintain the suspension at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium.

  • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the concentration of ibuprofen in the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and application of porous polymers for drug delivery.

Synthesis_Workflow Synthesis of Porous Polymers Monomers Monomers (e.g., this compound) Reaction Cross-Coupling Reaction (e.g., Sonogashira) Monomers->Reaction Catalyst Catalyst & Co-catalyst (e.g., Pd(PPh3)4, CuI) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene/Triethylamine) Solvent->Reaction Purification Purification (Washing with Solvents) Reaction->Purification Drying Drying (Vacuum Oven) Purification->Drying PorousPolymer High-Surface-Area Porous Polymer Drying->PorousPolymer

Caption: Workflow for the synthesis of high-surface-area porous polymers.

Drug_Delivery_Workflow Drug Loading and Release Workflow PorousPolymer Porous Polymer Loading Drug Loading (Adsorption) PorousPolymer->Loading DrugSolution Drug Solution (e.g., Ibuprofen in Ethanol) DrugSolution->Loading DrugLoadedPolymer Drug-Loaded Polymer Loading->DrugLoadedPolymer InVitroRelease In Vitro Release Study (37°C, Stirring) DrugLoadedPolymer->InVitroRelease ReleaseMedium Release Medium (e.g., PBS pH 7.4) ReleaseMedium->InVitroRelease Analysis Analysis of Drug Concentration (UV-Vis or HPLC) InVitroRelease->Analysis ReleaseProfile Drug Release Profile Analysis->ReleaseProfile

References

alternative trigonal building blocks for Covalent Organic Framework synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Alternative Trigonal Building Blocks for Covalent Organic Framework Synthesis

For researchers, scientists, and drug development professionals venturing into the synthesis of Covalent Organic Frameworks (COFs), the choice of building blocks is paramount in tailoring the material's properties for specific applications. This guide provides a comparative overview of alternative trigonal building blocks to the commonly used 1,3,5-triformylphloroglucinol (Tp), with a focus on performance data and experimental protocols.

Comparison of Trigonal Building Blocks for COF Synthesis

The selection of a trigonal building block significantly influences the resulting COF's properties, such as its surface area, pore size, crystallinity, and stability. While 1,3,5-triformylbenzene (TFB) and its derivatives are widely explored, triazine-based linkers have emerged as promising alternatives due to their nitrogen-rich nature, which can enhance properties like gas sorption and catalytic activity.[1][2][3]

Building BlockAbbreviationLinear LinkerCOF NameBET Surface Area (m²/g)Pore Size (nm)Key Features & Applications
1,3,5-TriformylbenzeneTFB1,4-PhenylenediamineCOF-LZU1~12001.2Imine-linked, good for gas capture.[4]
1,3,5-TriformylbenzeneTFBBenzidine derivativesMw-TFB-BD-XVaries-Microwave-assisted synthesis enhances crystallinity.[5]
1,3,5-Tris(4-formylphenyl)benzeneTFPBBenzyl cyanide derivatives---Used in photocatalytic hydrogen evolution.
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianilineTAPTTerephthalaldehyde (TA)TRITER-11800-19003.2Enhances local CO₂ concentration for electrochemical reduction.[3]
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris-benzaldehydeTFPTDiaminesTFPT-COFsHighTunableHigh surface area, applications in gas adsorption and catalysis.
Melamine-1,4-PiperazinedicarboxaldehydeCO₂-derived COF945-Synthesized from CO₂, high stability.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality COFs. Below are generalized yet detailed procedures for the synthesis and characterization of imine-linked COFs using alternative trigonal building blocks.

General Synthesis of an Imine-Linked 2D COF via Solvothermal Method

This protocol is a generalized procedure adaptable for various trigonal and linear linkers.

Materials:

  • Trigonal aldehyde monomer (e.g., 1,3,5-triformylbenzene or a triazine-based equivalent)

  • Linear amine linker (e.g., p-phenylenediamine)

  • Solvent mixture (e.g., mesitylene/dioxane)

  • Aqueous acetic acid (e.g., 6 M)

Procedure:

  • In a Pyrex tube, add the trigonal aldehyde monomer (1 equivalent) and the linear amine linker (1.5 equivalents).

  • Add the solvent mixture (e.g., 1:1 v/v mesitylene/dioxane) to the tube.

  • Add the aqueous acetic acid catalyst.

  • The tube is then flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.

  • The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3-7 days).

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The solid is washed sequentially with an appropriate solvent (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and catalyst.

  • The purified COF powder is then dried under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Characterization Protocols

Powder X-ray Diffraction (PXRD):

  • A small amount of the dried COF powder is gently packed into a sample holder.

  • PXRD data is collected using a diffractometer with Cu Kα radiation (λ = 1.54 Å).

  • The data is typically collected over a 2θ range of 2° to 40° with a specific step size and scan speed.

  • The resulting diffraction pattern is used to assess the crystallinity of the COF.[6]

Porosity and Surface Area Analysis (BET):

  • A sample of the COF is degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules.

  • Nitrogen adsorption-desorption isotherms are measured at 77 K using a surface area and pore size analyzer.

  • The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.25 to calculate the specific surface area.

  • Pore size distribution is calculated from the adsorption branch of the isotherm using methods like Non-Local Density Functional Theory (NLDFT).[1][2]

Thermogravimetric Analysis (TGA):

  • A small amount of the COF sample is placed in an alumina pan.

  • The sample is heated under a nitrogen atmosphere from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The weight loss of the sample as a function of temperature is recorded to determine the thermal stability of the COF.[7]

Visualizing Synthesis and Building Block Relationships

The following diagrams illustrate the logical relationships in COF synthesis and the comparison between different trigonal building blocks.

COF_Synthesis_Workflow General Experimental Workflow for COF Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Monomers Select Trigonal and Linear Monomers Solvents_Catalyst Choose Solvents and Catalyst Monomers->Solvents_Catalyst Reaction Solvothermal or Microwave Reaction Solvents_Catalyst->Reaction Purification Filtration and Washing Reaction->Purification Activation Drying under Vacuum Purification->Activation PXRD Powder X-ray Diffraction (PXRD) for Crystallinity Activation->PXRD BET BET Analysis for Surface Area and Porosity Activation->BET TGA Thermogravimetric Analysis (TGA) for Thermal Stability Activation->TGA FTIR FT-IR for Bond Formation Activation->FTIR

Caption: A general workflow for the synthesis and characterization of Covalent Organic Frameworks.

Trigonal_Building_Blocks Comparison of Trigonal Building Blocks for COF Synthesis cluster_benzene Benzene-Based cluster_triazine Triazine-Based cluster_properties Resulting COF Properties TFB 1,3,5-Triformylbenzene (TFB) High_SA High Surface Area TFB->High_SA Tunable_Pores Tunable Porosity TFB->Tunable_Pores TFPB 1,3,5-Tris(4-formylphenyl)benzene (TFPB) Catalysis Catalytic Activity TFPB->Catalysis TAPT 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TAPT) TAPT->High_SA Gas_Sorption Enhanced Gas Sorption (N-rich) TAPT->Gas_Sorption TFPT 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris-benzaldehyde (TFPT) TFPT->High_SA TFPT->Tunable_Pores Melamine Melamine Stability High Stability Melamine->Stability High_Crystallinity High Crystallinity

Caption: Relationship between trigonal building blocks and resulting COF properties.

References

A Comparative Guide to CO2 Adsorption in MOFs with Varied Aromatic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient carbon dioxide (CO2) capture materials is paramount in addressing global climate change. Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures. A key strategy in enhancing the CO2 adsorption properties of MOFs lies in the judicious selection and functionalization of their aromatic organic linkers. This guide provides a comparative analysis of CO2 adsorption in two widely studied MOF families, UiO-66 and ZIF-8, with different aromatic linkers, supported by experimental data.

Data Presentation: Comparative CO2 Adsorption Performance

The following tables summarize the CO2 uptake capacities of various MOFs with different aromatic linkers and functional groups. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: CO2 Adsorption in Functionalized UiO-66 MOFs

The UiO-66 series, based on zirconium clusters and terephthalic acid linkers, is renowned for its exceptional thermal and chemical stability. Functionalization of the terephthalic acid linker significantly influences its CO2 adsorption characteristics.

MOFAromatic LinkerFunctional GroupCO2 Uptake (mmol/g) at 273 K, 1 barCO2 Uptake (mmol/g) at 298 K, 1 barIsosteric Heat of Adsorption (Qst) (kJ/mol)
UiO-66Terephthalic acid-H~1.30[1]~0.7~28
UiO-66-NH22-Aminoterephthalic acid-NH2~3.35[2][3]~1.7[2]~40-45
UiO-66-NO22-Nitroterephthalic acid-NO2~2.5~1.3~35-40
UiO-66-(OH)22,5-Dihydroxyterephthalic acid-OH~2.3~1.2~38-42
UiO-66-Br2-Bromoterephthalic acid-Br~1.8~0.9~32-37
UiO-66-NDCNaphthalene dicarboxylic acid-~0.73[2]--
UiO-66-BPDCBiphenyl dicarboxylic acid-~0.55[2]--
Table 2: CO2 Adsorption in ZIF-8 Derivatives with Modified Imidazole Linkers

Zeolitic Imidazolate Frameworks (ZIFs), particularly ZIF-8, are known for their sodalite-type structure and chemical tunability. Modification of the 2-methylimidazolate linker in ZIF-8 has been explored to enhance CO2 capture performance.

MOFAromatic LinkerFunctional GroupCO2 Uptake (cm³/g, STP) at 273 K, 1 barCO2 Uptake (mmol/g) at 298 K, 1 barIsosteric Heat of Adsorption (Qst) (kJ/mol)
ZIF-82-Methylimidazole-CH3~38.5[4][5]~0.8~20-25
ZIF-8-NH22-Aminoimidazole-NH2-~1.2~30-35
ZIF-8-NO22-Nitroimidazole-NO2~77.0 (after 24h SALE)[4][5]~1.5~35-40
ZIF-8-Cl2-Chloroimidazole-Cl~46.8 (after 24h SALE)[5]--
ZIF-8-Br2-Bromoimidazole-Br~47.1 (after 24h SALE)[5]--
Mixed-linker ZIF-7-8 (90% bIm)Benzimidazole (bIm) & 2-Methylimidazole (mIm)--~1.44 (at 293K)[6]~25-30[6]

Experimental Protocols

The following is a generalized experimental protocol for CO2 adsorption measurements in MOFs, synthesized from methodologies reported in the cited literature.

1. Sample Activation:

  • Objective: To remove solvent molecules and unreacted linkers from the pores of the MOF to ensure accessible surface area for gas adsorption.

  • Typical Procedure:

    • A known quantity of the as-synthesized MOF powder (typically 50-150 mg) is placed in a sample tube of a volumetric gas adsorption analyzer.

    • The sample is heated under a dynamic vacuum (e.g., <10⁻⁵ mbar) at a specific temperature for an extended period.

    • The activation temperature and duration are crucial and vary depending on the thermal stability of the MOF. For example:

      • UiO-66 series: Typically activated at 120-200°C for 6-12 hours.[7]

      • ZIF-8 series: Typically activated at 100-150°C for 4-8 hours.

    • After activation, the sample is cooled to room temperature under vacuum before analysis.

2. CO2 Adsorption-Desorption Isotherm Measurement:

  • Instrument: A volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ).

  • Procedure:

    • The activated sample tube is transferred to the analysis port of the instrument.

    • The sample is cooled to the desired analysis temperature (e.g., 273 K, 298 K) using a suitable coolant (e.g., ice-water bath, water circulator).

    • High-purity CO2 gas (typically 99.999%) is incrementally introduced into the sample tube.

    • At each pressure point, the system is allowed to equilibrate, and the amount of CO2 adsorbed is calculated based on the pressure change in the manifold of a known volume.

    • The adsorption isotherm is measured up to a final pressure, typically 1 bar.

    • The desorption isotherm is subsequently measured by incrementally reducing the pressure.

3. Isosteric Heat of Adsorption (Qst) Calculation:

  • Objective: To determine the strength of the interaction between CO2 molecules and the MOF framework.

  • Procedure:

    • CO2 adsorption isotherms are measured at a minimum of two different temperatures (e.g., 273 K and 298 K).

    • The isosteric heat of adsorption is calculated using the Clausius-Clapeyron equation by plotting the natural logarithm of pressure (lnP) against the inverse of temperature (1/T) for a constant amount of adsorbed gas.[8]

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this guide.

CO2_Adsorption_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_adsorption CO2 Adsorption Measurement Metal Precursor Metal Precursor Solvothermal Synthesis Solvothermal Synthesis Metal Precursor->Solvothermal Synthesis Aromatic Linker Aromatic Linker Aromatic Linker->Solvothermal Synthesis As-synthesized MOF As-synthesized MOF Solvothermal Synthesis->As-synthesized MOF Heating under Vacuum Heating under Vacuum As-synthesized MOF->Heating under Vacuum Activated MOF Activated MOF Heating under Vacuum->Activated MOF Volumetric Analyzer Volumetric Analyzer Activated MOF->Volumetric Analyzer Isotherm Data Isotherm Data Volumetric Analyzer->Isotherm Data Qst Calculation Qst Calculation Isotherm Data->Qst Calculation Performance Metrics Performance Metrics Qst Calculation->Performance Metrics

Caption: Experimental workflow for CO2 adsorption studies in MOFs.

Linker_Functionalization_Effect cluster_functional_groups Functional Groups Aromatic Linker Aromatic Linker -NH2 -NH2 Aromatic Linker->-NH2 -NO2 -NO2 Aromatic Linker->-NO2 -OH -OH Aromatic Linker->-OH -Br / -Cl -Br / -Cl Aromatic Linker->-Br / -Cl N-heterocycles N-heterocycles Aromatic Linker->N-heterocycles CO2 Adsorption Performance CO2 Adsorption Performance -NH2->CO2 Adsorption Performance Strongly Increases (Lewis Base Interaction) -NO2->CO2 Adsorption Performance Increases (Dipolar Interaction) -OH->CO2 Adsorption Performance Increases (H-bonding) -Br / -Cl->CO2 Adsorption Performance Slightly Increases (Polarizability) N-heterocycles->CO2 Adsorption Performance Increases (Lewis Base Sites)

Caption: Influence of linker functionalization on CO2 adsorption.

References

A Comparative Guide to Purity Assessment of 1,3,5-Tris(4-iodophenyl)benzene: HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 1,3,5-Tris(4-iodophenyl)benzene, a key building block in advanced organic materials.

This compound is a crucial precursor in the synthesis of materials for organic light-emitting diodes (OLEDs), metal-organic frameworks (MOFs), and other functional organic materials.[1][2] Its high degree of functionalization and defined geometry are critical for the performance of these advanced materials, making rigorous purity assessment an indispensable step in its quality control. This guide outlines the experimental protocols and data presentation for two primary analytical techniques used for this purpose: HPLC and quantitative NMR (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separative technique widely used for the purity determination of organic compounds. For this compound, a reversed-phase HPLC method is typically employed, offering high sensitivity and the ability to separate the main component from potential impurities. Commercial suppliers of this compound often report purity levels greater than 98.0% as determined by HPLC.[3]

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v)
Flow Rate 1.0 mL/min
Detection UV detector at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation Accurately weigh ~1 mg of this compound and dissolve in 10 mL of acetonitrile.

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection (254 nm) analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Area % Purity data1->data2

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique that provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.[4][5] For this compound, ¹H NMR is particularly useful for confirming the molecular structure and quantifying the compound against a certified internal standard.

The following protocol is a general guideline for the qNMR analysis of aromatic compounds and can be adapted for this compound.

Parameter Setting
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard A certified reference material with a known purity, e.g., maleic acid or 1,4-dinitrobenzene.
Pulse Program A standard 30° or 90° pulse sequence.
Relaxation Delay (d1) At least 5 times the longest T₁ relaxation time of the analyte and internal standard protons (typically 30-60 s for accurate quantification).
Number of Scans Sufficient to achieve a signal-to-noise ratio >250:1 for the peaks of interest.
Sample Preparation Accurately weigh ~10-20 mg of this compound and a similar molar equivalent of the internal standard into a vial. Dissolve in a precise volume of deuterated solvent (e.g., 0.75 mL) and transfer to an NMR tube.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Weigh Sample & Internal Std prep2 Dissolve in Deuterated Solvent prep1->prep2 analysis1 Acquire ¹H NMR Spectrum prep2->analysis1 analysis2 Ensure Adequate Relaxation Delay analysis1->analysis2 data1 Phase and Baseline Correction analysis2->data1 data2 Integrate Analyte & Std Peaks data1->data2 data3 Calculate Purity data2->data3

References

A Comparative Guide to the Computational Modeling and Simulation of 1,3,5-Tris(4-iodophenyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational approaches for modeling and simulating 1,3,5-Tris(4-iodophenyl)benzene (TIPB) and its derivatives. TIPB is a significant molecule in materials science and supramolecular chemistry due to its unique propeller-like structure and the reactivity of its iodine atoms, making it a valuable building block for advanced organic materials such as OLEDs and porous organic frameworks.[1] Computational modeling is crucial for understanding its behavior at a molecular level and for designing new materials with tailored properties. This guide summarizes key quantitative data, details relevant experimental protocols for model validation, and visualizes critical workflows.

Performance Comparison: Computational Methodologies

The computational study of this compound and its derivatives often involves a multi-pronged approach, combining quantum mechanics (QM) and molecular mechanics (MM) methods to elucidate electronic structure, molecular interactions, and dynamic behavior.

Computational MethodKey Performance MetricTypical Application for TIPB DerivativesAlternative Approaches & Considerations
Density Functional Theory (DFT) HOMO-LUMO energy gap (eV), Electron Density Distribution, Interaction Energies (kJ/mol)Investigating electronic properties, reactivity, and non-covalent interactions like halogen bonding.[2][3] Useful for understanding the role of iodine in stabilizing molecular orbitals.[2]Time-dependent DFT (TD-DFT) for excited state properties; Composite methods like G4MP2 for higher accuracy in enthalpy calculations.[4]
Molecular Docking Binding Energy/Docking Score (kcal/mol)Predicting the binding affinity and mode of interaction with biological macromolecules, such as DNA or proteins.[2][5]Incorporating explicit solvent models can provide more realistic binding free energies.
Molecular Dynamics (MD) Simulations Root Mean Square Deviation (RMSD) (Å), Radius of Gyration (Rg) (Å), Radial Distribution Function (RDF)Assessing the conformational stability of TIPB derivatives and their complexes, and studying the dynamics of self-assembly and cluster formation in solution.[2][6]Metadynamics can be employed to explore complex energy landscapes and overcome sampling limitations in conventional MD.[6]
Quantum Chemical Programs Computational Efficiency, ParallelizationSoftware like Gaussian 09 and NWChem are used for these calculations, with NWChem showing advantages in computation time for less accuracy-demanding tasks.[4]Choice of basis set and functional can significantly impact accuracy and computational cost.

Experimental Protocols for Model Validation

Computational models are only as reliable as their ability to reproduce experimental data. The following are key experimental techniques used to validate the computational models of this compound and its derivatives.

Synthesis and Characterization

The synthesis of TIPB derivatives often involves transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[7]

Protocol for a Typical Sonogashira Coupling:

  • Dissolve 1,3,5-tribromobenzene and the desired terminal alkyne (e.g., trimethylsilylacetylene) in a suitable solvent like triethylamine.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specific temperature (e.g., 65-70°C) for a set duration (e.g., 24-48 hours).

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Upon completion, purify the product using column chromatography.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.[7]

Spectroscopic Analysis

Spectroscopic methods provide valuable data for validating the electronic and structural properties predicted by computational models.

UV-Visible Absorption and Fluorescence Spectroscopy:

  • Prepare dilute solutions of the TIPB derivative in a suitable solvent (e.g., CH₂Cl₂).

  • Record the absorption spectrum using a UV-Vis spectrophotometer to identify the electronic transitions.

  • Measure the fluorescence spectrum using a fluorometer by exciting at the absorption maximum.

  • The obtained spectra can be compared with the results from TD-DFT calculations.

Crystallographic Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule, which can be directly compared with the optimized geometries from DFT calculations.

X-ray Crystallography Protocol:

  • Grow single crystals of the TIPB derivative from a suitable solvent system.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure to obtain bond lengths, bond angles, and torsion angles.

  • Compare these geometric parameters with those obtained from computational geometry optimization.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of computational studies and the relationships between different modeling techniques for this compound derivatives.

G cluster_input Initial Input cluster_qm Quantum Mechanics cluster_mm Molecular Mechanics cluster_output Analysis & Validation start Define Research Question (e.g., Electronic Properties, Binding Affinity) mol This compound Derivative Structure start->mol dft DFT Calculations mol->dft Geometry Optimization docking Molecular Docking mol->docking tddft TD-DFT (Optional) dft->tddft Excited States e_props Electronic Properties (HOMO-LUMO, ESP) dft->e_props binding Binding Affinity & Pose docking->binding md Molecular Dynamics dynamics Conformational Stability md->dynamics exp_val Experimental Validation (Spectroscopy, X-ray) e_props->exp_val binding->md Initial Complex for Simulation dynamics->exp_val

Caption: A typical workflow for the computational analysis of TIPB derivatives.

G cluster_synthesis Material Synthesis & Design cluster_application Potential Applications tipb This compound coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) tipb->coupling Precursor derivative Functionalized Derivative coupling->derivative Yields oled OLED Materials derivative->oled Leads to mof MOFs/COFs derivative->mof Leads to drug Drug Development derivative->drug Investigated for

Caption: Logical relationships in the synthesis and application of TIPB derivatives.

References

A Comparative Guide to Covalent Organic Frameworks Derived from Iodo-, Ethynyl-, and Cyano-Functionalized Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Covalent Organic Frameworks (COFs) have emerged as a promising class of porous crystalline materials with extensive applications in gas storage, separation, catalysis, and drug delivery. The rational design of COF building blocks, or monomers, allows for precise control over the resulting framework's properties. This guide provides a comparative analysis of COFs synthesized from monomers functionalized with iodo, ethynyl, and cyano groups, offering insights into how these functionalities influence key material properties. This comparison is based on a hypothetical isostructural imine-linked COF system, TAPT-COF-X, formed by the condensation of 1,3,5-tris(4-aminophenyl)triazine (TAPT) with a functionalized terephthalaldehyde (X-TA), where X represents iodo, ethynyl, or cyano substituents.

Executive Summary

The choice of functional group on the monomer plays a critical role in determining the porosity, stability, and potential for post-synthetic modification of the resulting COF.

  • Iodo-functionalized COFs serve as versatile platforms for post-synthetic modification through reactions like Sonogashira coupling, allowing for the introduction of a wide range of functionalities. However, they may exhibit slightly lower thermal stability compared to their ethynyl and cyano counterparts.

  • Ethynyl-functionalized COFs are excellent candidates for post-synthetic modification via "click chemistry," offering high yields and specificity. These COFs generally exhibit good thermal and chemical stability.

  • Cyano-functionalized COFs often display enhanced chemical stability and can possess unique electronic properties. The cyano group's electron-withdrawing nature can influence the framework's interactions with guest molecules.

Data Presentation: Comparative Properties of Functionalized TAPT-COFs

The following table summarizes the key properties of the hypothetical isostructural TAPT-COFs functionalized with iodo, ethynyl, and cyano groups. These values are representative and can vary based on specific synthesis conditions and the degree of crystallinity.

PropertyTAPT-COF-IodoTAPT-COF-EthynylTAPT-COF-Cyano
BET Surface Area (m²/g) 1200 - 15001300 - 16001100 - 1400
Pore Volume (cm³/g) 0.7 - 0.90.8 - 1.00.6 - 0.8
Pore Size (nm) ~1.8~1.8~1.7
Thermal Stability (TGA) Decomposes > 350 °CDecomposes > 400 °CDecomposes > 420 °C
Chemical Stability Stable in common organic solvents; sensitive to strong acids and bases.Stable in common organic solvents; moderately stable in acidic and basic conditions.High stability in a range of organic solvents, and improved resistance to acidic and basic conditions.
Post-Synthetic Modification Potential High (e.g., Sonogashira, Suzuki coupling)Very High (e.g., Click chemistry)Moderate (e.g., conversion to amide or carboxylic acid)

Logical Relationships of Monomer Functionality to COF Properties

The choice of functional group on the monomer directly impacts the resulting COF's properties through a series of interconnected relationships. The diagram below illustrates these dependencies.

Monomer_Functionality_to_COF_Properties cluster_monomer Monomer Functional Group cluster_properties Resulting COF Properties Iodo Iodo Porosity Porosity Iodo->Porosity Stability Stability Iodo->Stability Slightly Lower Thermal Stability PSM_Potential Post-Synthetic Modification Potential Iodo->PSM_Potential Versatile (e.g., Sonogashira) Ethynyl Ethynyl Ethynyl->Porosity Ethynyl->Stability Good Thermal & Chemical Stability Ethynyl->PSM_Potential Excellent (Click Chemistry) Cyano Cyano Cyano->Porosity Cyano->Stability Enhanced Chemical Stability Cyano->PSM_Potential Moderate

Caption: Relationship between monomer functionality and key COF properties.

Experimental Protocols

Detailed methodologies for the synthesis of the functionalized monomers and the corresponding COFs are provided below. These protocols are representative and may require optimization based on laboratory conditions and desired material characteristics.

Synthesis of Functionalized Terephthalaldehydes

1. Synthesis of 2,5-Diiodo-1,4-benzenedicarboxaldehyde (Iodo-TA)

This synthesis is a multi-step process starting from p-xylene.

  • Step 1: Iodination of p-xylene. p-Xylene is iodinated using iodine and a suitable oxidizing agent (e.g., periodic acid) in an acidic medium. The reaction mixture is heated to reflux and then cooled to obtain 1,4-diiodo-2,5-dimethylbenzene.

  • Step 2: Oxidation to 2,5-diiodo-terephthalic acid. The diiododimethylbenzene is then oxidized to the corresponding dicarboxylic acid using a strong oxidizing agent like potassium permanganate in a basic solution, followed by acidification.

  • Step 3: Reduction to the dialcohol. The 2,5-diiodo-terephthalic acid is reduced to 2,5-diiodo-1,4-benzenedimethanol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.

  • Step 4: Oxidation to the dialdehyde. The final step involves the oxidation of the dialcohol to 2,5-diiodo-1,4-benzenedicarboxaldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

2. Synthesis of 2,5-Diethynyl-1,4-benzenedicarboxaldehyde (Ethynyl-TA)

This synthesis typically involves a Sonogashira coupling reaction.

  • Step 1: Synthesis of a protected dialdehyde. A common starting material is 2,5-dibromo-1,4-benzenedicarboxaldehyde.

  • Step 2: Sonogashira coupling. The dibromodialdehyde is reacted with a protected acetylene, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Step 3: Deprotection. The trimethylsilyl protecting groups are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol to yield the final diethynyl-functionalized dialdehyde.

3. Synthesis of 2,5-Dicyano-1,4-benzenedicarboxaldehyde (Cyano-TA)

This can be achieved through a nucleophilic substitution reaction.

  • Step 1: Synthesis of a dihalogenated dialdehyde. Starting with a dihalogenated terephthalaldehyde, such as 2,5-dibromo-1,4-benzenedicarboxaldehyde.

  • Step 2: Cyanation. The dibromodialdehyde is reacted with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures.

Solvothermal Synthesis of Functionalized TAPT-COFs

The following is a general procedure for the synthesis of imine-linked TAPT-COFs.

  • Materials:

    • 1,3,5-Tris(4-aminophenyl)triazine (TAPT)

    • Functionalized terephthalaldehyde (Iodo-TA, Ethynyl-TA, or Cyano-TA)

    • Solvent mixture (e.g., a mixture of mesitylene and dioxane)

    • Aqueous acetic acid (e.g., 6 M)

  • Procedure:

    • In a Pyrex tube, the TAPT and the respective functionalized terephthalaldehyde monomer are mixed in a 1:1.5 molar ratio.

    • The solvent mixture is added to the solid monomers.

    • The mixture is sonicated for a few minutes to ensure homogeneity.

    • Aqueous acetic acid is added as a catalyst.

    • The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.

    • The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).

    • After cooling to room temperature, the solid precipitate is collected by filtration.

    • The collected solid is washed sequentially with an appropriate solvent (e.g., acetone) and then dried under vacuum to yield the functionalized COF powder.

Characterization Workflow

The following diagram outlines the typical workflow for characterizing the synthesized COFs.

COF_Characterization_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification PXRD Powder X-ray Diffraction (Crystallinity) Purification->PXRD FTIR FT-IR Spectroscopy (Bond Formation) Purification->FTIR N2_Sorption N2 Sorption Analysis (Porosity) Purification->N2_Sorption TGA Thermogravimetric Analysis (Thermal Stability) Purification->TGA Chem_Stability Chemical Stability Tests (Acid/Base Resistance) Purification->Chem_Stability PSM Post-Synthetic Modification Purification->PSM Characterization_After_PSM Re-characterization PSM->Characterization_After_PSM

DNA binding affinity of C3-symmetric molecules like 1,3,5-tris(4-carboxyphenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions between small molecules and DNA is paramount for the design of novel therapeutics. This guide provides a comparative analysis of the DNA binding affinity of C3-symmetric molecules, with a focus on 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB), and places it in context with other DNA binding agents. We delve into the available experimental data, detail the methodologies for key experiments, and visualize the underlying principles of these interactions.

Probing the Interaction: 1,3,5-Tris(4-carboxyphenyl)benzene and DNA

1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) is a C3-symmetric molecule that has garnered attention for its potential as an anticancer agent due to its interaction with DNA.[1] Computational studies, specifically molecular docking, have predicted that H3BTB binds to the minor groove of DNA.[1] This interaction is thought to be a key aspect of its biological activity.

Molecular docking simulations have provided a theoretical framework for understanding this interaction, yielding a docking score of -8.3 kcal/mol for the H3BTB-DNA complex.[1] This score suggests a favorable binding interaction. The proposed binding mode involves the planar aromatic core of H3BTB fitting into the minor groove of the DNA double helix.

While experimental quantification of the binding affinity of H3BTB to DNA through methods such as the determination of association (Ka) or dissociation (Kd) constants is not extensively documented in publicly available literature, the existing computational data provides a strong basis for further investigation and comparison with other DNA binding molecules.

Comparative Analysis of DNA Binding Affinity

To provide a comprehensive understanding, it is crucial to compare the DNA binding characteristics of H3BTB with other molecules. The following table summarizes the DNA binding affinities of various compounds, including known intercalators and groove binders. It is important to note that direct experimental data for H3BTB is not available in the cited literature; the provided docking score serves as a computational estimate.

MoleculeBinding ModeBinding Constant (K) / Docking ScoreExperimental Technique
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) Minor Groove (predicted)-8.3 kcal/mol (Docking Score)Molecular Docking
Ir(III) Complex 1Groove Binding6 x 10⁴ M⁻¹ (Apparent Affinity)UV-Visible Titration
Ir(III) Complex 2Groove Binding4.6 x 10⁵ M⁻¹ (Apparent Affinity)UV-Visible Titration
Co(III) Polypyridyl Complex 1IntercalationStronger AffinityUV-Visible, Emission Spectroscopy, Viscosity
Co(III) Polypyridyl Complex 2IntercalationIntermediate AffinityUV-Visible, Emission Spectroscopy, Viscosity
Co(III) Polypyridyl Complex 3IntercalationWeaker AffinityUV-Visible, Emission Spectroscopy, Viscosity

This table is compiled from data reported in the referenced literature. The binding affinities of the Ir(III) and Co(III) complexes are presented to offer a comparative perspective on the range of binding strengths observed for different DNA-interacting compounds.

Experimental Protocols for Assessing DNA Binding Affinity

The determination of DNA binding affinity relies on a variety of biophysical techniques. Below are detailed methodologies for some of the key experiments utilized in the study of molecule-DNA interactions.

UV-Visible Spectrophotometry

UV-Visible spectroscopy is a widely used technique to study the interaction between small molecules and DNA. The binding of a ligand to DNA can cause changes in the absorbance spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift).

Protocol for UV-Visible Titration:

  • Preparation of Solutions: Prepare a stock solution of the compound of interest (e.g., H3BTB) in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer. The DNA solution should be pure, with an A260/A280 ratio of ~1.8-1.9.

  • Titration: A fixed concentration of the compound is titrated with increasing concentrations of the DNA solution.

  • Data Acquisition: After each addition of DNA, the solution is allowed to equilibrate, and the UV-Visible spectrum is recorded over a relevant wavelength range.

  • Data Analysis: The changes in absorbance at a specific wavelength are plotted against the DNA concentration. The binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation or other appropriate binding models.[2]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying DNA-ligand interactions. It can be used to monitor changes in the intrinsic fluorescence of a molecule upon binding to DNA or through competitive binding assays using a fluorescent probe.

Protocol for Fluorescence Quenching Assay:

  • Preparation of Solutions: Prepare a solution of the fluorescent molecule (either the intrinsic fluorescence of the compound or a DNA-binding dye like ethidium bromide) and a solution of the quencher (the DNA or the competing ligand) in a suitable buffer.

  • Titration: A solution of the fluorescent molecule is titrated with increasing concentrations of the quencher.

  • Data Acquisition: The fluorescence emission spectrum is recorded after each addition of the quencher, keeping the excitation wavelength constant.

  • Data Analysis: The quenching of fluorescence is analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which can be related to the binding constant.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) changes.

Protocol for Isothermal Titration Calorimetry:

  • Sample Preparation: The macromolecule (DNA) is placed in the sample cell, and the ligand (the small molecule) is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution. The solutions should be degassed prior to the experiment.

  • Titration: A series of small aliquots of the ligand solution are injected into the DNA solution in the calorimetric cell.

  • Data Acquisition: The heat released or absorbed during each injection is measured.

  • Data Analysis: The raw data is integrated to obtain a titration curve of heat change per injection versus the molar ratio of ligand to DNA. This curve is then fitted to a suitable binding model to determine the thermodynamic parameters.[3][4]

Visualizing the Experimental Workflow

To provide a clearer understanding of the process of determining DNA binding affinity, the following diagram illustrates a typical experimental workflow using UV-Visible spectrophotometry.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Compound Solution titration Perform UV-Vis Titration prep_compound->titration prep_dna Prepare DNA Solution prep_dna->titration acquisition Record Spectra titration->acquisition plot Plot Absorbance vs. [DNA] acquisition->plot fit Fit Data to Binding Model plot->fit calculate Calculate Binding Constant (Kb) fit->calculate

Caption: Experimental workflow for determining DNA binding constant using UV-Visible titration.

Logical Relationship in DNA Binding Studies

The relationship between molecular structure and DNA binding affinity is a central theme in drug discovery. The following diagram illustrates the logical flow from molecular design to the prediction and experimental validation of DNA binding.

logical_relationship mol_design Molecular Design (e.g., C3-Symmetry) comp_model Computational Modeling (Molecular Docking) mol_design->comp_model predicts biological_activity Biological Activity (e.g., Anticancer) mol_design->biological_activity ultimate goal exp_validation Experimental Validation (Spectroscopy, ITC) comp_model->exp_validation guides binding_affinity Quantitative Binding Affinity (Ka, Kd) exp_validation->binding_affinity determines binding_affinity->biological_activity correlates with

Caption: Logical relationship between molecular design, computational prediction, experimental validation, and biological activity in DNA binding studies.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Tris(4-iodophenyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 1,3,5-Tris(4-iodophenyl)benzene is paramount. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, aligning with laboratory safety protocols and regulatory requirements.

This compound is a solid organoiodine compound. While specific disposal protocols are not extensively detailed in manufacturer safety data sheets (SDS), the compound's classification as a chemical requiring careful handling necessitates adherence to established guidelines for hazardous waste management. The primary immediate hazard identified is the risk of serious eye damage.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This is crucial to mitigate exposure risks, particularly to the eyes.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).
Protective Clothing Laboratory coat.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through a licensed hazardous waste management program.[1] Under no circumstances should this chemical be disposed of in regular trash or flushed down the drain.

1. Waste Identification and Segregation:

  • Treat this compound as a hazardous chemical waste.

  • As an organoiodine compound, it falls under the category of halogenated organic waste.

  • Segregate this waste from non-halogenated organic waste and other waste streams to ensure proper treatment and disposal.[2]

2. Containerization:

  • Use a designated, compatible, and clearly labeled waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • The container must be in good condition, free from leaks or cracks.

  • Affix a hazardous waste label to the container.

3. Labeling:

  • The hazardous waste label must include the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: 151417-38-8.

    • The primary hazard: "Causes serious eye damage."

    • The date when the first waste was added to the container.

    • The name and contact information of the generating laboratory or personnel.

4. Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed except when adding waste.[1][4]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[3]

5. Disposal Request and Collection:

  • Once the waste container is full or ready for disposal, submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Follow your institution's specific procedures for waste pickup.

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste in the appropriate halogenated organic waste stream.[1]

  • After triple-rinsing, deface or remove the hazardous waste label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify Identify as Halogenated Organic Waste ppe->identify containerize Use Labeled, Compatible Waste Container identify->containerize label_waste Affix Hazardous Waste Label containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request Request Waste Pickup from EHS store->request decontaminate Triple-Rinse Empty Containers request->decontaminate For Empty Containers dispose_rinsate Dispose of Rinsate as Hazardous Waste decontaminate->dispose_rinsate

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of hazardous chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific hazardous waste management plan.[1][5] State and local regulations may also apply and could be more stringent than federal laws. Always consult your institution's EHS department for guidance.

References

Personal protective equipment for handling 1,3,5-Tris(4-iodophenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1,3,5-Tris(4-iodophenyl)benzene. The following procedures are designed to ensure safe handling and minimize exposure risks in a laboratory setting.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The primary identified hazard is the risk of serious eye damage.[1][2][3] Adherence to proper PPE protocols is mandatory to prevent exposure.

Table 1: Hazard Summary and Recommended Personal Protective Equipment

Hazard StatementGHS PictogramRecommended PPE
H318: Causes serious eye damage.[1][2][3]GHS05 (Corrosion)Eye Protection: Chemical splash goggles or a face shield combined with safety glasses with side shields.[3]
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears before use.[3][4]
Body Protection: A laboratory coat should be worn over personal clothing.
Respiratory Protection: For handling powders, a dust mask (type N95) is recommended.[3][5]

2. Engineering Controls

To minimize the risk of inhalation and contamination, specific engineering controls should be in place when handling this compound in its solid, powdered form.

  • Ventilation: All weighing and handling of the solid chemical should be conducted within a certified chemical fume hood or a vented balance enclosure to control airborne particles.[3]

  • Containment: Using a glove box is another effective measure to contain the powder during manipulation.[3]

3. Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation

  • Risk Assessment: Before commencing any work, perform a thorough risk assessment for the planned experiment.

  • Gather Materials: Assemble all necessary equipment, including PPE, and have it readily available.

  • Fume Hood Preparation: Ensure the chemical fume hood is operational. Line the work area with absorbent, leak-proof bench pads.

3.2. Handling and Use

  • Don PPE: Put on all required personal protective equipment before entering the laboratory.

  • Weighing:

    • Tare a sealed container on the balance.

    • Inside the chemical fume hood, carefully add the this compound powder to the container.

    • Seal the container before removing it from the fume hood to transport back to the balance for final weighing.[3]

  • Dispensing: Conduct all dispensing and transfers of the chemical within the fume hood to minimize dust generation. Keep the container sealed when not in use.

3.3. Post-Experiment

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

4. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, it requires specific disposal procedures.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[6]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and specify "Halogenated Organic Solid Waste."

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Do not dispose of this chemical down the drain.[4]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Assemble PPE prep_risk->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_don Don PPE prep_hood->handle_don handle_weigh Weigh Chemical in Fume Hood handle_don->handle_weigh handle_dispense Dispense and Use in Fume Hood handle_weigh->handle_dispense post_decon Decontaminate Work Area handle_dispense->post_decon post_glove Proper Glove Removal post_decon->post_glove post_wash Wash Hands post_glove->post_wash disp_segregate Segregate Halogenated Waste post_wash->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_dispose Dispose via Licensed Service disp_label->disp_dispose

Caption: Workflow for handling this compound.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.